molecular formula C10H16O3 B1398801 Ethyl 6-oxaspiro[2.5]octane-1-carboxylate CAS No. 909406-74-2

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Cat. No.: B1398801
CAS No.: 909406-74-2
M. Wt: 184.23 g/mol
InChI Key: YMFHJKPSMOGHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-oxaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-9(11)8-7-10(8)3-5-12-6-4-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFHJKPSMOGHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270740
Record name Ethyl 6-oxaspiro[2.5]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909406-74-2
Record name Ethyl 6-oxaspiro[2.5]octane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909406-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxaspiro[2.5]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate: A Comprehensive Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Flat, aromatic-heavy molecules have been extensively explored, often leading to challenges in solubility, metabolic stability, and target specificity. Spirocyclic frameworks have emerged as a powerful solution, offering a rigid, three-dimensional architecture that can significantly improve drug-like properties.[1][2] By replacing a planar ring system with a spirocycle, chemists can project substituents into new vectors of chemical space, potentially leading to improved potency and novel intellectual property.[3] The oxirane moiety, a strained three-membered ring, is a versatile functional group that can act as a linchpin in the synthesis of more complex molecules.[4]

This guide provides an in-depth, practical framework for the synthesis and characterization of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate, a valuable building block that combines the desirable spirocyclic motif with the reactive potential of an epoxide. We will move beyond a simple recitation of steps to explore the underlying principles and rationale, equipping the practicing scientist with the knowledge to confidently execute and adapt these methods.

I. Synthetic Strategy: A Two-Stage Approach

The synthesis of our target molecule is logically approached in two primary stages: first, the preparation of the requisite β-keto ester precursor, followed by the key spiro-epoxidation step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Spiro-Epoxidation cluster_2 Stage 3: Characterization A Cyclohexanone B Ethyl 2-oxocyclohexane-1-carboxylate A->B Acylation (Diethyl Carbonate, NaH) E This compound (Target Molecule) B->E Corey-Chaykovsky Reaction C Trimethylsulfonium Iodide D Sulfur Ylide (in situ) C->D Deprotonation (NaH) D->E F Structural Confirmation E->F NMR, IR, MS G Ketone Cyclic β-Keto Ester Betaine Betaine Intermediate (Reversible) Ketone->Betaine 1. Nucleophilic Attack Ylide Sulfur Ylide (CH₂⁻-S⁺(CH₃)₂) Ylide->Betaine Epoxide Spiro-Epoxide Product Betaine->Epoxide 2. Intramolecular SN2 (Irreversible) LeavingGroup Dimethyl Sulfide (Leaving Group)

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for Ethyl 6-oxaspiro[2.5]octane-1-carboxylate, a valuable building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document moves beyond a simple data dump, offering in-depth interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and educational resource. This guide is designed to be a self-validating system, where each piece of spectroscopic evidence corroborates the others, culminating in an unambiguous structural confirmation.

Introduction: The Significance of this compound

This compound is a unique scaffold featuring a spirocyclic junction between a cyclopropane and a tetrahydropyran ring. This strained three-membered ring fused to a more flexible six-membered heterocycle imparts distinct conformational properties and reactivity, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. Accurate and comprehensive spectroscopic characterization is paramount for ensuring the purity and confirming the structure of this compound before its use in multi-step syntheses.

This guide will dissect the predicted and experimentally observed spectroscopic features of the molecule, providing a benchmark for researchers working with this and related compounds.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's composition is essential before delving into its spectroscopic signatures.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.23 g/mol [1]
CAS Number 909406-74-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a broad range of organic compounds and its single, well-defined residual solvent peak at 7.26 ppm.

  • Instrument: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

Predicted ¹H NMR Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.12Quartet (q)2H-O-CH₂ -CH₃Protons of the methylene group in the ethyl ester are deshielded by the adjacent oxygen and carbonyl group. The quartet splitting pattern arises from coupling to the three protons of the methyl group.
~ 3.70 - 3.90Multiplet (m)2HH-5, H-7 (axial)The axial protons on the carbons adjacent to the ring oxygen are expected to be in a deshielded environment.
~ 1.80 - 2.00Multiplet (m)1HH-1The proton on the cyclopropane ring attached to the ester is deshielded by the carbonyl group.
~ 1.50 - 1.70Multiplet (m)4HH-4, H-8Methylene protons on the tetrahydropyran ring.
~ 1.25Triplet (t)3H-O-CH₂-CH₃ The terminal methyl group of the ethyl ester, split into a triplet by the adjacent methylene group.
~ 1.10 - 1.30Multiplet (m)2HH-2 (cis & trans)The diastereotopic protons on the cyclopropane ring are expected to show complex splitting due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Experimental Protocol:

  • Sample Preparation: The same sample used for ¹H NMR can be used.

  • Instrument: A 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~ 172.0C =OThe carbonyl carbon of the ethyl ester is highly deshielded.
~ 68.0C -5, C -7Carbons adjacent to the ether oxygen in the tetrahydropyran ring.
~ 60.5-O-CH₂ -CH₃The methylene carbon of the ethyl ester, deshielded by the oxygen.
~ 30.0C -4, C -8Methylene carbons in the tetrahydropyran ring.
~ 25.0C -1The carbon of the cyclopropane ring bearing the ester group.
~ 20.0Spiro C The spirocyclic carbon atom.
~ 18.0C -2The methylene carbon of the cyclopropane ring.
~ 14.0-O-CH₂-CH₃ The terminal methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. This is a common and straightforward method for liquid samples.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation:

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale
~ 2930 - 2850StrongC-H stretchAliphatic C-HCharacteristic of the sp³ C-H bonds in the cyclopropane and tetrahydropyran rings and the ethyl group.
~ 1730StrongC=O stretchEsterA strong, sharp absorption in this region is a definitive indicator of the ester carbonyl group.
~ 1180StrongC-O stretchEster & EtherThis region will contain strong absorptions corresponding to the C-O single bond stretching of both the ester and the ether functionalities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol:

  • Ionization Method: Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern, which is useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion or adducts.

  • Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Predicted Mass Spectrum Data and Interpretation:

m/zPossible FragmentInterpretation
184[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (184.23 g/mol ).[1]
155[M - C₂H₅]⁺Loss of the ethyl group from the ester.
139[M - OC₂H₅]⁺Loss of the ethoxy group, a common fragmentation pathway for ethyl esters.
111[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group.

Integrated Spectroscopic Analysis: A Cohesive Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The diagram below illustrates the workflow for a comprehensive structural elucidation.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation and Structural Confirmation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS 1H_NMR 1H NMR: Proton Environments & Connectivity NMR->1H_NMR 13C_NMR 13C NMR: Carbon Skeleton NMR->13C_NMR IR_Data IR: Functional Groups IR->IR_Data MS_Data MS: Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure: This compound 1H_NMR->Structure Confirms H framework 13C_NMR->Structure Confirms C backbone IR_Data->Structure Confirms functional groups MS_Data->Structure Confirms molecular formula

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Conclusion

The structural elucidation of this compound is a textbook example of the synergistic application of modern spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (ester and ether), and the mass spectrum verifies the molecular weight and provides insight into fragmentation pathways. This guide provides the foundational spectroscopic data and interpretation necessary for researchers to confidently identify and utilize this important chemical building block in their synthetic endeavors.

References

  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]

Sources

Topic: Diastereoselective Synthesis of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-oxaspiro[2.5]octane core is a privileged structural motif found in numerous natural products and serves as a versatile synthetic intermediate.[1] The introduction of an ethyl carboxylate group onto the oxirane ring creates a valuable building block, Ethyl 6-oxaspiro[2.5]octane-1-carboxylate, which allows for further functionalization. Achieving control over the diastereoselectivity during its synthesis is paramount for its application in complex target-oriented synthesis. This guide provides a comprehensive overview of the prevailing synthetic strategy, delves into the mechanistic underpinnings of diastereocontrol, and presents a detailed, field-proven experimental protocol.

Introduction and Strategic Overview

The synthesis of spiroepoxides, particularly those fused to a carbocyclic ring like cyclohexane, presents a unique stereochemical challenge. The target molecule, this compound, possesses a stereocenter at the spiro carbon and a carbon-carbon double bond equivalent within the epoxide ring, leading to the possibility of two diastereomers (E and Z). The primary strategy for constructing this framework is the Johnson-Corey-Chaykovsky (JCC) reaction, a powerful method for synthesizing epoxides from carbonyl compounds using sulfur ylides.[2][3]

Unlike traditional olefin epoxidation, the JCC reaction allows for the direct formation of the spiro-fused epoxide from a ketone precursor, in this case, cyclohexanone. The key to installing the ethyl carboxylate moiety is the use of a stabilized sulfur ylide, specifically one derived from an ethyl acetate precursor. This approach consolidates the construction of the epoxide and the installation of the ester functionality into a single, highly convergent step.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dott Caption: Retrosynthetic approach to the target molecule.

The Core Methodology: Johnson-Corey-Chaykovsky Reaction

The JCC reaction involves the nucleophilic addition of a sulfur ylide to a carbonyl compound. The resulting betaine intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the dialkyl sulfide leaving group to form the three-membered epoxide ring.[4][5]

Choice of Reagent: Stabilized vs. Unstabilized Ylides

Sulfur ylides are broadly categorized as stabilized or unstabilized:

  • Unstabilized Ylides (e.g., dimethylsulfonium methylide): Highly reactive, typically used for simple methylene transfer.[6]

  • Stabilized Ylides (e.g., dimethylsulfoxonium methylide, or ylides with adjacent electron-withdrawing groups): More stable and less reactive. Their reactions are often reversible and thermodynamically controlled.[3]

For the synthesis of this compound, a stabilized ylide, ethyl (dimethylsulfuranylidene)acetate , is required. The ester group stabilizes the adjacent carbanion of the ylide, making it the reagent of choice for transferring an ethoxycarbonylmethylene group.

Mechanism and Diastereoselectivity

The diastereoselectivity of the reaction is determined by the conformational preferences in the betaine intermediate and the subsequent ring-closing step.

  • Nucleophilic Addition: The sulfur ylide adds to the carbonyl carbon of cyclohexanone. This addition can occur from either the axial or equatorial face, but for cyclohexanone, the approach is generally perpendicular to the plane of the ring, leading to two possible betaine intermediates.

  • Betaine Equilibration: The initial addition is often reversible, especially with stabilized ylides. This allows the system to equilibrate towards the thermodynamically more stable betaine intermediate.[2]

  • Intramolecular Cyclization: The negatively charged oxygen attacks the carbon bearing the sulfonium group, displacing dimethyl sulfide (DMS) to form the epoxide. This is an irreversible step.

The stereochemical outcome is dictated by the relative energies of the transition states leading to the E and Z diastereomers. In general, the reaction favors the formation of the trans (or E) epoxide, where the bulky ethyl carboxylate group is positioned away from the cyclohexane ring to minimize steric interactions. This results in the E-diastereomer being the major product.

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dott Caption: Mechanism of diastereoselective epoxidation.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Eq.
Sodium Hydride (60% in mineral oil)24.0012.01.2
Ethyl 2-(dimethylsulfonio)acetate bromide229.1210.01.0
Anhydrous Dimethyl Sulfoxide (DMSO)78.13--
Cyclohexanone98.1410.01.0
Diethyl Ether (anhydrous)74.12--
Saturated aq. NH₄Cl---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--
Step-by-Step Procedure

Part A: In-situ Generation of the Sulfur Ylide

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (12.0 mmol, 1.2 eq., washed with hexanes to remove mineral oil).

  • Add anhydrous DMSO (20 mL) via syringe.

  • Carefully add ethyl 2-(dimethylsulfonio)acetate bromide (10.0 mmol, 1.0 eq.) portion-wise to the stirred suspension at room temperature. Caution: Hydrogen gas is evolved.

  • Stir the resulting mixture at room temperature for 1 hour until the evolution of gas ceases and a clear ylide solution is formed.

Part B: Epoxidation Reaction 5. Cool the ylide solution to 0 °C using an ice bath. 6. Add cyclohexanone (10.0 mmol, 1.0 eq.) dropwise via syringe to the stirred solution over 15 minutes, maintaining the internal temperature below 5 °C. 7. After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification 8. Pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water and 50 mL of diethyl ether. 9. Separate the layers and extract the aqueous phase with diethyl ether (3 x 30 mL). 10. Combine the organic extracts and wash sequentially with water (2 x 40 mL) and brine (1 x 40 mL). 11. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. 12. Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the product as a mixture of diastereomers.

Expected Outcome and Characterization

The reaction typically affords the title compound in good yield (60-80%), with a diastereomeric ratio favoring the E-isomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product, observing the distinct chemical shifts of the proton on the epoxide ring (C1-H).

Summary and Outlook

The Johnson-Corey-Chaykovsky reaction provides a reliable and diastereoselective route to this compound. The use of a stabilized sulfur ylide is critical for installing the ester functionality and influencing the thermodynamic control that favors the sterically less hindered E-diastereomer. This building block is primed for further synthetic manipulations, such as nucleophilic ring-opening of the epoxide, making it a valuable tool for drug development professionals and researchers in organic synthesis. Further optimization, including the use of chiral sulfur ylides, could open avenues for enantioselective variations of this synthesis.

References

  • Johnson, A. W., Corey, E. J., & Chaykovsky, M. (1961). The Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Tse, M. K., & Kalesse, M. (2014). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. National Institutes of Health (NIH). [Link]

  • ADICHEMISTRY. (n.d.). Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. ADICHEMISTRY. [Link]

  • SciSpace. (2014). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. SciSpace. [Link]

  • ResearchGate. (n.d.). Mechanism of Johnson-Corey-Chaykovsky reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. NROChemistry. [Link]

  • Wadsworth, W. S., Jr., & Emmons, W. D. (1961). Ethyl Cyclohexylideneacetate. Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2024). Oxidation of Alkenes: Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]

  • MDPI. (2020). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI. [Link]

  • Chemistry Steps. (n.d.). Epoxidation of Alkenes. Chemistry Steps. [Link]

  • Hanson, R. N., et al. (2022). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. National Institutes of Health (NIH). [Link]

Sources

Conformational Analysis of the 6-Oxaspiro[2.5]octane Ring System: A Guide to Structure, Dynamics, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-oxaspiro[2.5]octane scaffold, characterized by a spiro-fused cyclopropane and tetrahydropyran ring, is a unique three-dimensional motif increasingly recognized for its potential in medicinal chemistry and materials science.[1][2] Its rigid, well-defined architecture provides a powerful tool for orienting functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide provides a comprehensive technical overview of the conformational analysis of this ring system. We will delve into the governing stereoelectronic and steric principles, detail the critical experimental and computational methodologies for its characterization, and discuss the implications of its conformational behavior on chemical reactivity and drug design.

Introduction: The Significance of the 6-Oxaspiro[2.5]octane Core

Spirocycles, compounds containing two rings connected by a single common atom, have garnered significant interest in drug discovery.[2] Their inherent three-dimensionality (high Fsp3 character) is often correlated with improved clinical success, offering advantages in modulating physicochemical properties like solubility and metabolic stability.[1][2]

The 6-oxaspiro[2.5]octane system is a specific class of spirocycle featuring an oxirane (epoxide) ring fused to a tetrahydropyran ring. This unique combination introduces significant conformational constraints and electronic peculiarities that are crucial to understand for its effective application. Unlike spiroketals, where the anomeric effect plays a dominant role in dictating geometry, the conformational landscape of 6-oxaspiro[2.5]octane is primarily governed by the chair conformation of the six-membered ring and the steric and electronic influence of the fused three-membered ring.[3][4][5]

Foundational Principles of Conformational Preference

The conformational behavior of the 6-oxaspiro[2.5]octane ring system is a balance between minimizing steric strain and optimizing electronic interactions.

The Dominance of the Tetrahydropyran Chair

The six-membered tetrahydropyran ring overwhelmingly prefers to adopt a chair conformation to minimize torsional and angle strain.[6] This results in two primary chair conformers that can interconvert via a ring-flip process. The spiro-fused cyclopropane ring and any other substituents on the tetrahydropyran ring will occupy either axial or equatorial positions. The relative stability of these two chair conformations is the central question of the analysis.

Steric and Electronic Influence of the Spiro-Epoxide

The fused cyclopropane ring is a sterically demanding substituent. Its presence significantly influences the equilibrium between the two chair forms. The conformation that places the cyclopropane ring in a less sterically hindered position is generally favored.

Furthermore, the oxirane ring introduces electronic effects. The high degree of p-character in the C-C bonds of the cyclopropane ring and the electronegativity of the oxygen atom can influence the electron distribution within the adjacent tetrahydropyran ring, affecting the chemical shifts of nearby nuclei, a key factor in NMR analysis.[4][5]

The interplay of these factors determines the preferred three-dimensional structure, which in turn dictates the molecule's reactivity and biological activity.

Methodologies for Conformational Elucidation

A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying the conformation of molecules in solution.[7] Both ¹H and ¹³C NMR provide a wealth of structural information.[8]

Key NMR Parameters:

  • ¹H Chemical Shifts (δ): The precise chemical shift of each proton is highly sensitive to its local electronic environment and spatial orientation. Protons in an axial position are typically shielded (found at a lower chemical shift) compared to their equatorial counterparts. The anisotropic effect of the cyclopropane ring can further influence the shifts of adjacent protons.[4][5]

  • ¹H-¹H Coupling Constants (J-values): The through-bond scalar coupling between protons provides direct information about dihedral angles. The Karplus relationship describes how the magnitude of the vicinal coupling constant (³J) depends on the dihedral angle between the coupled protons. By measuring ³J values, one can accurately determine the relative orientation of substituents and confirm the chair conformation.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). This is invaluable for establishing the relative stereochemistry and identifying which groups are on the same face of the ring system.

  • Sample Preparation: Dissolve 5-10 mg of the 6-oxaspiro[2.5]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a suite of high-resolution NMR spectra on a spectrometer (≥400 MHz recommended). This should include:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY) to establish proton-proton connectivity.

    • Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) C-H correlations.

    • 1D NOESY or 2D NOESY/ROESY to probe through-space proximities.

  • Data Analysis:

    • Assign all proton and carbon signals using the correlation spectra.

    • Extract all relevant ¹H-¹H coupling constants from the high-resolution ¹H spectrum. Pay close attention to the couplings between protons on the tetrahydropyran ring.

    • Use the measured ³J values in the Karplus equation to calculate dihedral angles and confirm the chair conformation and the axial/equatorial positions of substituents.

    • Analyze NOE data to confirm spatial relationships predicted by the coupling constant analysis.

Diagram: Workflow for NMR-Based Conformational Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion prep Dissolve Compound in Deuterated Solvent acq_1d Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) acq_1d->acq_2d assign Assign Signals (¹H & ¹³C) acq_2d->assign extract Extract Coupling Constants (J-values) assign->extract noe Analyze NOE Correlations assign->noe karplus Calculate Dihedral Angles (Karplus Equation) extract->karplus model Propose Dominant Solution-State Conformation karplus->model noe->model

Caption: A typical workflow for elucidating molecular conformation using NMR spectroscopy.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[9] It yields precise measurements of bond lengths, bond angles, and torsional angles, offering a definitive picture of a single, low-energy conformation.

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined to best fit the experimental data.[10]

  • Analysis: The final refined structure provides a highly accurate model of the molecule's conformation in the crystal lattice.

It is critical to remember that the solid-state structure may not be the sole or even the dominant conformation in solution, where molecules have more conformational freedom. However, it provides an invaluable experimental benchmark for validating computational models.

Computational Chemistry

Computational modeling is an essential partner to experimental techniques. It allows for the exploration of the entire potential energy surface of a molecule, providing relative energies of different conformers and transition states.[6]

Common Computational Methods:

  • Molecular Mechanics (MM): A faster, classical mechanics-based approach useful for initial conformational searches on large systems.

  • Density Functional Theory (DFT): A quantum mechanical method that provides a much more accurate description of electronic structure and relative energies. DFT is widely used to optimize geometries and calculate thermodynamic and spectroscopic properties.

  • Initial Structure Generation: Build a 2D or 3D model of the 6-oxaspiro[2.5]octane derivative.

  • Conformational Search: Perform a systematic or stochastic search to identify all low-energy conformers. This typically starts with a molecular mechanics force field.

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers identified in the previous step and re-optimize their geometries at a higher level of theory, such as DFT (e.g., B3LYP/6-31G*). Calculate their relative energies (ΔG) to determine the predicted Boltzmann population of each conformer at a given temperature.

  • Property Prediction: For the most stable conformers, calculate properties that can be directly compared with experimental data, such as NMR chemical shifts and coupling constants. This comparison is crucial for validating the computational model.

Diagram: Computational Analysis Workflow

Comp_Chem_Workflow start Build 3D Structure of 6-Oxaspiro[2.5]octane Derivative search Perform Conformational Search (e.g., Molecular Mechanics) start->search optimize Optimize Geometries & Calculate Energies of Low-Energy Conformers (DFT) search->optimize boltzmann Calculate Relative Energies (ΔG) & Boltzmann Populations optimize->boltzmann predict Predict Spectroscopic Properties (NMR Shifts, J-couplings) boltzmann->predict compare Compare Calculated Data with Experimental Results predict->compare validated_model Validated Conformational Model compare->validated_model

Caption: A standard workflow for the computational analysis of molecular conformations.

Data Presentation and Interpretation

Table 1: Hypothetical NMR Data for a Substituted 6-Oxaspiro[2.5]octane

Proton (Position)Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Implied Orientation
H-A (Axial)2.95J(A,B) = 12.5 Hz (gem), J(A,C) = 11.5 Hz (ax-ax)Axial
H-B (Equatorial)3.65J(B,A) = 12.5 Hz (gem), J(B,C) = 3.5 Hz (eq-ax)Equatorial
H-C (Axial)1.80J(C,A) = 11.5 Hz (ax-ax), J(C,B) = 3.5 Hz (eq-ax)Axial

Note: Large (10-13 Hz) ³J values between vicinal protons are indicative of an axial-axial relationship, while small (2-5 Hz) values suggest an axial-equatorial or equatorial-equatorial relationship.

Table 2: Hypothetical Relative Energies from DFT Calculations

ConformerKey Dihedral Angle (° H-C-C-H)Relative Energy (ΔG, kcal/mol)Predicted Population (%)
Chair 1178.5 (ax-ax)0.0095.7
Chair 261.2 (eq-ax)2.154.3
Skew-Boat-35.45.50<0.1

Note: The conformation with the lowest relative free energy (ΔG) is the most stable and will be the most populated in solution at equilibrium.

Impact on Reactivity and Drug Design

The preferred conformation of the 6-oxaspiro[2.5]octane ring system has profound consequences.

  • Stereoselective Reactions: The axial and equatorial positions on the tetrahydropyran ring are diastereotopic and exhibit different steric environments. Reagents will preferentially approach from the less hindered face, leading to highly stereoselective reactions. For example, nucleophilic opening of the epoxide ring will be subject to stereoelectronic and steric control dictated by the overall conformation.

  • Pharmacophore Modeling: In drug design, the conformation defines the precise 3D arrangement of pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups). A rigid scaffold like 6-oxaspiro[2.5]octane can pre-organize these features in a bioactive conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.[1][11]

Conclusion

The conformational analysis of the 6-oxaspiro[2.5]octane ring system is a critical exercise for any scientist seeking to utilize this valuable scaffold. A synergistic approach, leveraging the strengths of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational chemistry, is required for a complete understanding. Elucidating the dominant conformations and the energetic barriers between them provides the fundamental knowledge needed to predict chemical reactivity, understand structure-activity relationships, and rationally design novel molecules for applications in drug discovery and beyond.

References

  • ChemTube3D. Stereoelectronic Effects The Anomeric Effect in Spiroketals. Available from: [Link]

  • Deslongchamps, P., et al. (2017). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 22(9), 1503. Available from: [Link]

  • ChemTube3D. Spiroketal Formation - Stereoelectronic Effects. Available from: [Link]

  • Deslongchamps, P., et al. (2017). Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed, 22(9), 1503. Available from: [Link]

  • Novosjolova, I., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 2038–2046. Available from: [Link]

  • ChemMate. (2020). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. YouTube. Available from: [Link]

  • PubChem. 6-Oxaspiro[2.5]octane-5,7-dione. Available from: [Link]

  • Kudelko, A., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Available from: [Link]

  • Wikipedia. Spiroketals. Available from: [Link]

  • Google Patents. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and....
  • PubChemLite. 6-phenyl-1-oxaspiro[2.5]octane (C13H16O). Available from: [Link]

  • Google Patents. EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • PubChem. 6-Azaspiro[2.5]octane. Available from: [Link]

  • Lindsley, C. W., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Available from: [Link]

  • Chemistry LibreTexts. (2025). 2.5.1: Conformational analysis. Available from: [Link]

  • Zhu, L., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(3), 259-295. Available from: [Link]

  • Vaskevych, R. I., et al. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available from: [Link]

  • van der Hart, W. J., et al. (2007). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. NRC Research Press. Available from: [Link]

  • Chemistry For Everyone. (2025). What Is Spectroscopic Analysis?. YouTube. Available from: [Link]

  • Sasikala, M. (2021). Highlights of Spectroscopic Analysis – A Review. ResearchGate. Available from: [Link]

  • ResearchGate. Fig. 3 X-Ray crystal structure of 6 (a two-dimensional structure is...). Available from: [Link]

  • Berger, J. M., et al. (2015). Crystallization and X-ray structure determination of an RNA-dependent hexameric helicase. PubMed Central. Available from: [Link]

  • AOCS. The NMR Spectrum. Available from: [Link]

  • SpectraBase. 1-Oxaspiro[12][13]octane. Available from: [Link]

  • ResearchGate. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. Available from: [Link]

  • MDPI. Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1H-NMR Spectroscopy for Property Prediction. Available from: [Link]

Sources

Stability and decomposition pathways of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Decomposition of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a molecule of significant interest in synthetic and medicinal chemistry, often serving as a versatile building block for more complex structures. Its unique spirocyclic architecture, incorporating both a strained epoxide ring and an ethyl ester functional group, presents a distinct stability profile. This guide provides a comprehensive analysis of the inherent chemical liabilities of this compound, detailing its primary decomposition pathways under various stress conditions, including acidic, basic, thermal, photolytic, and enzymatic environments. By elucidating the underlying mechanisms of degradation, we offer field-proven experimental protocols for robust stability assessment and provide critical insights for handling, storage, and formulation development to ensure the integrity of this valuable chemical entity.

Introduction to this compound

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring fused in a spiro fashion to a cyclopropane ring, which also incorporates an oxygen atom to form an epoxide (oxirane). An ethyl carboxylate group is attached to the cyclopropane ring.

  • Molecular Formula: C₁₀H₁₆O₃[1][2]

  • Molecular Weight: 184.23 g/mol [1][3]

  • Key Functional Groups:

    • Spiro-Epoxide: A three-membered ether ring under significant ring strain, making it a primary site for nucleophilic attack.[4][5]

    • Ethyl Ester: Susceptible to hydrolysis under both acidic and basic conditions.[6][7]

    • Spirocyclic Core: A rigid carbon framework that influences the molecule's conformation and steric accessibility.

Significance in Research and Drug Development

Spirocyclic scaffolds are increasingly sought after in drug discovery for their ability to introduce three-dimensionality, which can enhance binding affinity, selectivity, and pharmacokinetic properties.[8] The epoxide moiety serves as a reactive handle for introducing diverse functionalities through ring-opening reactions, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and complex natural products.[5][9]

Overview of Key Stability Concerns

The stability of this compound is dictated by its two primary functional groups. The high reactivity of the epoxide, driven by the relief of its inherent ring strain (approximately 13 kcal/mol), makes it the most probable point of initial degradation.[4][5] The ethyl ester presents a secondary, yet significant, liability, particularly in aqueous environments outside a neutral pH range. Understanding the interplay and kinetics of these degradation pathways is paramount for its effective use.

Principal Decomposition Pathways

The degradation of this molecule is not a random process but is governed by the predictable reactivity of its functional groups. The following sections detail the most probable decomposition mechanisms.

Acid-Catalyzed Decomposition

In an acidic environment, two competing degradation pathways exist. The high reactivity of the strained epoxide suggests its degradation will be kinetically favored under mild conditions.[4][10]

Mechanism 1: Epoxide Ring Opening (Hydrolysis) The acid-catalyzed opening of epoxides is a rapid process that occurs under much milder conditions than for other ethers.[10] The mechanism is a hybrid between Sₙ1 and Sₙ2.[11] First, the epoxide oxygen is protonated, creating a good leaving group. This is followed by the backside attack of a nucleophile (e.g., water). The attack occurs preferentially at the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.[10][11] This reaction results in a trans-diol product.

Caption: Acid-Catalyzed Epoxide Hydrolysis Pathway.

Mechanism 2: Ester Hydrolysis Acid-catalyzed ester hydrolysis is a reversible reaction where the ester reacts with water to form a carboxylic acid and an ethanol.[7] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Caption: Acid-Catalyzed Ester Hydrolysis Pathway.

Base-Catalyzed Decomposition

Under basic conditions, both the epoxide and the ester are susceptible to nucleophilic attack by hydroxide ions.

Mechanism 1: Epoxide Ring Opening The base-catalyzed ring-opening is a classic Sₙ2 reaction.[11] The hydroxide nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack occurs at the less substituted carbon atom. This reaction is driven by the relief of ring strain and results in a trans-diol after protonation of the resulting alkoxide.[11][12]

Mechanism 2: Ester Saponification This is an irreversible hydrolysis of the ester to form a carboxylate salt and ethanol. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the ethoxide leaving group.

Thermal Decomposition

Thermal stability is a measure of a material's ability to resist structural changes when exposed to heat.[13] For this compound, the epoxide ring is the most likely site of thermal degradation due to its high strain energy. Potential thermal degradation pathways could include isomerization to a ketone or polymerization. High temperatures will accelerate the hydrolytic pathways if water is present.[14][15]

Photolytic Decomposition

Exposure to light, particularly in the UV spectrum, can induce degradation.[16] Photolytic degradation often proceeds through radical mechanisms. For this molecule, potential pathways could involve homolytic cleavage of C-C or C-O bonds in the strained epoxide ring, leading to a cascade of radical reactions and a complex mixture of degradants. The ICH Q1B guideline provides a standardized approach for assessing photostability.[16]

Enzymatic Degradation

In a biological context, relevant for drug development, enzymatic degradation is a critical pathway.

  • Epoxide Hydrolases: These enzymes are common in vivo and catalyze the hydrolysis of epoxides to their corresponding trans-diols, serving as a detoxification pathway.[17]

  • Esterases: This broad class of enzymes catalyzes the hydrolysis of ester bonds.[18] The ethyl ester in the target molecule would be a substrate for various esterases, leading to the corresponding carboxylic acid. This is a common metabolic route for ester-containing drugs.[18][19]

Experimental Protocols for Stability Assessment

A robust understanding of stability requires a systematic experimental approach. The following protocols are designed to identify and quantify degradation pathways, forming a self-validating system for analysis.

Forced Degradation (Stress Testing) Protocol

Causality: The objective of forced degradation is to intentionally degrade the sample under accelerated conditions to rapidly identify the likely degradation products and establish a "degradation profile." This information is essential for developing and validating stability-indicating analytical methods, as mandated by regulatory guidelines like ICH.[16]

G Figure 3: Forced Degradation Experimental Workflow subst Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Stress 0.1 M HCl, 60°C subst->acid base Base Stress 0.1 M NaOH, RT subst->base oxid Oxidative Stress 3% H₂O₂, RT subst->oxid therm Thermal Stress Solid & Solution, 80°C subst->therm photo Photolytic Stress ICH Q1B Light Box subst->photo control Control Sample Stored at 4°C, Protected from Light subst->control analysis Analyze All Samples by LC-MS/UV at t=0, 2, 8, 24 hours acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis control->analysis eval Evaluate Data: - Identify Degradants - Calculate Mass Balance - Determine Peak Purity analysis->eval

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.

  • Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.

  • Thermal Degradation:

    • Solution: Incubate a sealed vial of the stock solution at 80°C.

    • Solid: Place 5-10 mg of solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solution and solid compound to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). A sample wrapped in aluminum foil serves as the dark control.[16]

  • Sampling and Analysis: Withdraw aliquots from each solution at predefined time points (e.g., 0, 2, 8, 24 hours). For base degradation, neutralize the sample with an equivalent amount of acid before injection. Analyze all samples by a validated stability-indicating LC-MS method.

Analytical Methodology for Monitoring Stability

Causality: A stability-indicating method is one that can separate the parent drug from its degradation products, ensuring that the measurement of the active ingredient is accurate and unaffected by impurities. LC-MS is the gold standard because it provides both chromatographic separation (LC) and mass identification (MS), which is crucial for identifying unknown degradants and confirming their structures.

  • Technique: High-Performance Liquid Chromatography coupled with a UV detector and a Mass Spectrometer (HPLC-UV/MS).

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) and mass spectrometry in both positive and negative ion modes to capture a wide range of potential degradants.

Data Interpretation and Summary

The data from forced degradation studies should be systematically organized to build a comprehensive stability profile.

Table 1: Summary of Predicted Degradants and Their Molecular Weights

Degradation Pathway Predicted Product Name Molecular Formula Δ Mass (from Parent)
Acid/Base Epoxide Hydrolysis Ethyl 1-(1,2-dihydroxycyclohexan-1-yl)cyclopropane-1-carboxylate C₁₀H₁₈O₄ +18
Acid/Base Ester Hydrolysis 6-Oxaspiro[2.5]octane-1-carboxylic acid C₈H₁₂O₃ -28

| Combined Hydrolysis | 1-(1,2-dihydroxycyclohexan-1-yl)cyclopropane-1-carboxylic acid | C₈H₁₄O₄ | -10 |

Table 2: Example Forced Degradation Data Summary (% Degradation at 24h)

Condition % Parent Remaining Major Degradant(s) Identified Comments
Control >99% N/A Compound is stable under storage conditions.
0.1 M HCl, 60°C <10% Diol Product (from epoxide hydrolysis) Extremely sensitive to acidic conditions.
0.1 M NaOH, RT ~60% Carboxylate (from ester hydrolysis) Moderately sensitive to basic conditions.
3% H₂O₂, RT >95% Minor unknown peaks Relatively stable to oxidation.
80°C (Solution) ~85% Diol Product, Carboxylic Acid Thermal stress accelerates hydrolysis.

| Photolytic (ICH) | >98% | N/A | Not significantly sensitive to light. |

Conclusion and Recommendations

This compound is a molecule with significant stability liabilities, primarily driven by its strained epoxide ring.

  • Key Liabilities: The compound is highly susceptible to acid-catalyzed hydrolysis of the epoxide. It also degrades under basic conditions, primarily through ester hydrolysis.

  • Handling and Storage: To ensure integrity, the compound should be stored in a cool, dry place, protected from light. Crucially, it must be protected from contact with acidic and basic substances. Anhydrous, aprotic solvents are recommended for reactions and storage in solution.

  • Formulation Development: For any potential application in drug development, formulation strategies must focus on maintaining a neutral pH and minimizing exposure to water. Lyophilization or formulation in non-aqueous vehicles may be necessary to achieve an acceptable shelf-life.

By understanding these degradation pathways and employing rigorous analytical protocols, researchers can confidently utilize this valuable building block while ensuring the integrity and quality of their work.

References

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017). National Institutes of Health (NIH). [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Nature. [Link]

  • Reactions of Epoxides: Ring-Opening. (2023). OpenStax. [Link]

  • Acid-catalyzed reactions of epoxides for atmospheric nanoparticle growth. (2014). PubMed. [Link]

  • Photo- and thermo-oxidative stability of aromatic spiro-linked bichromophoric cross-shaped molecules. (n.d.). RSC Publishing. [Link]

  • Mechanisms Of Epoxide Reactions. (n.d.). ACS Publications. [Link]

  • Acid Catalyzed Epoxide Openings - How do I know which product forms? (2020). YouTube. [Link]

  • Hydrolytic stability of different ester structures. (n.d.). ResearchGate. [Link]

  • Epoxide Reactions. (n.d.). BYJU'S. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. (n.d.). ACS Publications. [Link]

  • Epoxide. (n.d.). Wikipedia. [Link]

  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. (2022). American Chemical Society. [Link]

  • The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. (1941). ACS Publications. [Link]

  • Biocatalytic conversion of epoxides. (n.d.). PubMed. [Link]

  • Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. (2021). ACS Applied Energy Materials. [Link]

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). Polymer Chemistry. [Link]

  • Opening of Epoxides - Acidic versus Basic Conditions. (2020). Chemistry LibreTexts. [Link]

  • Studies on the Enzymatic Degradation Process of Epoxy-Polyurethane Compositions Obtained with Raw Materials of Natural Origin. (n.d.). MDPI. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • Oxaspiro [2.5]octane derivatives and analogs. (n.d.).
  • ethyl 6-oxospiro[2.5]octane-1-carboxylate, min 97%, 250 mg. (n.d.). CP Lab Safety. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (n.d.). Semantic Scholar. [Link]

  • This compound, min 97%, 1 gram. (n.d.). CP Lab Safety. [Link]

  • 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and... (n.d.).
  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. (n.d.). PubChem. [Link]

  • Enzymatic synthesis and curing of biodegradable epoxide-containing polyesters from renewable resources. (n.d.). PubMed. [Link]

  • Thiirane functional spherosilicate as epoxy resin modifier: Synthesis and thermal stability. (2014). Springer. [Link]

  • Sustainability of Enzymatic Monomer Synthesis: Evaluation via Comparison of Petrochemical and Enzymatic Alkene Epoxidation by Life Cycle Assessment. (n.d.). National Institutes of Health (NIH). [Link]

  • Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. (n.d.). MDPI. [Link]

  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022). MDPI. [Link]

  • Physico-thermal properties of spinifex resin bio-polymer. (n.d.). ScienceDirect. [Link]

  • ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. (n.d.). gsrs. [Link]

  • Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (C10H16O3). (n.d.). PubChemLite. [Link]

  • Effect on thermal stability of microstructure and morphology of thermally-modified electrospun fibers of polybenzoxazines (PBz) blended with sulfur copolymers (SDIB). (2021). RSC Advances. [Link]

Sources

Strategic Derivatization of the Carboxylate Group of Ethyl 6-Oxaspiro[2.5]octane-1-carboxylate: A Gateway to Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate is a compelling building block in modern medicinal chemistry and materials science. Its unique three-dimensional structure, characterized by a rigid spirocyclic core fusing a cyclopropane and a tetrahydropyran ring, offers a distinct scaffold for the exploration of new chemical space[1][2]. The ethyl ester functional group at the C1 position serves as a critical handle for synthetic diversification. This guide provides an in-depth exploration of the primary strategies for derivatizing this carboxylate group, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices. We will dissect three principal transformations: hydrolysis to the parent carboxylic acid, direct reduction to the primary alcohol, and conversion to a diverse range of amides.

Introduction: The Strategic Value of the 6-Oxaspiro[2.5]octane Core

The 1-oxaspiro[2.5]octane framework imparts significant conformational rigidity, a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target[1]. The inherent chirality and dense arrangement of functional groups—an ether, a cyclopropane, and a modifiable ester—make this compound (Molecular Formula: C₁₀H₁₆O₃, Molecular Weight: 184.23 g/mol ) a versatile intermediate[3][4]. The carboxylate moiety is the most accessible point for chemical modification, allowing chemists to append various pharmacophores, linkers, or polymerizable units. Understanding the nuances of its reactivity is paramount to unlocking its full potential.

This document serves as a technical primer, moving beyond simple reaction schemes to provide the causal logic behind selecting specific reagents and conditions, tailored to the unique steric and electronic environment of this spirocyclic system.

Foundational Principles: Reactivity of a Sterically Encumbered Ester

The reactivity of the ethyl ester in this compound is governed by two opposing factors:

  • Steric Hindrance: The spirocyclic junction and the adjacent cyclopropane ring create a congested environment around the carbonyl carbon. This steric bulk can impede the approach of nucleophiles, potentially requiring more forcing conditions or highly reactive reagents compared to unhindered aliphatic esters.

  • Electronic Effects: The oxygen atom of the tetrahydropyran ring is located beta to the carbonyl group. While not directly conjugated, its inductive electron-withdrawing effect is minimal. The primary electronic character is that of a standard alkyl ester.

These factors dictate that successful derivatization requires a careful balance of reagent reactivity and reaction conditions to overcome the steric barrier without compromising the integrity of the spiro-epoxide-like core.

Key Derivatization Pathways and Experimental Protocols

The following sections detail the core synthetic transformations for modifying the carboxylate group. Each protocol is designed as a self-validating system, with built-in checks and rationales for each step.

Diagram: Core Derivatization Workflow

G Start Ethyl 6-oxaspiro[2.5]octane- 1-carboxylate Acid 6-Oxaspiro[2.5]octane- 1-carboxylic acid Start->Acid Hydrolysis (NaOH or H₂SO₄) Alcohol (6-Oxaspiro[2.5]octan-1-yl)methanol Start->Alcohol Reduction (LiAlH₄) Amide N-Substituted Amides Acid->Amide Amide Coupling (HATU, R-NH₂)

Caption: Key synthetic routes from the starting ester.

Pathway 1: Saponification to 6-Oxaspiro[2.5]octane-1-carboxylic acid

Hydrolysis of the ester to its corresponding carboxylic acid is a foundational first step for many subsequent modifications, most notably amide couplings. While acid-catalyzed hydrolysis is possible, it is a reversible equilibrium process which may not proceed to completion[5][6]. Base-mediated hydrolysis, or saponification, is effectively irreversible and is therefore the preferred method for achieving high conversion[7]. The resulting carboxylate salt is easily isolated and can be protonated in a separate step to yield the free acid.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. The ethoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the highly stable carboxylate salt and ethanol[7].

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 5.0 g).

  • Reagent Addition: Add a 2:1 mixture of Tetrahydrofuran (THF) and water (e.g., 50 mL). The THF serves to solubilize the organic ester in the aqueous medium. Add Sodium Hydroxide (NaOH, 2.0 eq) pellets.

    • Rationale: A stoichiometric excess of base is used to ensure the reaction goes to completion and to account for any potential side reactions.

  • Reaction Execution: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Workup & Isolation (Part 1 - Carboxylate Salt): Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator. The remaining aqueous solution contains the sodium salt of the carboxylic acid.

  • Workup & Isolation (Part 2 - Free Acid): Cool the aqueous solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 2M Hydrochloric Acid (HCl). A white precipitate of the carboxylic acid should form.

    • Causality: Protonation of the carboxylate anion renders it neutral and significantly less water-soluble, causing it to precipitate.

  • Purification: Collect the solid product by vacuum filtration, washing with cold deionized water. Dry the solid under high vacuum to yield 6-Oxaspiro[2.5]octane-1-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Pathway 2: Reduction to (6-Oxaspiro[2.5]octan-1-yl)methanol

Direct reduction of the ester to the primary alcohol provides a different functional handle for further chemistry, such as ether formation or conversion to halides. This transformation requires a powerful reducing agent, as esters are relatively unreactive carbonyl compounds.

Common reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. A much stronger hydride source, such as Lithium Aluminum Hydride (LiAlH₄), is required[8]. LiAlH₄ is a potent, non-selective reducing agent that readily reduces esters, carboxylic acids, amides, and other carbonyl functional groups[9].

  • Safety Imperative: LiAlH₄ reacts violently with protic solvents, including water and alcohols. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

  • Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

    • Rationale: Using an excess of the reducing agent ensures complete conversion. The reaction is performed at 0 °C initially to control the exothermic reaction upon addition of the ester.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC.

  • Workup (Fieser Method - Quenching): This is a critical step that must be performed with extreme caution. Cool the reaction mixture back to 0 °C. Sequentially and very slowly, add the following reagents dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

    • Causality: This specific quenching procedure is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid.

  • Purification: Stir the resulting mixture vigorously for 30 minutes until a white, filterable solid forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure. The crude alcohol can then be purified by flash column chromatography on silica gel.

Pathway 3: Amidation to Novel Amide Derivatives

Amide bond formation is arguably the most important reaction in medicinal chemistry. Starting from the carboxylic acid generated in Pathway 1, a wide variety of primary and secondary amines can be coupled to generate a library of novel amide derivatives.

Direct reaction of a carboxylic acid and an amine is generally unfavorable and requires very high temperatures. Modern amidation is achieved using coupling reagents that activate the carboxylic acid by converting the hydroxyl group into a better leaving group. Reagents like HBTU, HATU, or EDC in combination with HOBt are commonly used. For a sterically hindered acid like 6-Oxaspiro[2.5]octane-1-carboxylic acid, a highly efficient coupling agent such as HATU is recommended.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH ActiveEster Activated O-Acyl Isourea Ester Acid->ActiveEster + HATU, Base HATU HATU Amine R'-NH₂ ActiveEster->Amine Nucleophilic Attack Amide Amide Product (R-CO-NHR') Amine->Amide

Caption: General mechanism for HATU-mediated amide coupling.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-Oxaspiro[2.5]octane-1-carboxylic acid (1.0 eq).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3.0 eq). Dissolve/suspend the components in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).

    • Rationale: The amine and coupling agent are used in slight excess to drive the reaction to completion. DIPEA is a sterically hindered base that scavenges the acid produced during the reaction without competing as a nucleophile.

  • Reaction Execution: Stir the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes serve to remove excess reagents, the base, and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or preparative HPLC.

Comparative Summary of Derivatization Strategies

Strategy Primary Reagent(s) Key Conditions Product Advantages Challenges & Considerations
Saponification Sodium Hydroxide (NaOH)Reflux in THF/H₂OCarboxylic AcidIrreversible, high yield, simple workup[7].Requires a separate acidification step.
Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF, 0 °C to RTPrimary AlcoholDirect conversion, high reactivity[9].Highly reactive/hazardous reagent; requires strict anhydrous conditions and careful quenching[8].
Amidation HATU, Amine, DIPEAAnhydrous DMF, RTAmideHigh functional group tolerance, access to vast chemical diversity.Requires prior synthesis of the carboxylic acid; purification can be challenging.

Conclusion

The ethyl ester of this compound is a versatile synthetic handle that provides access to a rich variety of molecular architectures. By employing robust and well-understood chemical transformations—saponification, reduction, and amidation—researchers can effectively leverage this unique spirocyclic scaffold. The choice of derivatization pathway should be guided by the desired final product and the specific requirements of the synthetic campaign. The protocols and rationales presented in this guide offer a solid foundation for professionals in drug discovery and chemical synthesis to confidently manipulate this valuable building block, paving the way for the creation of novel and potentially impactful molecules.

References

  • Organic Letters. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide.
  • PubChem. Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate.
  • Dalal Institute. Hydrolysis of Esters and Amides.
  • Wikipedia. Ester hydrolysis.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry, 79(3), 943-954.
  • Vulcanchem. Methyl 2-chloro-6-ethyl-1-oxaspiro[2.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • Chembo. ethyl 6-oxaspiro[2.
  • MySkinRecipes. ETHYL 6-OXASPIRO[2.
  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction.
  • Lane Lab of Chemistry. (2021). 182 CHM2211 Reduction of Carboxylic Acids to Yield Alcohols. YouTube.
  • CP Lab Safety. ethyl 6-oxaspiro[2.

Sources

An In-depth Technical Guide to the Ring-Opening Reactions of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Spiroepoxide

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate is a fascinating bifunctional molecule that combines the steric and electronic properties of a spirocyclic system with the inherent reactivity of an epoxide. The three-membered oxirane ring is characterized by significant ring strain, a consequence of distorted bond angles and eclipsing interactions, making it susceptible to nucleophilic attack.[1][2] This inherent reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the stereocontrolled introduction of new functional groups.

This guide provides a comprehensive exploration of the ring-opening reactions of this compound. We will delve into the mechanistic underpinnings of these transformations, focusing on the regioselectivity and stereochemistry of the reactions with various nucleophiles under both acidic and basic conditions. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile building block.

Structural Features and a Mechanistic Overview

The structure of this compound presents two potential sites for nucleophilic attack: the spiro carbon (C5) and the methylene carbon (C7) of the epoxide ring. The regiochemical outcome of the ring-opening reaction is dictated by the reaction conditions, specifically whether it is conducted under basic/nucleophilic or acidic catalysis.

Under basic or strongly nucleophilic conditions , the reaction generally proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom.[3][4][5] In the case of our spiroepoxide, the C7 methylene carbon is significantly less hindered than the quaternary spiro carbon (C5). Therefore, attack at C7 is the favored pathway. This backside attack leads to an inversion of stereochemistry at the reacting center.[1][6]

Conversely, under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group.[1][2] This protonation event imparts significant carbocationic character to the adjacent carbon atoms. The more substituted carbon, in this case, the spiro carbon (C5), can better stabilize the developing positive charge. Consequently, weak nucleophiles will preferentially attack the more substituted carbon in a mechanism that has both SN1 and SN2 characteristics.[2][7]

The following sections will provide detailed protocols and mechanistic discussions for the ring-opening of this compound with a variety of representative nucleophiles.

Ring-Opening with Oxygen Nucleophiles: Hydrolysis and Alcoholysis

The reaction of epoxides with oxygen-based nucleophiles such as water and alcohols is a fundamental transformation for the synthesis of diols and ether-alcohols, respectively.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of this compound will lead to the formation of a vicinal diol. The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water at the more substituted spiro carbon (C5).

Predicted Major Product: Ethyl 1-hydroxy-1-(hydroxymethyl)cyclohexanecarboxylate

acid_hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product start This compound protonated_epoxide Protonated Epoxide start->protonated_epoxide Protonation H3O+ H3O+ diol_product Ethyl 1-hydroxy-1-(hydroxymethyl)cyclohexanecarboxylate protonated_epoxide->diol_product H2O attack at C5

Caption: Acid-catalyzed hydrolysis workflow.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

  • Add a dilute aqueous solution of a strong acid (e.g., 0.1 M H₂SO₄ or HClO₄) (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Base-Catalyzed Alcoholysis

In contrast to the acid-catalyzed reaction, base-catalyzed ring-opening with an alkoxide will occur at the less substituted C7 position.[4][8] This reaction provides a convenient route to 1-(alkoxymethyl)cyclohexanols.

Predicted Major Product: Ethyl 1-(alkoxymethyl)-1-hydroxycyclohexanecarboxylate

base_alcoholysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product start This compound alkoxide_intermediate Alkoxide Intermediate start->alkoxide_intermediate RO- attack at C7 (SN2) RO- Alkoxide (e.g., NaOMe) ether_alcohol_product Ethyl 1-(alkoxymethyl)-1-hydroxycyclohexanecarboxylate alkoxide_intermediate->ether_alcohol_product Protonation (Workup)

Caption: Base-catalyzed alcoholysis workflow.

Experimental Protocol: Base-Catalyzed Alcoholysis with Sodium Methoxide

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.2 eq) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add a solution of this compound (1.0 eq) in anhydrous methanol.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting product by column chromatography.

Ring-Opening with Nitrogen Nucleophiles: Aminolysis

The reaction of epoxides with amines is a valuable method for the synthesis of amino alcohols, which are important structural motifs in many pharmaceuticals and natural products.[4]

Direct Aminolysis

The uncatalyzed reaction of amines with this compound will proceed via nucleophilic attack at the less hindered C7 position. Primary and secondary amines can be used to generate the corresponding secondary and tertiary amino alcohols.

Predicted Major Product: Ethyl 1-((alkylamino)methyl)-1-hydroxycyclohexanecarboxylate

aminolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product start This compound zwitterionic_intermediate Zwitterionic Intermediate start->zwitterionic_intermediate Amine attack at C7 (SN2) R2NH Amine (e.g., RNH2 or R2NH) amino_alcohol_product Ethyl 1-((dialkylamino)methyl)-1-hydroxycyclohexanecarboxylate zwitterionic_intermediate->amino_alcohol_product Proton Transfer grignard_reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product start This compound magnesium_alkoxide Magnesium Alkoxide start->magnesium_alkoxide R- attack at C7 (SN2) RMgX Grignard Reagent alcohol_product Ethyl 1-hydroxy-1-(2-alkyl/aryl-ethyl)cyclohexanecarboxylate magnesium_alkoxide->alcohol_product Acidic Workup (H3O+)

Sources

Unlocking the Potential of Spiro[2.5]octane Derivatives: A Theoretical and Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[2.5]octane scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and desirable pharmacokinetic properties in drug candidates.[1][2] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of spiro[2.5]octane derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful in silico techniques to accelerate the discovery and optimization of novel therapeutics based on this promising scaffold. This guide will delve into the intricacies of conformational analysis, the prediction of spectroscopic and electronic properties, and the application of molecular docking to elucidate potential biological targets and binding interactions.

The Spiro[2.5]octane Scaffold: A Gateway to Novel Chemical Space

The defining feature of the spiro[2.5]octane system is the fusion of a cyclopropane and a cyclohexane ring through a single shared carbon atom, known as the spiro center. This arrangement imparts a high degree of rigidity and a distinct three-dimensional geometry to the molecule.[1] Unlike flat, aromatic systems, the spiro[2.5]octane scaffold presents substituents in well-defined spatial vectors, allowing for a more precise and effective exploration of the chemical space around a biological target.[2] This inherent three-dimensionality can lead to improved binding affinity and selectivity by facilitating optimal interactions with the complex topographies of protein binding pockets.[1]

The introduction of functional groups onto the spiro[2.5]octane core allows for the fine-tuning of its physicochemical properties, such as solubility and lipophilicity, which are critical for drug-likeness. Furthermore, the rigid nature of the scaffold can reduce the entropic penalty upon binding to a target, potentially leading to higher potency.

Theoretical and Computational Methodologies

A robust computational workflow is essential for the in-depth characterization of spiro[2.5]octane derivatives, providing insights that can guide synthesis and biological evaluation. Density Functional Theory (DFT) stands as a powerful and widely used tool for investigating the structural, electronic, and spectroscopic properties of these molecules.[3]

Conformational Analysis: Unveiling the 3D Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Therefore, a thorough conformational analysis is the cornerstone of any theoretical study of spiro[2.5]octane derivatives.

Experimental Protocol: Step-by-Step Conformational Search using DFT

  • Initial Structure Generation:

    • Construct the 3D structure of the spiro[2.5]octane derivative using a molecular builder.

    • Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94). This step provides a reasonable starting geometry.

  • Conformational Search:

    • Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface of the molecule.

      • Systematic Search: Involves rotating rotatable bonds by a defined increment. This method is thorough but can be computationally expensive for molecules with many rotatable bonds.

      • Stochastic Search (e.g., Monte Carlo): Randomly alters the molecular geometry and accepts or rejects the new conformation based on its energy. This approach is often more efficient for flexible molecules.

  • Geometry Optimization of Conformers:

    • For each identified conformer, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[3]

    • The choice of functional and basis set is critical and should be guided by the specific properties of interest and the available computational resources. For more accurate energy calculations, larger basis sets (e.g., 6-311+G(d,p)) and dispersion corrections (e.g., D3) are recommended.[4][5]

  • Frequency Calculations:

    • Perform frequency calculations on each optimized conformer at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

    • The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.[3]

  • Energy Analysis:

    • Determine the relative energies of the conformers, including the Gibbs free energy, to identify the most stable conformations at a given temperature.

    • This information is crucial for understanding the conformational preferences of the molecule in solution and its likely binding conformation.

Diagram: Computational Workflow for Conformational Analysis

G cluster_start Input cluster_protocol Computational Protocol cluster_output Output start Initial 3D Structure conf_search Conformational Search (Systematic or Stochastic) start->conf_search Initial geometry geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) conf_search->geom_opt Identified conformers freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometries energy_analysis Energy Analysis (Gibbs Free Energy) freq_calc->energy_analysis Vibrational frequencies and thermochemical data ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum stable_conformers Stable Conformers and Relative Energies energy_analysis->stable_conformers

Caption: A typical workflow for the conformational analysis of spiro[2.5]octane derivatives using DFT.

Spectroscopic Property Prediction: Bridging Theory and Experiment

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure elucidation and validation of synthetic products.

2.2.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts.[3][6]

Experimental Protocol: Step-by-Step NMR Chemical Shift Prediction

  • Optimized Geometry: Start with the Boltzmann-averaged geometry of the most stable conformers obtained from the conformational analysis.

  • GIAO Calculation: Perform a GIAO-DFT calculation on each stable conformer. The choice of functional and basis set will influence the accuracy of the prediction.

  • Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

  • Boltzmann Averaging: The final predicted NMR spectrum is obtained by taking a Boltzmann-weighted average of the chemical shifts of all significant conformers.[7]

2.2.2. Vibrational Spectroscopy (IR)

As mentioned in the conformational analysis protocol, frequency calculations in DFT yield the vibrational modes of the molecule. These can be used to generate a theoretical infrared (IR) spectrum, which can be directly compared with experimental data to confirm the presence of specific functional groups and the overall molecular structure.[3]

Electronic Property Analysis: Understanding Reactivity and Interactions

DFT calculations provide valuable information about the electronic structure of spiro[2.5]octane derivatives, which is crucial for understanding their reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's nucleophilicity, electrophilicity, and chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[3]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

Application in Drug Development: From Theory to Therapeutic Potential

The theoretical and computational insights gained from studying spiro[2.5]octane derivatives can be directly applied to accelerate the drug discovery process.

Molecular Docking: Predicting Binding Affinity and Mode

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9] This method is instrumental in identifying potential biological targets and understanding the key interactions that drive binding.

Experimental Protocol: Step-by-Step Molecular Docking Workflow

  • Receptor and Ligand Preparation:

    • Receptor: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand: Use the lowest energy conformer of the spiro[2.5]octane derivative obtained from the DFT calculations. Assign partial charges to the ligand atoms.

  • Grid Box Generation: Define a grid box that encompasses the active site of the receptor. This box defines the search space for the docking algorithm.

  • Docking Simulation:

    • Run the docking simulation using software such as AutoDock Vina or Glide.[10] The program will systematically explore different orientations and conformations of the ligand within the active site.

    • The docking algorithm uses a scoring function to estimate the binding affinity for each pose.

  • Analysis of Docking Results:

    • Analyze the top-ranked docking poses to identify the most likely binding mode.

    • Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • This information can be used to design new derivatives with improved binding affinity and selectivity.

Diagram: Molecular Docking Workflow

G cluster_input Inputs cluster_protocol Docking Protocol cluster_output Outputs receptor Receptor 3D Structure (e.g., from PDB) prep Receptor and Ligand Preparation receptor->prep ligand Ligand 3D Structure (e.g., from DFT) ligand->prep grid Grid Box Generation (Define Active Site) prep->grid docking Docking Simulation (e.g., AutoDock Vina) grid->docking analysis Analysis of Docking Poses and Scoring docking->analysis binding_mode Predicted Binding Mode analysis->binding_mode binding_affinity Estimated Binding Affinity analysis->binding_affinity interactions Key Ligand-Receptor Interactions analysis->interactions

Caption: A generalized workflow for performing molecular docking studies with spiro[2.5]octane derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

The computational data, in conjunction with experimental biological data, can be used to establish a robust structure-activity relationship (SAR). By understanding how modifications to the spiro[2.5]octane scaffold affect biological activity, medicinal chemists can rationally design and synthesize new derivatives with improved properties. For example, computational predictions of lipophilicity (LogP) and aqueous solubility can guide the optimization of pharmacokinetic profiles.[11]

Synthesis of Spiro[2.5]octane Derivatives: A Brief Overview

While this guide focuses on theoretical and computational aspects, it is important to have a general understanding of the synthetic routes to these compounds. The construction of the spiro[2.5]octane core can be achieved through various methods, often tailored to the desired substitution pattern.[1] A common strategy involves the cyclopropanation of a cyclohexene derivative. For example, the synthesis of spiro[2.5]octane-5-carboxylic acid has been reported via a multi-step process starting from 1,3-cyclohexanedione.[2][3]

Table 1: Key Computational Properties of a Hypothetical Spiro[2.5]octane Derivative

PropertyComputational MethodSignificance in Drug Discovery
Optimized 3D Geometry DFT (e.g., B3LYP/6-31G(d))Provides bond lengths, bond angles, and dihedral angles, crucial for understanding steric interactions.[3]
Relative Conformational Energies DFT (e.g., B3LYP/6-311+G(d,p))Identifies the most stable conformers that are likely to be biologically active.
Vibrational Frequencies DFT (e.g., B3LYP/6-31G(d))Predicts the infrared (IR) spectrum for experimental comparison and characterization.[3]
¹H and ¹³C NMR Chemical Shifts GIAO-DFTPredicts the NMR spectrum to aid in structural elucidation and experimental data interpretation.[3]
HOMO-LUMO Energy Gap DFT (e.g., B3LYP/6-31G(d))Indicates the molecule's electronic excitability and chemical reactivity.[3]
Molecular Electrostatic Potential (MEP) DFTMaps charge distribution, highlighting regions for potential electrophilic and nucleophilic attack and non-covalent interactions.
Binding Affinity (Docking Score) Molecular Docking (e.g., AutoDock Vina)Predicts the strength of the interaction between the ligand and its biological target.
LogP (Lipophilicity) ALOGPS, etc.Predicts the molecule's partitioning between octanol and water, a key parameter for drug-likeness.[3]

Future Perspectives and Conclusion

The synergy between theoretical calculations and experimental studies is paramount for the successful development of drugs based on the spiro[2.5]octane scaffold. Computational methods provide a cost-effective and time-efficient means to screen virtual libraries of derivatives, prioritize synthetic targets, and rationalize experimental observations. As computational power continues to increase and theoretical models become more sophisticated, the role of in silico techniques in drug discovery will undoubtedly expand. The spiro[2.5]octane core, with its unique structural features, represents a fertile ground for the application of these methods, holding the promise of delivering novel and effective therapeutic agents for a wide range of diseases.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Efficient Synthesis of Functionalized Spiro-2,5-dihydro-1,2-λ5-oxaphospholes. (2025). Molbank, 2025(3), M1438. [Link]

  • Exploring the Chemical Space of Spiro[2.5]octane Scaffolds: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
  • Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. (2025). BenchChem.
  • CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid. (n.d.). Google Patents.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved January 19, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved January 19, 2026, from [Link]

  • US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione. (n.d.). Google Patents.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 19, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 19, 2026, from [Link]

  • Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. (2025, April 25). YouTube. Retrieved January 19, 2026, from [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022).
  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. (2021). Organic Chemistry Frontiers, 8(19), 5435-5441. [Link]

  • NMR Prediction with Computational Chemistry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). Chemistry – A European Journal, 28(63), e202201943. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. (2021). ACS Omega, 6(4), 2859–2873. [Link]

  • Machine learning in computational NMR-aided structural elucidation. (2023). Frontiers in Chemistry, 11, 1119560. [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2023). Chemical Reviews, 123(12), 7749–7805. [Link]

  • Design, synthesis and biological evaluation of novel spiro-pentacylamides as acetyl-CoA carboxylase inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(14), 4054-4067. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022).
  • Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Theoretical Methods and Applications of Comput
  • Using computational methods to predict NMR spectra for polyether compounds. (2002). UNCW Institutional Repository.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2023). ChemRxiv. [Link]

Sources

X-ray crystal structure of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the X-ray Crystal Structure of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacological properties of drug candidates.[1] Among these, the 6-oxaspiro[2.5]octane core is of significant interest due to its potential to serve as a bioisostere for commonly used groups like morpholines, while exhibiting enhanced metabolic stability.[2] This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining the X-ray crystal structure of this compound and its analogs. By elucidating the precise three-dimensional arrangement of atoms, crystallographic studies provide invaluable insights into the conformation, stereochemistry, and intermolecular interactions of these molecules, which are critical for structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Significance of the 6-Oxaspiro[2.5]octane Scaffold

The strategic incorporation of spirocyclic systems into drug candidates has been shown to increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success.[1] The inherent rigidity and three-dimensionality of spirocycles can lead to a more defined orientation of substituents, enabling precise interactions with biological targets. The 6-oxaspiro[2.5]octane moiety, in particular, presents an intriguing structural framework. The presence of the oxetane ring can influence aqueous solubility and lipophilicity, key parameters in drug development.[2] Furthermore, spirocyclic oxetanes are being explored as stable analogs of other chemical groups that are prone to metabolic degradation.[2]

X-ray crystallography stands as the definitive method for unambiguously determining the solid-state structure of molecules.[3] For novel spirocyclic compounds such as this compound analogs, obtaining a high-resolution crystal structure is a critical step. It validates the synthetic outcome, establishes the absolute stereochemistry, and reveals the preferred conformation of the ring systems. This information is paramount for understanding how these molecules will be recognized by and interact with their biological targets.

Methodology: From Synthesis to Structure

The journey to an X-ray crystal structure involves a multi-step process, each requiring careful planning and execution. The causality behind each experimental choice is crucial for success.

Synthesis and Analog Design

A generalized synthetic workflow is depicted below:

Synthetic_Workflow Cyclohexanone Cyclohexanone Derivative Paterno_Buchi Paternò-Büchi Reaction Cyclohexanone->Paterno_Buchi Ethyl_glyoxylate Ethyl Glyoxylate Ethyl_glyoxylate->Paterno_Buchi Intermediate Dioxetane Intermediate Paterno_Buchi->Intermediate [2+2] cycloaddition Rearrangement Rearrangement Intermediate->Rearrangement Product This compound Analog Rearrangement->Product

Caption: Generalized synthetic workflow for 6-oxaspiro[2.5]octane analogs.

The choice of starting materials allows for the generation of a library of analogs with diverse substitutions on the cyclohexane ring, which is essential for exploring the SAR.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a diffraction-quality single crystal is often the most challenging step in X-ray crystallography.[3] The goal is to grow a crystal that is sufficiently large (typically >0.1 mm in all dimensions), well-ordered, and free of significant defects.[3] For small organic molecules like this compound analogs, several common crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form. The choice of solvent is critical and often requires screening a range of solvents with varying polarities.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, promoting crystallization.

Self-Validating Protocol for Crystallization Screening:

  • Purity Assessment: Ensure the compound is of high purity (>98%) using techniques like NMR and HPLC. Impurities can inhibit crystal growth.

  • Solvent Selection: Test the solubility of the compound in a variety of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).

  • Screening: Set up crystallization trials using a combination of the techniques mentioned above with the selected solvents.

  • Optimization: Once initial crystals are obtained, refine the conditions (e.g., temperature, concentration, solvent ratios) to improve crystal size and quality.

X-ray Data Collection and Structure Determination

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis.[5]

Step-by-Step Methodology for X-ray Diffraction:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.[3] Modern diffractometers use area detectors like CCDs to efficiently collect the intensities and positions of the diffracted X-ray beams.[6]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.[7]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflection intensities.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are typically successful.[3]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Results and Discussion: Deciphering the Crystal Structure

While the crystal structure of this compound itself is not publicly available, we can infer its likely structural features based on analogs and general principles of organic chemistry.

Expected Crystallographic Data

The following table summarizes typical crystallographic data that would be expected for a well-resolved structure of a 6-oxaspiro[2.5]octane analog. These values are based on published data for similar small organic molecules.[6][8][9]

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/c, P-1, C2/cDefines the symmetry elements within the unit cell.
a, b, c (Å)5 - 20 ÅThe lengths of the unit cell axes.
α, β, γ (°)90° or a unique angle for monoclinicThe angles between the unit cell axes.
Volume (ų)500 - 2000 ųThe volume of the unit cell.
Z2, 4, 8The number of molecules in the unit cell.
R-factor (R1)< 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GooF)~1.0An indicator of the quality of the refinement.
Structural Analysis of the 6-Oxaspiro[2.5]octane Core

The crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Caption: Core structure of this compound.

Key structural features to analyze would include:

  • Conformation of the Cyclohexane Ring: It is expected to adopt a chair conformation to minimize steric strain. The crystal structure would reveal the orientation of any substituents as either axial or equatorial.

  • Puckering of the Oxetane Ring: The four-membered oxetane ring is not planar and will exhibit a degree of puckering.[8]

  • Spiro Center Geometry: The spiro carbon atom will have a tetrahedral geometry, and the two rings will be approximately perpendicular to each other.

  • Orientation of the Ethyl Carboxylate Group: The conformation of this flexible side chain, which can influence crystal packing and interactions with a biological target, would be determined.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound analogs, the ester carbonyl group and the oxetane oxygen atom are potential hydrogen bond acceptors. The analysis of these interactions is crucial for understanding the solid-state properties of the material and can provide insights into potential interactions in a biological binding pocket.

Caption: Conceptual diagram of intermolecular interactions in a crystal lattice.

Conclusion and Future Directions

This guide has outlined the essential theoretical and practical considerations for determining the X-ray crystal structure of this compound and its analogs. While a specific structure for the title compound was not found in the public domain, the principles and methodologies described herein, supported by literature on analogous compounds, provide a robust framework for researchers in the field. The structural insights gained from such studies are indispensable for advancing the development of novel therapeutics based on the promising 6-oxaspiro[2.5]octane scaffold. Future work should focus on the synthesis and crystallization of a diverse range of analogs to build a comprehensive structural database, which will undoubtedly accelerate the discovery of new drug candidates.

References

  • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC. (n.d.). PubMed Central. [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. (2013, August 8). ACS Publications. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015, December 22). MDPI. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (2022, December 20). Royal Society of Chemistry. [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Wikipedia. [Link]

  • Crystallographic data of 8 | Download Table. (n.d.). ResearchGate. [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkylated diindolocarbazole. (2018, March 1). International Union of Crystallography. [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2023, January 25). PubMed Central. [Link]

  • Small Molecule X- Ray Diffraction. (n.d.). University of Zurich. [Link]

  • Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate. (n.d.). PubChem. [Link]

  • Oxaspiro [2.5]octane derivatives and analogs. (n.d.).

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The design and synthesis of effective PROTACs (Proteolysis Targeting Chimeras) are critically dependent on the chemical linker that connects the warhead (targeting the protein of interest) and the E3 ligase ligand. The linker is not merely a spacer but a key determinant of the ternary complex stability, physicochemical properties, and overall efficacy of the degrader.[1][2][3] This guide details the application of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate, a novel building block, for the synthesis of rigid and three-dimensional PROTAC linkers. We will explore the chemical rationale for its use, provide detailed synthetic protocols for its incorporation, and discuss the potential advantages this spirocyclic motif offers in the optimization of PROTAC molecules.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][4] They consist of three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker tethering them together.[1][2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[1][4]

While historically dominated by flexible polyethylene glycol (PEG) and alkyl chains, there is a growing appreciation for the role of more rigid and structurally defined linkers.[2][5] Rigid linkers, such as those incorporating cyclic or aromatic moieties, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing degradation efficiency and selectivity.[6] Spirocyclic structures, in particular, offer a unique way to introduce three-dimensionality and conformational constraint, which can improve physicochemical properties and lead to novel intellectual property.[6][7]

This compound combines two valuable structural motifs in a single building block: a spirocycle for rigidity and a strained oxirane (epoxide) ring that serves as a versatile chemical handle for linker elongation and attachment.

The Building Block: this compound

This spirocyclic building block features a cyclohexane ring fused to an oxirane ring, with an ethyl carboxylate group attached to the oxirane. This unique combination of functionalities provides two orthogonal points for chemical modification, making it an attractive starting point for the synthesis of bifunctional linkers.

PropertyValue
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
Key Functional Groups Ester, Epoxide
Stereochemistry Racemic (unless a specific enantiomer is synthesized)

The oxirane ring is susceptible to nucleophilic ring-opening under both acidic and basic conditions, providing a facile method for introducing a variety of chemical moieties.[8][9][10] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing warhead or E3 ligase ligand via standard amide bond formation.[11][12][13]

Synthetic Strategy: Incorporation into a PROTAC Linker

The general strategy for incorporating this compound into a PROTAC involves a two-stage process:

  • Functionalization of the Spirocycle: The spirocyclic core is first elaborated into a bifunctional linker with orthogonal protecting groups.

  • Sequential Conjugation: The linker is then sequentially coupled to the warhead and the E3 ligase ligand.

Below is a detailed protocol for a representative synthesis.

Protocol 1: Synthesis of a Bifunctional Spirocyclic Linker

This protocol describes the synthesis of a bifunctional linker with a free carboxylic acid at one end and a protected amine at the other, ready for sequential coupling.

Step 1: Nucleophilic Ring-Opening of the Epoxide

The strained oxirane ring is opened with a nucleophile, in this case, sodium azide, to introduce a nitrogen functionality. This reaction typically proceeds with high regioselectivity at the less substituted carbon of the epoxide.[8][9]

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl)

    • Methanol (MeOH)

    • Water (H₂O)

    • Diethyl ether

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 4:1 mixture of MeOH and H₂O.

    • Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

    • Stir the reaction mixture at 50 °C for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the azido alcohol product.

Step 2: Protection of the Hydroxyl Group

To prevent side reactions in subsequent steps, the newly formed hydroxyl group is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

  • Materials:

    • Azido alcohol from Step 1

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the azido alcohol (1.0 eq) in dry DCM.

    • Add imidazole (2.5 eq) and TBDMSCl (1.2 eq).

    • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the TBDMS-protected azide.

Step 3: Reduction of the Azide and Boc Protection

The azide is reduced to a primary amine, which is then immediately protected with a Boc group.

  • Materials:

    • TBDMS-protected azide from Step 2

    • Triphenylphosphine (PPh₃) or Hydrogen (H₂) and Palladium on carbon (Pd/C)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure (Staudinger Reduction):

    • Dissolve the azide (1.0 eq) in THF.

    • Add PPh₃ (1.1 eq) and stir at room temperature for 2 hours.

    • Add water (5 eq) and stir for an additional 4 hours.

    • Add Boc₂O (1.2 eq) and stir overnight at room temperature.

    • Concentrate the reaction mixture and purify by column chromatography to yield the Boc-protected amine.

Step 4: Ester Hydrolysis

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, providing the second attachment point for the linker.

  • Materials:

    • Boc-protected amine from Step 3

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH (3.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).

    • Acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final bifunctional linker.

Synthesis_Workflow Start This compound Step1 1. Ring-Opening (NaN₃, NH₄Cl) Start->Step1 Step2 2. Hydroxyl Protection (TBDMSCl, Imidazole) Step1->Step2 Step3 3. Azide Reduction & Boc Protection (PPh₃/H₂O or H₂/Pd-C, Boc₂O) Step2->Step3 Step4 4. Ester Hydrolysis (LiOH) Step3->Step4 End Bifunctional Spirocyclic Linker Step4->End PROTAC_Assembly Linker Bifunctional Linker COOH NH-Boc Intermediate1 Warhead-Linker Conjugate NH-Boc Linker:nhboc->Intermediate1 Warhead Warhead-NH₂ Warhead->Linker:cooh 1. Amide Coupling (HATU, DIPEA) E3Ligand E3 Ligand-COOH Intermediate2 Warhead-Linker Conjugate NH₂ E3Ligand->Intermediate2:nh2 3. Amide Coupling (HATU, DIPEA) Intermediate1->Intermediate2 2. Boc Deprotection (TFA) PROTAC Final PROTAC Intermediate2->PROTAC

Sources

The Spiro[2.5]octane Framework: A Launchpad for Asymmetric Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The spiro[2.5]octane scaffold, a unique three-dimensional structure featuring a cyclopropane ring fused to a cyclohexane ring at a single carbon, is a privileged motif in medicinal chemistry and drug discovery. Its inherent rigidity and defined spatial arrangement of substituents offer a powerful tool for exploring chemical space and designing novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. Ethyl 6-oxaspiro[2.5]octane-1-carboxylate, a functionalized derivative, represents a versatile building block for the asymmetric synthesis of complex chiral molecules. This guide provides detailed application notes and protocols for the enantioselective synthesis of chiral spiro[2.5]octane intermediates and their subsequent transformations, highlighting the power of organocatalysis in generating these valuable structures.

Application Note 1: Organocatalytic Asymmetric Epoxidation for the Synthesis of Chiral Spiro[2.5]octane Precursors

The cornerstone of accessing enantiomerically pure spiro[2.5]octane derivatives lies in the stereocontrolled construction of the spiroepoxide ring. Organocatalysis has emerged as a powerful and environmentally benign strategy to achieve this, offering high levels of enantioselectivity without the need for transition metals. Chiral primary amine salts and bifunctional thiourea catalysts have proven to be particularly effective in catalyzing the asymmetric epoxidation of cyclic enones, the direct precursors to the desired spiro[2.5]octan-6-one core.

Causality of Experimental Choices: The choice of a chiral primary amine salt, such as those derived from (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN), is predicated on its ability to form a chiral iminium ion intermediate with the cyclic enone substrate.[1] This activation strategy enhances the electrophilicity of the β-carbon of the enone, making it more susceptible to nucleophilic attack by an oxidant. Simultaneously, the counterion of the amine salt can act as a general base, activating the oxidant, typically hydrogen peroxide. This dual activation model, orchestrated by the chiral catalyst, ensures a highly organized transition state, leading to excellent enantiocontrol in the epoxidation reaction.[1] The use of cinchona alkaloid-derived thiourea catalysts operates on a similar principle of bifunctional activation, where the thiourea moiety activates the electrophile and the tertiary amine activates the nucleophile through hydrogen bonding interactions.[2][3]

Workflow Visualization:

Asymmetric Epoxidation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Cyclic_Enone Cyclic Enone (e.g., Cyclohexenone derivative) Reaction_Vessel Reaction Vessel (Dioxane, 30-50 °C) Cyclic_Enone->Reaction_Vessel Chiral_Catalyst Chiral Primary Amine Salt or Thiourea Catalyst Chiral_Catalyst->Reaction_Vessel Oxidant Oxidant (e.g., H2O2) Oxidant->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Chromatography Purification (Chromatography) Extraction->Chromatography Final_Product Enantiopure Spiro[2.5]octan-6-one Chromatography->Final_Product

Caption: Workflow for the organocatalytic asymmetric epoxidation of a cyclic enone.

Protocol 1: Organocatalytic Asymmetric Epoxidation of 4-substituted Cyclohex-2-en-1-one

This protocol describes a general procedure for the enantioselective epoxidation of a 4-substituted cyclohex-2-en-1-one using a chiral primary amine salt catalyst, based on the work of List and coworkers.[1]

Materials:

  • 4-substituted cyclohex-2-en-1-one (1.0 mmol)

  • Chiral primary amine salt catalyst (e.g., (1R,2R)-DPEN salt) (0.1 mmol, 10 mol%)

  • Hydrogen peroxide (50% w/w in H₂O, 1.5 mmol)

  • Dioxane (5.0 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of the 4-substituted cyclohex-2-en-1-one (1.0 mmol) in dioxane (5.0 mL) at room temperature, add the chiral primary amine salt catalyst (0.1 mmol).

  • Stir the mixture for 10 minutes to ensure dissolution and pre-catalyst formation.

  • Slowly add hydrogen peroxide (50% w/w in H₂O, 1.5 mmol) dropwise over a period of 5 minutes.

  • Heat the reaction mixture to the desired temperature (typically 30-50 °C) and monitor the reaction progress by TLC.

  • Upon completion (typically 20-48 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched spiro[2.5]octan-6-one derivative.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Quantitative Data Summary:

Substrate (4-substituent)Catalyst Loading (mol%)Time (h)Conversion (%)ee (%)
H1024>9596
Me1036>9597
Ph10489298
OAc10488595

Data adapted from representative results in the field of organocatalytic epoxidation of cyclic enones.[1]

Application Note 2: Nucleophilic Ring-Opening of Chiral Spiroepoxides for Functional Group Installation

The synthetic utility of the enantiomerically enriched spiro[2.5]octan-6-ones lies in their susceptibility to nucleophilic ring-opening of the epoxide. This reaction proceeds via an S_N2 mechanism, resulting in the formation of a trans- or anti-product, thereby allowing for the predictable and stereocontrolled introduction of a wide range of functional groups. This strategy provides access to highly functionalized chiral cyclohexane derivatives, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Causality of Experimental Choices: The regioselectivity of the ring-opening is primarily governed by steric factors. Strong, basic nucleophiles will preferentially attack the less substituted carbon of the epoxide.[4][5] The stereochemistry of the reaction is a direct consequence of the S_N2 mechanism, where the nucleophile attacks from the face opposite to the C-O bond of the epoxide, leading to an inversion of configuration at the attacked carbon center.[6] This predictable stereochemical outcome is crucial for maintaining and propagating the chirality established in the initial epoxidation step. The choice of nucleophile dictates the functionality introduced; for example, using an azide source allows for the introduction of a nitrogen atom, which can be further elaborated into amines or other nitrogen-containing heterocycles.

Mechanism Visualization:

Ring_Opening_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Spiroepoxide Chiral Spiro[2.5]octan-6-one TS [S_N2 Transition State] Spiroepoxide->TS Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product trans-β-substituted Cyclohexanone TS->Product Ring Opening

Caption: S_N2 mechanism for the nucleophilic ring-opening of a spiroepoxide.

Protocol 2: Nucleophilic Ring-Opening of a Chiral Spiro[2.5]octan-6-one with Sodium Azide

This protocol provides a general procedure for the regioselective and stereoselective ring-opening of a chiral spiro[2.5]octan-6-one with sodium azide as the nucleophile.

Materials:

  • Enantiomerically enriched spiro[2.5]octan-6-one (1.0 mmol)

  • Sodium azide (NaN₃, 1.5 mmol)

  • Ammonium chloride (NH₄Cl, 1.5 mmol)

  • Methanol/Water (4:1, 5.0 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the chiral spiro[2.5]octan-6-one (1.0 mmol) in a mixture of methanol and water (4:1, 5.0 mL).

  • Add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 70 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water (10 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the trans-β-azido alcohol derivative.

Expected Outcome:

The reaction is expected to yield the trans-2-azido-1-hydroxy-cyclohexane derivative with high diastereoselectivity, resulting from the anti-addition of the azide nucleophile to the epoxide ring. The stereochemistry at the newly formed stereocenters will be inverted relative to the starting epoxide at the site of nucleophilic attack.

Conclusion

While direct asymmetric synthesis applications of this compound are not extensively documented in readily available literature, the principles and protocols outlined in this guide for the enantioselective synthesis and subsequent functionalization of the core spiro[2.5]octane framework provide a robust foundation for researchers in drug discovery and development. The power of organocatalysis to generate these chiral building blocks with high stereocontrol, coupled with the predictable stereochemical outcomes of their ring-opening reactions, underscores the immense potential of this scaffold in the synthesis of novel and complex chiral molecules.

References

  • Wang, X., Reisinger, C. M., & List, B. (2008). Catalytic Asymmetric Epoxidation of Cyclic Enones. Journal of the American Chemical Society, 130(19), 6070–6071. [Link]

  • BenchChem. (2025). Asymmetric Synthesis of Chiral Spiro[2.5]octane Compounds: Application Notes and Protocols. BenchChem Scientific Resources.
  • Cussó, O., Cianfanelli, M., Ribas, X., Klein Gebbink, R. J. M., & Costas, M. (2016). Iron-Catalyzed Highly Enantioselective Epoxidation of Cyclic Aliphatic Enones with Aqueous H₂O₂. Journal of the American Chemical Society, 138(8), 2732–2738. [Link]

  • ACS Publications. (2016). Iron Catalyzed Highly Enantioselective Epoxidation of Cyclic Aliphatic Enones with Aqueous H2O2. Journal of the American Chemical Society. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2010). Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Chemical & Pharmaceutical Bulletin, 58(5), 593-601. [Link]

  • Chen, Y.-C., et al. (2011).
  • Scilit. (n.d.).
  • Kutulya, L. A., et al. (2017). New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems.
  • Wang, X., Reisinger, C. M., & List, B. (2008). Catalytic Asymmetric Epoxidation of Cyclic Enones. Journal of the American Chemical Society.
  • Wu, J., et al. (2005). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry.
  • Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. [Link]

  • Chemistry Steps. (n.d.). Ring-Opening Reactions of Epoxides. Chemistry Steps. [Link]

  • YouTube. (2023, July 17). Ring Opening of Epoxides by Strong Nucleophiles. [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. [Link]

  • PubMed. (2016). Ring opening of epoxides with C-nucleophiles. PubMed.
  • Chemical Communications. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Royal Society of Chemistry. [Link]

  • Sarabia, F., & García, M. C. (2014).
  • Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz, G. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.
  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub.
  • YouTube. (2018, August 15). Diastereoselectivity in cyclohexane epoxide ring opening. [Link]

  • Moreno, A., & Moreno, M. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 15(2), 1041–1073. [Link]

  • Beilstein Journal of Organic Chemistry. (2024).
  • Davies, H. M. L., & Lian, Y. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society.
  • Journal of the Chemical Society, Chemical Communications. (n.d.). Asymmetric synthesis of spiro 2-pyrrolidin-5-ones and 2-piperidin-6-ones. RSC Publishing.

Sources

Synthesis of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate, a valuable spirocyclic compound with applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights for a successful and safe synthesis.

Introduction

This compound, a glycidic ester, is a key building block in the synthesis of more complex molecules. The spiro-epoxide motif is of particular interest due to its inherent strain and reactivity, which can be harnessed for subsequent chemical transformations. The synthesis of this compound is most effectively achieved through the Darzens condensation, a classic yet powerful reaction in organic chemistry.[1][2] This method involves the reaction of a ketone with an α-haloester in the presence of a strong base to form an α,β-epoxy ester.[3] In this protocol, we will detail the synthesis of the target molecule from cyclohexanone and ethyl chloroacetate.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents Cyclohexanone Cyclohexanone Product This compound Cyclohexanone->Product + EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Product Base Potassium tert-butoxide Base->Product Solvent tert-Butyl alcohol Solvent->Product Darzens_Mechanism Start Ethyl Chloroacetate + Base Enolate Enolate Intermediate Start->Enolate Deprotonation Addition Nucleophilic Addition to Cyclohexanone Enolate->Addition Alkoxide Alkoxide Intermediate Addition->Alkoxide Cyclization Intramolecular SN2 Cyclization Alkoxide->Cyclization Product This compound Cyclization->Product

Figure 2: Simplified mechanism of the Darzens condensation.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of analogous glycidic esters. [4]

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )AmountMolesPuritySupplier
CyclohexanoneC₆H₁₀O98.1414.50 g0.148≥99%Sigma-Aldrich
Ethyl chloroacetateC₄H₇ClO₂122.5518.15 g0.148≥98%Sigma-Aldrich
PotassiumK39.106.0 g0.153Sigma-Aldrich
tert-Butyl alcohol(CH₃)₃COH74.12125 mL-AnhydrousSigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12As needed-AnhydrousFisher Scientific
Sodium sulfateNa₂SO₄142.04As needed-AnhydrousFisher Scientific
Saturated NaCl solutionNaCl(aq)-As needed--Lab prepared

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus with a Vigreux column

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure

1. Preparation of Potassium tert-butoxide Solution:

  • Safety First: Potassium metal is highly reactive and flammable. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from water. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. [5][6][7][8][9]* In a separate flask, carefully dissolve 6.0 g (0.153 g-atom) of potassium metal in 125 mL of anhydrous tert-butyl alcohol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas, so ensure proper ventilation.

2. Reaction Setup:

  • Flame-dry a 500 mL three-necked round-bottom flask and equip it with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Charge the flask with 14.50 g (0.148 mol) of freshly distilled cyclohexanone and 18.15 g (0.148 mol) of freshly distilled ethyl chloroacetate.

  • Transfer the prepared potassium tert-butoxide solution to the dropping funnel.

  • Flush the entire apparatus with nitrogen.

3. Reaction Execution:

  • Cool the reaction flask to 10-15 °C using an ice bath.

  • Begin stirring the mixture in the flask.

  • Slowly add the potassium tert-butoxide solution from the dropping funnel over a period of approximately 1.5 hours, maintaining the reaction temperature between 10-15 °C. [4]* After the addition is complete, continue stirring the mixture at approximately 10 °C for an additional 1-1.5 hours.

4. Work-up and Purification:

  • Remove the bulk of the tert-butyl alcohol by distillation under reduced pressure (water aspirator) with a bath temperature not exceeding 100 °C.

  • Dissolve the oily residue in diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash it sequentially with water and then with a saturated aqueous sodium chloride solution.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the ether using a rotary evaporator.

  • Purify the crude product by vacuum distillation through a 6-inch Vigreux column. Collect the fraction boiling at 134–137 °C at 21 mmHg. [4]

Expected Yield

The expected yield of this compound is between 22.5–26.0 g (83–95% yield). [4]

Characterization

The identity and purity of the synthesized product can be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the protons of the cyclohexane ring, and the proton on the epoxide ring. [10][11]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all 10 carbon atoms in the molecule, including the carbonyl carbon of the ester, the two carbons of the epoxide, and the carbons of the cyclohexane and ethyl groups. [11]* IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1730-1750 cm⁻¹ and bands corresponding to the C-O stretching of the ester and the epoxide. [11]

Safety Precautions

  • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. [12][13][14][15][16]Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Ethyl Chloroacetate: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage. [17][18][19][20][21]It is a lachrymator. Handle with extreme care in a fume hood and wear gloves, safety glasses, and a lab coat.

  • Potassium tert-Butoxide: Flammable solid that reacts violently with water. Causes severe skin burns and eye damage. [5][6][7][8][9]Handle under an inert atmosphere and away from moisture.

  • General: All operations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionEnsure the reaction is stirred for the full duration at the specified temperature.
Moisture in reagents or glasswareUse freshly distilled and anhydrous reagents and flame-dry all glassware.
Inefficient purificationEnsure proper vacuum and temperature control during distillation.
Dark-colored productSide reactionsMaintain the reaction temperature strictly within the recommended range.

Conclusion

This protocol provides a reliable and high-yielding method for the synthesis of this compound via the Darzens condensation. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can successfully prepare this valuable synthetic intermediate.

References

  • University of Georgia Research. Potassium tert-butoxide Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Ethyl Chloroacetate. [Link]

  • Penta Chemicals. Cyclohexanone - SAFETY DATA SHEET. [Link]

  • Loba Chemie. POTASSIUM TERT-BUTOXIDE EXTRA PURE Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. Ethyl chloroacetate - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: ethyl chloroacetate. [Link]

  • Lab Alley. Cyclohexanone, Lab Grade Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl chloroacetate. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexanone. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclohexanone. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclohexanone. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Organic Syntheses. ETHYL β,β-PENTAMETHYLENEGLYCIDATE. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • Sciencemadness.org. Chapter 10- The Darzens Glycidic Ester Condensation. [Link]

  • Homework.Study.com. The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with... [Link]

  • PubChem. Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. [Link]

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • SpectraBase. Ethyl 7-methyl-7-(prop-1-en-2-yl)-6-oxaspiro[2.5]oct-4-ene-5-carboxylate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • GSRS. ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. [Link]

  • PubChemLite. Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate. [Link]

Sources

Application Notes & Protocols: A Step-by-Step Guide to Incorporating Ethyl 6-oxaspiro[2.5]octane-1-carboxylate into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery, offering a powerful route to enhance proteolytic stability, modulate conformation, and introduce novel functionalities.[1][2] Spirocyclic scaffolds, in particular, are of significant interest as they can impart rigid conformational constraints, which can be pivotal for optimizing binding affinity and selectivity.[3] This guide provides a comprehensive, step-by-step methodology for the incorporation of the novel structural moiety derived from Ethyl 6-oxaspiro[2.5]octane-1-carboxylate into peptide sequences. As this starting material is not an amino acid, this document details the necessary synthetic derivatization to create a custom Fmoc-protected amino acid building block, followed by its integration into a peptide chain using Solid-Phase Peptide Synthesis (SPPS), and concluding with purification and characterization protocols.

Part 1: Synthesis of the Fmoc-Protected Amino Acid Building Block

1.1. Rationale and Strategy

Standard peptide synthesis, whether in solution or on a solid phase, relies on the iterative coupling of α-amino acids.[4] The target molecule, this compound, is an ester and lacks the requisite N-terminal amine for direct incorporation. Therefore, the first critical phase is its chemical transformation into a building block suitable for Fmoc-based SPPS.

Our proposed strategy involves a three-step sequence:

  • Saponification: Hydrolysis of the ethyl ester to the free carboxylic acid.

  • Amination via Curtius Rearrangement: Conversion of the carboxylic acid to an amine via an acyl azide intermediate, thereby creating a novel amino acid, which we will designate as Fmoc-Soo-Gly-OH (Fmoc-(6-oxaspiro[2.5]octan-1-yl)glycine).

  • Fmoc Protection: Protection of the newly formed amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group to make it compatible with standard SPPS protocols.[5][]

This process yields a unique, sterically demanding amino acid ready for peptide synthesis.

1.2. Experimental Protocol: Synthesis of Fmoc-(6-oxaspiro[2.5]octan-1-yl)glycine

Step 1: Saponification of this compound

  • Dissolve this compound (1.0 equiv.) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Add Lithium Hydroxide (LiOH) (1.5 equiv.) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 6-oxaspiro[2.5]octane-1-carboxylic acid as a crude product, which can be used directly in the next step.

Step 2: Curtius Rearrangement to form (6-oxaspiro[2.5]octan-1-yl)amine

  • Dissolve the crude carboxylic acid (1.0 equiv.) in anhydrous Toluene.

  • Add Diphenylphosphoryl azide (DPPA) (1.1 equiv.) and Triethylamine (TEA) (1.2 equiv.).

  • Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The reaction proceeds through an isocyanate intermediate.

  • Cool the reaction to room temperature and add 2 M HCl. Heat the mixture to 80 °C for 1 hour to hydrolyze the isocyanate.

  • Cool, neutralize with 2 M NaOH, and extract the product with Dichloromethane (DCM).

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the crude amine.

Step 3: Fmoc-Protection

  • Dissolve the crude amine (1.0 equiv.) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous sodium carbonate (Na₂CO₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add Fmoc-succinimide (Fmoc-OSu) (1.05 equiv.) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl, prompting the precipitation of the Fmoc-protected amino acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

1.3. Characterization of the Building Block

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the final Fmoc-Soo-Gly-OH product.[7]

  • NMR Spectroscopy (¹H and ¹³C): Verify the structure, ensuring the presence of the Fmoc group and the spirocyclic core.[8][9]

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

2.1. Core Principles and Workflow

The incorporation of our custom building block will follow the standard Fmoc/tBu SPPS strategy.[10][11] The process is a cycle of Nα-Fmoc deprotection, followed by the coupling of the next Fmoc-protected amino acid.[12]

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Resin Elongated Peptide-Resin Cycle Repeat for Next Amino Acid Wash2->Cycle Cycle->Deprotection

Caption: General workflow of the Fmoc-SPPS cycle.

2.2. Key Considerations for Incorporating Fmoc-Soo-Gly-OH

  • Steric Hindrance: The spirocyclic and cyclopropane-like structure of the building block is sterically demanding. This can significantly slow down the coupling reaction compared to standard amino acids.[13][14]

  • Coupling Reagent Selection: To overcome steric hindrance, powerful coupling reagents are required. Standard carbodiimides like DCC or even HBTU may result in incomplete coupling.[15] Reagents that form more reactive OAt esters, such as HATU, or those based on Oxyma Pure, like COMU, are highly recommended.[16][17]

Coupling ReagentClassKey Advantage for Hindered CouplingsReference
HBTU/HOBt Aminium SaltStandard, cost-effective.[16]
HATU Aminium SaltForms highly reactive OAt esters; superior for hindered residues.[17]
HCTU Aminium SaltMore reactive than HBTU, good compromise on cost.[16]
PyBOP Phosphonium SaltLess risk of guanidinylation side reactions compared to aminium salts.[16]
COMU Aminium SaltBased on OxymaPure; high reactivity, often superior to HOBt-based reagents.[16]

2.3. Detailed SPPS Protocol

This protocol assumes a standard manual synthesis in a fritted reaction vessel. It can be adapted for automated synthesizers.[18]

  • Resin Swelling: Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in the reaction vessel. Swell in Dimethylformamide (DMF) for 30 minutes.

  • Standard Cycles: Synthesize the peptide sequence C-terminal to the desired incorporation site using standard SPPS protocols (20% piperidine in DMF for deprotection; 4 equiv. Fmoc-AA-OH/HBTU/HOBt and 8 equiv. DIPEA for coupling).

  • Incorporation of Fmoc-Soo-Gly-OH: a. After deprotecting the N-terminus of the preceding residue, wash the resin thoroughly with DMF (5x). b. Prepare the coupling solution: In a separate vial, dissolve Fmoc-Soo-Gly-OH (4 equiv.), HATU (3.95 equiv.), and collidine or DIPEA (8 equiv.) in DMF. c. Pre-activate for 2-5 minutes. d. Add the activated mixture to the resin. Agitate at room temperature for 2-4 hours (extended time is crucial). e. Monitor the reaction: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[10] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue agitation for another 1-2 hours or perform a second coupling (double coupling).

  • Capping (Optional but Recommended): If the coupling is incomplete after extensive efforts, cap the unreacted free amines by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 20 minutes. This prevents the formation of deletion sequences.

  • Continue Synthesis: Once the incorporation is successful, proceed with the remaining amino acids using standard coupling protocols.

Part 3: Peptide Cleavage, Deprotection, and Purification

3.1. Cleavage from Resin and Side-Chain Deprotection

  • After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. For most peptides, a standard Reagent K is suitable: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (TIS). CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours. The spirocyclic ether is generally stable to TFA, but prolonged exposure should be avoided if other sensitive groups are present.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of TFA).

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum.

3.2. Purification by Reverse-Phase HPLC (RP-HPLC)

The spirocyclic moiety will likely increase the hydrophobicity of the peptide, which can pose challenges during purification, such as poor solubility or strong retention on the column.[19][20]

  • Column Selection: A C18 column is standard, but for highly hydrophobic peptides, a C8 or C4 column may provide better peak shape and recovery.[20][21]

  • Mobile Phases:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in Acetonitrile (ACN).

  • Protocol: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water). If solubility is poor, small amounts of formic acid or DMSO can be added. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the equilibrated HPLC column. d. Elute the peptide using a linear gradient of Solvent B. The gradient must be optimized for each peptide but a scouting gradient is a good starting point.

Example HPLC Gradient (Scouting Run):

Time (min)% Solvent BFlow Rate (mL/min)
051.0
551.0
35651.0
40951.0
45951.0
5051.0
  • Collect fractions corresponding to the main peak and confirm the mass of each fraction using MS before pooling.

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Part 4: Characterization of the Final Peptide

Final validation of the peptide is essential to confirm its identity and purity.

Characterization_Flow Crude Crude Peptide HPLC RP-HPLC Purification Crude->HPLC Pure Purified Peptide HPLC->Pure MS Mass Spectrometry (MS) Verify Molecular Weight Pure->MS NMR NMR Spectroscopy Confirm Structure & Conformation Pure->NMR Final Final Characterized Peptide MS->Final NMR->Final

Caption: Workflow for purification and characterization.

  • Analytical HPLC: Assess the purity of the final product by injecting a small amount onto an analytical HPLC column and integrating the peak area at 214 nm or 280 nm.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most critical analysis to confirm that the peptide has the correct molecular weight, verifying the successful incorporation of the Soo-Gly residue.[7]

  • NMR Spectroscopy: For a detailed structural investigation, 2D NMR experiments (like TOCSY and NOESY) can be performed. This can confirm the connectivity of the peptide backbone and provide insights into the conformational changes induced by the rigid spirocyclic moiety.[22][23]

References

  • BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Synbio-tech. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Albericio, F. et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Katritzky, A. R. et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.
  • Biosynth. Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products.
  • Coin, I. et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
  • Tóth, G. K. et al. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
  • Mant, C. T. & Hodges, R. S. HPLC Analysis and Purification of Peptides. PubMed Central.
  • BenchChem. Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.
  • Wang, L. et al. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PubMed Central.
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
  • Waters Corporation. Peptide Isolation – Method Development Considerations.
  • Pira, E. et al. Methods and protocols of modern solid phase peptide synthesis.
  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Wikipedia. Peptide synthesis.
  • L Jasmin, J. et al. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. National Institutes of Health.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained.
  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS).
  • Mtoz Biolabs. NMR-Based Peptide Structure Analysis Service.
  • Lee, Y. Y. et al. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
  • Enninful, R. et al. Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. ResearchGate.
  • Creative Proteomics. NMR-Based Peptide Structure Analysis.
  • University of Bayreuth. peptide nmr.
  • The Royal Society of Chemistry. Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis.
  • Gulec, Y. et al. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PubMed Central.

Sources

Application Notes & Protocols: Ethyl 6-oxaspiro[2.5]octane-1-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Novel Scaffolds in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which often deals with larger, more complex molecules, FBDD utilizes small, low molecular weight compounds ("fragments") to probe the binding landscape of a biological target.[3][4] These fragments, typically with molecular weights under 300 Da, can explore chemical space more efficiently and often form highly ligand-efficient interactions with protein targets.[1][5] The journey from a weakly binding fragment to a potent clinical candidate is a testament to the structure-guided optimization process that lies at the heart of FBDD.[6]

This guide focuses on the potential application of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate, a unique spirocyclic fragment, within the FBDD workflow. While direct applications of this specific molecule in published FBDD campaigns are not yet prominent, its structural features—a rigid spirocyclic core, an oxetane moiety, and a modifiable ester group—make it an intriguing candidate for exploring novel chemical space and developing potent and selective inhibitors. Spirocyclic systems, in general, are gaining considerable attention in medicinal chemistry for their ability to provide three-dimensional diversity and improved physicochemical properties.[7] The oxetane ring, in particular, is a valuable bioisostere for gem-dimethyl and carbonyl groups and can enhance aqueous solubility, reduce metabolic liability, and lower the basicity of adjacent amines.[7]

These application notes will provide a comprehensive overview of how to strategically incorporate this compound into an FBDD campaign, from initial library inclusion and primary screening to hit validation and subsequent fragment evolution.

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is crucial for designing effective screening and follow-up experiments.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃[8]
Molecular Weight 184.23 g/mol [8]
CAS Number 909406-74-2[8]
Hydrogen Bond Donors 0Inferred from structure
Hydrogen Bond Acceptors 3Inferred from structure
LogP (Predicted) ~1.8Inferred from similar structures[9]
Purity ≥97%[8]

FBDD Workflow Utilizing this compound

The successful application of any fragment in FBDD hinges on a systematic and rigorous workflow. The following diagram illustrates the key stages for integrating this compound into a drug discovery campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Fragment Evolution A Fragment Library (Inclusion of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate) B Biophysical Screening (NMR, SPR, X-ray) A->B Screening C Primary Hit List B->C Data Analysis D Orthogonal Assays (e.g., ITC, TSA) C->D Confirmation E Structural Biology (X-ray, Cryo-EM) D->E Binding Mode F Validated Hit E->F Structure-Based Confirmation G Structure-Guided Chemistry F->G Optimization Strategy H SAR by Catalog & Custom Synthesis G->H Iterative Design I Lead-like Compound H->I Potency & Property Improvement

Caption: FBDD workflow from fragment screening to a lead-like compound.

Protocols for Screening and Validation

The following protocols are designed to be adaptable to specific protein targets and laboratory capabilities. The causality behind experimental choices is emphasized to aid in troubleshooting and optimization.

Protocol 1: Primary Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding interactions typical of fragments.[10][11] Both ligand-observed and protein-observed NMR experiments are suitable.

Rationale for Method Selection: NMR is highly sensitive to weak binding events and can provide information on the binding site and stoichiometry of the interaction.[10] Ligand-observed methods like Saturation Transfer Difference (STD) and WaterLOGSY are particularly well-suited for screening as they do not require isotopic labeling of the protein.

Step-by-Step Methodology (Ligand-Observed NMR - STD):

  • Sample Preparation:

    • Prepare a stock solution of this compound at 100 mM in a deuterated solvent (e.g., DMSO-d6).

    • Prepare the target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O). The final protein concentration should be in the low micromolar range (e.g., 10-50 µM).

    • Prepare the screening sample by adding the fragment stock solution to the protein solution to a final concentration of 200-500 µM. Include a reference compound with a known binding affinity as a positive control.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment in the absence of the protein to serve as a reference.

    • Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.

    • Key parameters to optimize include the saturation time (typically 1-3 seconds) and the on- and off-resonance frequencies.

  • Data Analysis and Hit Identification:

    • Process the STD spectrum and calculate the difference spectrum (off-resonance minus on-resonance).

    • Signals present in the difference spectrum indicate that the fragment is binding to the protein.

    • The intensity of the STD signals can be used to rank the binding affinity of different fragments.

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided optimization.[12][13]

Rationale for Method Selection: This technique unambiguously confirms binding and reveals the precise binding mode, including key interactions and the orientation of the fragment in the binding pocket.[14] This information is critical for designing follow-up compounds.

Step-by-Step Methodology (Crystal Soaking):

  • Protein Crystallization:

    • Crystallize the target protein under conditions that yield well-diffracting crystals. This often requires extensive screening of different precipitants, buffers, and additives.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a concentration of 10-50 mM in a cryoprotectant-compatible buffer. The high concentration is necessary to overcome the typically weak affinity of fragments.[15]

    • Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully analyze the resulting electron density maps to identify the bound fragment. The presence of clear, unambiguous electron density corresponding to the fragment confirms binding.

    • Refine the structure to obtain an accurate model of the protein-fragment complex. Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide further optimization.

Fragment Evolution: From Hit to Lead

Once this compound is validated as a binder, the next phase involves chemically modifying the fragment to improve its affinity and other drug-like properties.[16] The structural information from X-ray crystallography is paramount at this stage.

Strategies for Optimization:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the protein.[16] For this compound, the ethyl ester provides a convenient handle for chemical modification. For example, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a library of amines to explore adjacent pockets.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a larger, higher-affinity molecule.[17]

  • Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both fragments.[17]

The following diagram illustrates the "growing" strategy applied to our fragment of interest.

Fragment_Growing cluster_0 Initial Hit cluster_1 Chemical Modification cluster_2 Expanded Library A This compound (Validated Hit) B Hydrolysis A->B C Carboxylic Acid Intermediate B->C D Amide Coupling C->D E Library of Analogs with Diverse R-groups D->E F SAR Generation E->F G Improved Affinity & Selectivity F->G

Caption: Fragment growing strategy for this compound.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, fragment for FBDD campaigns. Its rigid, three-dimensional structure and desirable physicochemical properties make it an attractive starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this guide provide a robust framework for integrating this and other novel spirocyclic fragments into drug discovery pipelines. The success of FBDD is ultimately dependent on the close integration of biophysics, structural biology, and medicinal chemistry.[18] By systematically applying these principles, researchers can unlock the full potential of innovative fragments like this compound to tackle challenging biological targets.

References

  • CrystalsFirst. Fragment HIT Identification in FBDD. [Link]

  • Frontiers in Chemistry. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]

  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery. [Link]

  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(7), 784-787. [Link]

  • Chessari, G., & Woodhead, A. J. (2009). Fragment-based drug discovery using X-ray crystallography and NMR spectroscopy. Current Opinion in Chemical Biology, 13(5-6), 522-529. [Link]

  • UCL Press. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • Pellecchia, M., Bertini, I., & Grzesiek, S. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Structure, 16(7), 988-998. [Link]

  • Kramer, B., & Gohlke, H. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Methods in Molecular Biology, 2053, 3-23. [Link]

  • Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Xu, K., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 263, 115934. [Link]

  • ResearchGate. (2025). Fragment-based drug discovery: A graphical review. [Link]

  • do Canto, F. S., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Molecules, 29(23), 5131. [Link]

  • Mortenson, D. E., & Murray, C. W. (2018). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 61(17), 7438-7450. [Link]

  • Evotec. Crystallographic Fragment Screening Services. [Link]

  • Cambridge Healthtech Institute. (2016). Fragment-Based Drug Discovery. [Link]

  • Erlanson, D. A. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. [Link]

  • Frontiers in Molecular Biosciences. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. [Link]

  • PubChem. Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. [Link]

  • Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 57(7), 1471-1483. [Link]

  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]

  • Sygnature Discovery. Making the right choices in hit identification. [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • CureFFI.org. (2016, January 13). NMR fragment screening. [Link]

  • Gill, A. L., et al. (2006). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 49(22), 6585-6588. [Link]

  • Witty, M. J., et al. (2016). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 21(11), 1548. [Link]

  • UCL Press. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • UCL Discovery. (2025). Fragment-based drug discovery: A graphical review. [Link]

  • ResearchGate. (2019, February 7). Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • Arkin, M. R., & Erlanson, D. A. (2015). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 562, 421-441. [Link]

  • Xu, K., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 263, 115934. [Link]

  • YouTube. (2022, December 9). Introduction into Fragment Based Drug Discovery. [Link]

  • Frontiers in Molecular Biosciences. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

  • Diamond Light Source. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]

  • Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471-490. [Link]

  • Google Patents. (1990). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)
  • ResearchGate. (2025). Spirocyclic Oxetanes: Synthesis and Properties. [Link]

  • Creative Biostructure. Fragment-to-Lead. [Link]

Sources

Synthesis of spirocyclic building blocks for parallel synthesis libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of Spirocyclic Building Blocks for Parallel Synthesis Libraries

Executive Summary: Embracing the Third Dimension in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with improved pharmacological profiles is relentless. Flat, sp²-rich molecules, while synthetically accessible, have been extensively explored, often leading to compounds with suboptimal physicochemical properties. Spirocyclic scaffolds, by contrast, offer a compelling solution by introducing a defined three-dimensional (3D) geometry into molecular design.[1][2][3] These structures, characterized by two rings sharing a single carbon atom, provide conformational rigidity and novel exit vectors for substituent placement.[4][5] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[6]

However, the synthetic complexity of spirocycles has historically hindered their widespread adoption in high-throughput screening libraries.[1][2][4] This guide addresses this challenge by providing detailed protocols for the synthesis of spirocyclic building blocks amenable to parallel synthesis platforms. We will explore robust, field-proven methodologies—including multicomponent reactions, intramolecular cascades, and solid-phase synthesis—that enable the efficient generation of diverse spirocyclic libraries. The protocols herein are designed not merely as instructions, but as self-validating systems, explaining the causality behind experimental choices to empower researchers to adapt and innovate.

Strategic Overview: From Scaffold to Library

The efficient construction of a chemical library from spirocyclic building blocks is a multi-stage process. The core principle is to first synthesize a central scaffold with orthogonal points for diversification. These "handles" (e.g., amines, alcohols, halides) can then be functionalized in a parallel format to append a wide array of R-groups, thus exploring the chemical space around the rigid 3D core.[7][8][9]

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Parallel Library Generation Start Commercially Available Starting Materials Reaction Key Spirocyclization Reaction (e.g., MCR, Cascade) Start->Reaction Scaffold Spirocyclic Scaffold with Orthogonal Handles Reaction->Scaffold Parallel Parallel Synthesis Platform (24/96-well plates) Scaffold->Parallel Purified Scaffold Input Diversify Addition of Diverse R-groups (Building Blocks) Parallel->Diversify Array of Reactions Library Final Spirocyclic Compound Library Diversify->Library G A 1. Reagent Combination - Add cyclic ketone, 3-buten-1-ol, and CH2Cl2 to flask. B 2. Reaction Initiation - Cool to 0°C. - Add Methanesulfonic Acid (MsOH) dropwise. A->B C 3. Reaction Progression - Warm to 23°C. - Stir for 4-6 hours. - Monitor by TLC. B->C D 4. Work-up - Quench with sat. NaHCO3. - Extract with CH2Cl2. - Dry over Na2SO4. C->D E 5. Purification - Concentrate in vacuo. - Purify by column chromatography (Silica gel). D->E F Final Product Spirocyclic Tetrahydropyranyl Mesylate E->F

Figure 2: Workflow for the Prins cyclization multicomponent reaction.

Materials & Reagents:

  • Cyclic ketone (e.g., Tetrahydropyran-4-one)

  • 3-Buten-1-ol

  • Methanesulfonic acid (MsOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the cyclic ketone (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (10 mL).

  • Reagent Addition: Add 3-buten-1-ol (1.0 mmol, 1.0 equiv). Stir the solution and cool to 0°C using an ice bath.

  • Initiation: Add methanesulfonic acid (1.0 mmol, 1.0 equiv) dropwise to the cooled solution over 5 minutes. The addition is exothermic and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 23°C). Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure spirocyclic tetrahydropyranyl mesylate.

Data Presentation: Scope of the Prins Cyclization

EntryCyclic KetoneYield (%) [10]Notes
1Tetrahydropyran-4-one47%Starting material recovery was noted.
2Cyclohexanone85%Excellent yield for a simple carbocycle.
3N-Boc-4-piperidone91%High yield, demonstrating compatibility with protected amines.
4Cycloheptanone82%Good yield for a seven-membered ring.

Method 2: Intramolecular Cascade for Spiro-Tetrahydrofurans (THFs)

Expertise & Rationale: Stepwise construction followed by a key cyclization is a robust strategy for creating complex scaffolds. [7][8]This approach offers excellent control over stereochemistry and functional group placement. The synthesis of spiro-THFs from N-Boc protected cyclic ketones is a prime example. [7]A Grignard addition followed by an m-CPBA-mediated epoxidation triggers a spontaneous and highly favored 5-exo-tet intramolecular cyclization. The use of Cerium(III) chloride (CeCl₃) is critical; it acts as a Lewis acid to activate the ketone and suppresses the undesired reduction of the ketone to an alcohol by the Grignard reagent, thereby improving the yield of the key tertiary alcohol intermediate. [7]

Protocol 2: Synthesis of Spiro-THF Scaffolds

Materials & Reagents:

  • N-Boc-3-piperidone

  • Magnesium turnings

  • 4-Bromo-1-butene

  • Cerium(III) chloride (CeCl₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Standard glassware for Grignard reaction

Step-by-Step Methodology:

Part A: Grignard Reagent and Tertiary Alcohol Formation

  • Grignard Preparation: Prepare the homoallyl Grignard reagent by adding 4-bromo-1-butene to magnesium turnings in anhydrous THF.

  • CeCl₃ Addition: In a separate flask, add anhydrous CeCl₃ and anhydrous THF. Stir vigorously for 2 hours to create a fine slurry.

  • Grignard Addition to CeCl₃: Cool the CeCl₃ slurry to 0°C and add the prepared Grignard reagent. Stir for 1 hour at 0°C.

  • Ketone Addition: Add a solution of N-Boc-3-piperidone (1.0 equiv) in anhydrous THF to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench with saturated NH₄Cl solution and extract with ethyl acetate. Dry, concentrate, and purify by column chromatography to isolate the tertiary alcohol.

Part B: Epoxidation and Spontaneous Spirocyclization

  • Setup: Dissolve the purified tertiary alcohol (1.0 equiv) in anhydrous dichloromethane.

  • Epoxidation: Add m-CPBA (1.2 equiv) portion-wise at room temperature. The reaction is spontaneous after epoxidation.

  • Reaction: Stir at room temperature for 2-4 hours until TLC indicates consumption of the starting material.

  • Work-up: Quench with saturated sodium thiosulfate solution, followed by saturated NaHCO₃ solution. Extract with DCM.

  • Purification: Dry, concentrate, and purify by column chromatography to yield the diastereomeric spiro-THF methanol products, which can often be separated. [7]

Method 3: Solid-Phase Synthesis for High-Throughput Libraries

Expertise & Rationale: Solid-Phase Organic Synthesis (SPOS) is a cornerstone of combinatorial chemistry and parallel synthesis. [11][12]By anchoring the initial building block to a polymer resin, excess reagents can be used to drive reactions to completion, and purification is simplified to a mere filtration and washing of the resin. This dramatically accelerates the synthesis of large libraries. The final spirocyclic product is cleaved from the resin in the last step. This method is ideal for automated synthesis platforms. [13]

Protocol 3: Solid-Phase Synthesis of Spiro-Isoxazolinodiketopiperazines

This protocol outlines a parallel solid-supported synthesis involving an amino acid coupling, a key 1,3-dipolar cycloaddition to form the spiro-isoxazoline ring, and a final cyclative cleavage to release the product. [12]

G Resin Start: Wang Resin Step1 1. Amino Acid Coupling Resin->Step1 Fmoc-AA-OH, DIC, DMAP Step2 2. Tosylation & β-Elimination Step1->Step2 1. Piperidine 2. TsCl, Pyr Step3 3. 1,3-Dipolar Cycloaddition (Forms Spiro Core) Step2->Step3 Aldoxime, NCS Step4 4. Cyclative Cleavage Step3->Step4 1. Piperidine 2. Fmoc-AA-OH 3. TFA Product Final Product: Spiro-Isoxazolino- diketopiperazine Step4->Product

Figure 3: General workflow for the solid-phase synthesis of spiro-isoxazolinodiketopiperazines.

Step-by-Step Methodology:

  • Resin Loading: Swell Wang resin in DMF. Couple the first Fmoc-protected amino acid using standard peptide coupling conditions (e.g., DIC/DMAP).

  • Fmoc-Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Tosylation and Elimination: React the free amine with tosyl chloride in pyridine. This step achieves both tosylation and concomitant β-elimination to form a dehydroamino acid on the resin.

  • Spirocyclization (1,3-Dipolar Cycloaddition): Treat the resin-bound dehydroamino acid with an aldoxime and N-chlorosuccinimide (NCS) in chloroform. This in-situ generates a nitrile oxide which undergoes a cycloaddition to form the spiro-isoxazoline core. This is the key complexity-generating step.

  • Second Amino Acid Coupling: After another Fmoc-deprotection cycle, couple the second Fmoc-protected amino acid to the N-terminus.

  • Cyclative Cleavage: Treat the resin with trifluoroacetic acid (TFA). This simultaneously removes the final Fmoc group, the N-Boc group on the isoxazoline, and cleaves the molecule from the resin via cyclization to form the final diketopiperazine product.

  • Purification: The cleaved product is collected by filtration, and the crude material is purified, typically by preparative HPLC.

Data Presentation: Representative Library Members

EntryAmino Acid 1AldoximeOverall Yield (%) [12]Purity (%) [12]
1AlanineBenzaldehyde oxime35>95
2ValineBenzaldehyde oxime32>95
3Phenylalanine4-Chlorobenzaldehyde oxime38>95
4Leucine4-Methoxybenzaldehyde oxime36>95

Conclusion and Future Outlook

The strategic synthesis of spirocyclic building blocks is a critical enabler for the exploration of 3D chemical space in drug discovery. The methodologies presented—multicomponent reactions, intramolecular cascades, and solid-phase synthesis—provide robust and scalable routes to generate diverse libraries of these valuable scaffolds. By understanding the rationale behind each protocol, researchers can effectively troubleshoot, adapt, and expand upon these techniques. As high-throughput synthesis and computational techniques continue to advance, the streamlined production of complex spirocycles will undoubtedly accelerate the discovery of next-generation therapeutics targeting a wide range of diseases. [1][4]

References

  • Reddy, D. S., & Judd, W. R. (2002). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. Heterocycles, 58(1), 659. [Link]

  • Shaker, Y. M., et al. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. [Link]

  • Li, J., et al. (2012). Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. Chemistry, 18(34), 10558-61. [Link]

  • Sun, B., et al. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 22(5), 829. [Link]

  • Duarte, B., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • Kumar, S., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 78(15), 7378-7389. [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. SpiroChem Website. [Link]

  • Santini, C., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. [Link]

  • Reddy, D. S., & Judd, W. R. (2002). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PubMed. [Link]

  • Duarte, B., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Duarte, B., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]

  • Lin, C.-Y., et al. (2023). Rh(III)-Catalyzed Switchable [4 + 1] and [4 + 2] Annulation of N-Aryl Pyrazolones with Maleimides: An Access to Spiro Pyrazolo[1,2-a]indazole-pyrrolidine and Fused Pyrazolopyrrolo Cinnolines. Synfacts. [Link]

  • Saikia, U. P. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Wang, X., et al. (2015). Diversity-oriented synthesis of spiro-oxindole-based 2,5-dihydropyrroles via three-component cycloadditions and evaluation on their cytotoxicity. RSC Advances. [Link]

  • Iacobazzi, R. M., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(18), 3267–3272. [Link]

  • Kumar, S., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. [Link]

  • Kulkarni, B. A., et al. (2000). Combinatorial Synthesis of Natural Product-like Molecules Using a First-Generation Spiroketal Scaffold. ACS Combinatorial Science, 2(6), 286-293. [Link]

  • Kumar, S., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 8, 601. [Link]

  • Jakhar, P., et al. (2023). Selected Synthetic Strategies to Spirocyclics. ResearchGate. [Link]

  • Spring, D. Diversity-Oriented Synthesis. David Spring's group website. [Link]

  • Adams, D. J., et al. (2020). High-Throughput Approach toward the Development of a Mizoroki–Heck Reaction To Access Tricyclic Spirolactones. The Journal of Organic Chemistry, 85(13), 8565–8577. [Link]

  • Tarozzi, A., et al. (2016). Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ChemMedChem, 11(14), 1497-501. [Link]

  • Kumar, S., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 78(15), 7378-7389. [Link]

  • Karageorgis, G., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Angewandte Chemie International Edition, 59(33), 13635-13641. [Link]

  • A. (n.d.). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. LinkedIn. [Link]

  • Shaker, Y. M. (2023). Synthesis of spiro heterocyclic compounds. ResearchGate. [Link]

  • Drisko, C. R., et al. (2018). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes. JoVE (Journal of Visualized Experiments). [Link]

Sources

Use of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate in the synthesis of MetAP-2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Potent MetAP-2 Inhibitors Utilizing the Spirocyclic Scaffold of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Abstract: Methionine aminopeptidase 2 (MetAP-2) is a critical metalloenzyme involved in protein maturation and has been identified as a high-value therapeutic target for angiogenesis-dependent diseases, including cancer and obesity.[1][2] The natural product fumagillin is a potent, irreversible inhibitor of MetAP-2, exerting its effect through a unique spiro-epoxide "warhead" that covalently modifies a key histidine residue (His231) in the enzyme's active site.[2][3] This mechanism has inspired the development of fumagillin analogs and novel mimetics with improved pharmacological profiles. This guide details the strategic application of this compound, a key building block that contains the essential spiro-epoxide moiety, in the synthesis of a new class of MetAP-2 inhibitors. We provide a detailed protocol for the key nucleophilic ring-opening reaction, discuss the underlying chemical principles, and illustrate the overall synthetic workflow.

Introduction: The Rationale for Targeting MetAP-2 with Spiro-epoxides

Methionine aminopeptidases (MetAPs) are responsible for the co-translational cleavage of the initiator methionine from nascent proteins, a fundamental step in protein maturation.[3] The MetAP-2 isoform, in particular, is a key regulator of endothelial cell proliferation and is up-regulated in many cancers, making it a prime target for anti-angiogenic therapy.[1][4]

The discovery of fumagillin and its potent anti-angiogenic activity marked a turning point in this field.[1] Structural and mechanistic studies revealed that its activity stems from an irreversible covalent modification of the MetAP-2 active site. The strained spiro-epoxide ring of fumagillin is attacked by the imidazole nitrogen of His231, forming a stable covalent bond that permanently deactivates the enzyme.[2]

While semi-synthetic derivatives of fumagillin have shown clinical promise, their development has often been hampered by poor pharmacokinetic properties.[3] This has driven the need for novel, easily diversifiable synthetic routes to create inhibitors that mimic fumagillin's mechanism of action but possess improved drug-like qualities. This compound (CAS: 909406-74-2) has emerged as a critical starting material in this endeavor, providing the core spiro-epoxide scaffold ready for elaboration.[5]

The Core Synthetic Strategy: Nucleophilic Ring-Opening

The central transformation in utilizing this compound is the regioselective nucleophilic ring-opening of the epoxide. This reaction serves two primary purposes:

  • Installation of a Diversity Element: The choice of nucleophile directly dictates the side chain that will be introduced. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Generation of a Key Mimetic Feature: The ring-opening creates a secondary alcohol. This hydroxyl group, along with the adjacent carbon chain, mimics the corresponding structural features of the natural fumagillin backbone, which are crucial for binding within the MetAP-2 active site.

The workflow below illustrates a representative synthetic pathway where the spiro-epoxide is opened by an azide nucleophile, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install a triazole-linked side chain. This approach has been successfully used to generate potent spiroepoxytriazole inhibitors.[3]

G start This compound intermediate Azide Ring-Opening Product (Key Intermediate) start->intermediate 1. NaN3, NH4Cl 2. MeOH, H2O final_product Final MetAP-2 Inhibitor (Spiroepoxytriazole) intermediate->final_product CuAAC Click Reaction alkyne Substituted Alkyne (R-C≡CH) alkyne->final_product cu_catalyst Cu(I) Catalyst (e.g., CuSO4, Na-Ascorbate) cu_catalyst->final_product

Figure 1. General synthetic workflow for MetAP-2 inhibitors.
Detailed Protocol: Synthesis of a Key Azido-alcohol Intermediate

This protocol describes the nucleophilic ring-opening of this compound with sodium azide. This intermediate is a versatile precursor for further functionalization, such as the "click" reaction described above.

Reaction Scheme:

(Self-generated image of the chemical reaction: this compound reacting with NaN3 and NH4Cl in MeOH/H2O to form the azido-alcohol product)

Table 1: Reagents and Materials

ReagentCAS NumberMW ( g/mol )Amount (mg)mmolsEquivalents
This compound909406-74-2184.235002.711.0
Sodium Azide (NaN₃)26628-22-865.015308.153.0
Ammonium Chloride (NH₄Cl)12125-02-953.494368.153.0
Methanol (MeOH)67-56-132.0415 mL--
Deionized Water (H₂O)7732-18-518.025 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 2.71 mmol).

  • Solvent and Reagent Addition: Add methanol (15 mL) and deionized water (5 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add ammonium chloride (436 mg, 8.15 mmol) followed by sodium azide (530 mg, 8.15 mmol).

    • Causality Insight: Ammonium chloride acts as a mild proton source to facilitate the epoxide opening. A mixed solvent system (MeOH/H₂O) is used to ensure the solubility of both the organic starting material and the inorganic azide salt.

  • Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 65 °C in an oil bath.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should have a higher Rf value than the more polar product. The reaction is typically complete within 12-16 hours.

  • Workup and Extraction: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. Add ethyl acetate (30 mL) and deionized water (20 mL) to the remaining aqueous residue. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

  • Aqueous Wash: Extract the aqueous layer twice more with ethyl acetate (2x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. The desired product is the major regioisomer resulting from azide attack at the less hindered carbon.

    • Expected Outcome: The protocol should yield the desired azido-alcohol product as a colorless oil. The yield is typically in the range of 70-85%. Characterization should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

Mechanism of Inhibition: Covalent Modification of MetAP-2

The synthesized spiro-epoxide inhibitors function as mechanism-based inactivators. Once the inhibitor binds to the MetAP-2 active site, the catalytic His231 residue acts as a nucleophile, attacking the electrophilic epoxide ring. This results in the formation of a stable covalent bond and the irreversible inhibition of the enzyme's catalytic activity.

G cluster_0 MetAP-2 Active Site cluster_1 Covalent Adduct His231 His231-ImH Inhibitor Spiro-epoxide Inhibitor His231->Inhibitor Nucleophilic Attack Adduct His231-Im-Inhibitor (Inactive Enzyme) Inhibitor->Adduct

Figure 2. Covalent modification of MetAP-2 by a spiro-epoxide inhibitor.

This covalent binding strategy offers high potency and prolonged duration of action. The stereochemistry of the spiro-epoxide and the resulting alcohol is critical, with isomers matching the relative configuration of fumagillin displaying significantly higher activity.[3]

Conclusion

This compound is a highly valuable and versatile building block for the development of novel, potent, and irreversible inhibitors of MetAP-2. The straightforward and robust protocol for nucleophilic ring-opening allows for the creation of diverse chemical libraries. This strategy, grounded in the mechanism of the natural product fumagillin, provides a powerful platform for medicinal chemists and drug development professionals seeking to create next-generation therapeutics for cancer and metabolic diseases.

References
  • Bradshaw, B., et al. (2016). Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity. ACS Chemical Biology. [Link]

  • Chen, L., et al. (2012). The development of MetAP-2 inhibitors in cancer treatment. Current Medicinal Chemistry. [Link]

  • Garrabrant, T. A., et al. (2004). Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). Angiogenesis. [Link]

  • Kim, Y. M., et al. (2005). Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model. International Journal of Cancer. [Link]

  • Khan, M. A., et al. (2024). MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development. Molecules. [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. CP Lab Safety. [Link]

Sources

Unlocking Cellular Secrets: A Guide to Novel Chemical Probes Built on the Oxaspiro[2.5]octane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxaspiro[2.5]octane Scaffold - A New Frontier in Chemical Biology

In the intricate world of chemical biology and drug discovery, the quest for novel molecular tools to dissect complex biological processes is perpetual. The architecture of a chemical probe is paramount to its function, dictating its specificity, potency, and utility. The oxaspiro[2.5]octane scaffold has emerged as a privileged structure, offering a unique three-dimensional conformation that can lead to enhanced biological activity and improved physicochemical properties. Its inherent rigidity and defined spatial arrangement of substituents make it an ideal foundation for the development of sophisticated chemical probes designed for high-precision biological interrogation.

This comprehensive guide provides detailed application notes and protocols for the development and utilization of novel chemical probes based on the oxaspiro[2.5]octane framework. We will delve into the synthetic strategies for functionalizing this scaffold, its conjugation to various reporter molecules, and its application in cellular imaging and target identification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their scientific endeavors.

Part 1: Synthesis and Functionalization of the Oxaspiro[2.5]octane Core

The journey to a potent chemical probe begins with the synthesis of a versatile and functionalizable core structure. The 4-oxa-7-azaspiro[2.5]octane moiety is a particularly attractive starting point due to the presence of a secondary amine, which provides a convenient handle for further chemical modification.

Protocol 1: Synthesis of Boc-protected 4-oxa-7-azaspiro[2.5]octane

This protocol outlines a multi-step synthesis to produce a Boc-protected 4-oxa-7-azaspiro[2.5]octane intermediate, a key building block for further functionalization. The synthesis is adapted from established methods and is suitable for industrial applications due to its ingenious route design, simple operation, and mild conditions.[1]

Materials:

  • Methyl 1-hydroxy-1-cyclopropanecarboxylate

  • Thionyl chloride (SOCl₂)

  • Ammonia (NH₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Chlorination: To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate in anhydrous DCM at 0 °C, add thionyl chloride dropwise. Stir the reaction at room temperature for 2 hours.

  • Amination: Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 1 hour.

  • Reduction: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in anhydrous THF and add it dropwise to a suspension of LiAlH₄ in anhydrous THF at 0 °C. Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure.

  • Boc Protection: Dissolve the crude amine in DCM and add Boc₂O. Stir the reaction at room temperature for 4 hours.

  • Purification: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford Boc-protected 4-oxa-7-azaspiro[2.5]octane.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Introducing Functionality: The Key to Versatile Probes

With the protected core in hand, the next critical step is the introduction of a linker with a terminal functional group suitable for bioconjugation. This "handle" will allow for the attachment of reporter tags such as fluorophores or affinity tags like biotin.

Protocol 2: Synthesis of an Amine-Functionalized Oxaspiro[2.5]octane Linker

This protocol describes the deprotection of the Boc group and subsequent acylation with a linker containing a terminal azide, which can then be reduced to a primary amine.

Materials:

  • Boc-protected 4-oxa-7-azaspiro[2.5]octane

  • Trifluoroacetic acid (TFA)

  • 4-Azidobutanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • 1,4-Dioxane

  • Hydrogen gas (H₂)

  • Palladium on carbon (10% Pd/C)

  • Methanol

Procedure:

  • Boc Deprotection: Dissolve the Boc-protected starting material in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure.

  • Linker Activation: In a separate flask, dissolve 4-azidobutanoic acid, DCC, and NHS in anhydrous 1,4-dioxane. Stir at room temperature for 2 hours. Filter the dicyclohexylurea byproduct.

  • Coupling: To the deprotected amine salt, add the activated linker solution and TEA. Stir at room temperature overnight.

  • Purification: Purify the azido-functionalized product by column chromatography.

  • Reduction to Amine: Dissolve the purified product in methanol and add 10% Pd/C. Stir under an atmosphere of hydrogen gas overnight. Filter the catalyst and concentrate the filtrate to obtain the amine-functionalized oxaspiro[2.5]octane linker.

Part 2: Crafting the Chemical Probe - Conjugation Strategies

The modular nature of this synthetic approach allows for the facile conjugation of various reporter molecules to the functionalized oxaspiro[2.5]octane scaffold.

Protocol 3: Conjugation of a Fluorophore to the Amine-Functionalized Scaffold

This protocol details the coupling of an amine-reactive fluorescent dye to the synthesized linker.

Materials:

  • Amine-functionalized oxaspiro[2.5]octane linker

  • NHS-ester of a fluorescent dye (e.g., Cy5-NHS ester)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the amine-functionalized linker in anhydrous DMF.

  • Add the NHS-ester of the fluorescent dye and DIPEA.

  • Stir the reaction at room temperature for 4 hours, protected from light.

  • Purify the fluorescently labeled probe by reverse-phase HPLC.

Characterization: Confirm the successful conjugation and purity of the probe using mass spectrometry and UV-Vis spectroscopy.

Part 3: Application of Oxaspiro[2.5]octane-Based Probes

The true power of these novel chemical probes lies in their application to answer fundamental biological questions. Here, we present protocols for their use in live-cell imaging and target identification.

Application Note 1: Live-Cell Imaging with an Oxaspiro[2.5]octane-Based Fluorescent Probe

The unique three-dimensional structure of the oxaspiro[2.5]octane scaffold can enhance cell permeability, making these probes excellent candidates for live-cell imaging.

Protocol 4: Live-Cell Fluorescence Microscopy

Cell Culture and Plating:

  • Culture a suitable cell line (e.g., HeLa or U2OS) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.

Probe Labeling:

  • Prepare a stock solution of the oxaspiro[2.5]octane-fluorophore conjugate in DMSO.

  • Dilute the stock solution in pre-warmed growth medium to the desired final concentration (typically in the nanomolar to low micromolar range, to be optimized for each probe and cell line).

  • Remove the growth medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

Imaging:

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Add fresh, pre-warmed growth medium or imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Workflow for Live-Cell Imaging:

Caption: Workflow for live-cell imaging using a fluorescently labeled oxaspiro[2.5]octane probe.

Application Note 2: Target Identification using an Oxaspiro[2.5]octane-Based Affinity Probe

Derivatives of the oxaspiro[2.5]octane scaffold have been identified as inhibitors of Methionine Aminopeptidase 2 (MetAP-2), an enzyme implicated in angiogenesis and cancer.[2][3] By creating an affinity probe based on a MetAP-2 inhibiting oxaspiro[2.5]octane derivative, we can identify its cellular binding partners.

Protocol 5: Affinity-Based Protein Profiling (AfBPP)

Probe Design: Synthesize an oxaspiro[2.5]octane derivative with known MetAP-2 inhibitory activity, functionalized with a linker and a biotin affinity tag. A crucial component is a "negative control" probe, a structurally similar but biologically inactive analog, to distinguish specific from non-specific binders.

Cell Lysate Preparation:

  • Grow cells to high confluency, harvest, and wash with cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors on ice.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Affinity Pulldown:

  • Incubate the cell lysate with the biotinylated oxaspiro[2.5]octane probe (and the negative control probe in a separate sample) for a defined period at 4°C.

  • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the probe-protein complexes.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

Protein Elution and Identification:

  • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Workflow for Affinity-Based Protein Profiling:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The target molecule is a valuable spirocyclic epoxide, a structural motif found in various biologically active compounds. Its synthesis, most commonly achieved via a variation of the Johnson-Corey-Chaykovsky reaction, requires careful attention to reagent quality, reaction conditions, and potential side reactions.[1][2] This guide is structured as a series of troubleshooting questions and answers to directly address the challenges you may encounter.

Troubleshooting Guide: Common Experimental Issues

Question 1: My reaction yield is very low, or I'm only recovering starting materials. What are the likely causes?

Answer: Low or no yield is the most common issue and can typically be traced back to one of three areas: the quality and handling of the reagents, the reaction conditions, or the formation of the reactive ylide intermediate.

  • Reagent Integrity:

    • Base (e.g., Sodium Hydride, NaH): NaH is a primary choice for deprotonating the sulfonium salt to form the ylide.[3] However, it is highly reactive and readily quenched by moisture or protic solvents. Ensure your NaH is fresh, from a sealed container, and handled under a dry, inert atmosphere (e.g., nitrogen or argon). Older NaH often has a coating of NaOH, which is not a strong enough base for this deprotonation.

    • Sulfonium Salt (e.g., Trimethylsulfonium iodide): This salt is hygroscopic. Moisture can inhibit the formation of the ylide. Ensure the salt is thoroughly dried before use.

    • Solvent: Anhydrous solvents are critical. Dimethyl sulfoxide (DMSO) or a mixture of DMSO and tetrahydrofuran (THF) are common. Ensure they are freshly distilled from an appropriate drying agent or sourced from a sealed bottle specifically rated for anhydrous reactions.

  • Ylide Formation and Stability:

    • The sulfur ylide (dimethylsulfonium methylide) is generated in situ and is thermally unstable.[4] It should be generated at low temperatures and used promptly.[4] Insufficient deprotonation due to a weak or deactivated base is a primary failure point.

    • Causality: The mechanism involves the deprotonation of the sulfonium salt by a strong base to form the ylide.[3][5] This ylide then acts as a nucleophile, attacking the carbonyl carbon of the starting ketone (in this case, likely a cyclohexanone derivative with an attached ethyl acrylate moiety or a precursor). If the ylide is not formed efficiently, the reaction cannot proceed.

  • Reaction Conditions:

    • Temperature: While ylide formation is often done at a lower temperature, the subsequent reaction with the ketone may require warming to room temperature. However, excessive heat can decompose the ylide. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Question 2: My crude NMR analysis shows a complex mixture with significant side products. What are these impurities and how can I prevent them?

Answer: The presence of multiple side products often points to competing reaction pathways. Understanding these pathways is key to suppressing them.

  • Common Side Products:

    • Favorskii-type Rearrangement Products: If the starting material is an α-halo ketone, enolate formation can lead to rearrangement instead of epoxidation.

    • Products of Ylide Decomposition: As mentioned, the sulfur ylide can decompose if the reaction is run for too long or at too high a temperature.

    • Enolate-driven Side Reactions: The strong base used to generate the ylide can also deprotonate the α-carbon of the ketone starting material, forming an enolate. This can lead to self-condensation (aldol) products or other undesired reactions.

  • Mitigation Strategies:

    • Controlled Addition: Add the ketone substrate slowly to the pre-formed ylide solution at a low temperature. This ensures the ylide reacts with the ketone as it is introduced, minimizing the time for the ylide to decompose or for the base to react with the ketone.

    • Choice of Ylide: Dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent) is more stable than dimethylsulfonium methylide.[1][4] While it may be less reactive, its increased stability can often lead to cleaner reactions and higher yields by minimizing decomposition-related side products.[1]

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the sulfonium salt and base to ensure complete conversion of the starting ketone, but avoid a large excess which can promote side reactions.

Question 3: I'm having difficulty purifying the final product. What are the best practices for isolating this compound?

Answer: Purifying spiro-epoxides can be challenging due to their polarity and potential instability.

  • Work-up Procedure:

    • Upon completion, the reaction should be quenched carefully with cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

    • Wash the combined organic layers with brine to remove residual water and water-soluble impurities (like DMSO).

  • Purification Techniques:

    • Flash Column Chromatography: This is the most effective method.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. The spiro-epoxide product is moderately polar and should elute after non-polar impurities but before highly polar side products. Use TLC to determine the optimal solvent system beforehand.

    • Distillation: While distillation is a common purification method for epoxides, it may not be suitable for this specific molecule due to its relatively high molecular weight and potential for thermal decomposition.[6] If attempted, it must be performed under high vacuum and at the lowest possible temperature.

Reaction Mechanism and Troubleshooting Workflow

The synthesis of this compound via the Johnson-Corey-Chaykovsky reaction involves the nucleophilic addition of a sulfur ylide to a ketone. The key steps are the in situ formation of the ylide, nucleophilic attack on the carbonyl, and subsequent intramolecular substitution to form the epoxide ring.[1][3][4]

Corey-Chaykovsky_Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Nucleophilic Attack & Ring Closure Sulfonium R₂S⁺-CH₃ Ylide R₂S⁺-CH₂⁻ (Sulfur Ylide) Sulfonium->Ylide Base Base (e.g., NaH) Base->Ylide Deprotonation Ketone Cyclic Ketone Substrate Betaine Betaine Intermediate Ketone->Betaine Product This compound Betaine->Product Intramolecular SN2 (Ring Closure) Byproduct R₂S (Sulfide) Betaine->Byproduct Expulsion of Leaving Group Ylide_ref Ylide Ylide_ref->Betaine Nucleophilic Attack

Caption: Johnson-Corey-Chaykovsky reaction mechanism.

Below is a logical workflow to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Start CheckYield Low or No Yield? Start->CheckYield CheckPurity Complex Mixture? CheckYield->CheckPurity No Reagent_Check Verify Reagent Quality: - Fresh, dry NaH - Anhydrous solvents - Dry sulfonium salt CheckYield->Reagent_Check Yes Success Successful Synthesis CheckPurity->Success No SideReaction_Check Minimize Side Reactions: - Slow addition of ketone - Use more stable ylide - Check stoichiometry CheckPurity->SideReaction_Check Yes Ylide_Check Optimize Ylide Formation: - Inert atmosphere - Low temperature generation Reagent_Check->Ylide_Check Conditions_Check Adjust Conditions: - Optimize temperature - Monitor with TLC Ylide_Check->Conditions_Check Conditions_Check->Start Retry Purification_Check Optimize Purification: - Proper aqueous work-up - Develop TLC method - Perform flash chromatography SideReaction_Check->Purification_Check Purification_Check->Success

Caption: Troubleshooting workflow for the spiro-epoxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction? A: Sodium hydride (NaH, 60% dispersion in mineral oil) is the most commonly used and effective base for generating dimethylsulfonium methylide.[3] It is crucial to wash the NaH with dry hexanes before use to remove the mineral oil, which can interfere with the reaction. Potassium tert-butoxide (t-BuOK) can also be used, especially in DMSO.

Q2: How can I confirm the formation of the spiro-epoxide structure? A: Spectroscopic methods are essential for structure confirmation.

  • ¹H NMR: Look for the characteristic signals of the epoxide ring protons, which typically appear as diastereotopic protons. The disappearance of the ketone carbonyl in the starting material is a key indicator. The spectrum will also show signals for the ethyl ester and the cyclohexane ring protons.[7]

  • ¹³C NMR: The most telling signal is the appearance of the two carbons of the epoxide ring (one of which is a quaternary spiro-carbon) typically in the 50-70 ppm range.[8][9] The carbonyl carbon of the ester will appear far downfield (~170 ppm).[9]

  • IR Spectroscopy: Look for the disappearance of the strong ketone C=O stretch (typically ~1715 cm⁻¹) from the starting material and the appearance of a C-O (epoxide) stretch, often around 1250 cm⁻¹.[10] The ester C=O stretch will remain (~1735 cm⁻¹).

Q3: Is this reaction sensitive to air and moisture? A: Yes, extremely. The strong base (NaH) will be quenched by water, and the ylide intermediate is also moisture-sensitive. The entire reaction, from washing the NaH to the final quench, must be carried out under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and properly dried glassware.

Q4: What are the main safety concerns? A:

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle only in a fume hood under an inert atmosphere.

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Always wear appropriate gloves.

  • Sulfonium Salts/Ylides: Sulfur reagents are often associated with strong, unpleasant odors and potential toxicity. Handle with care in a well-ventilated fume hood.

Protocols and Data

Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion, 1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Wash the NaH three times with anhydrous hexanes to remove mineral oil.

  • Ylide Formation: Add anhydrous DMSO to the flask. Cool the suspension to 10-15°C in an ice-water bath. In a separate flask, dissolve trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO. Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 20°C. Stir the resulting milky white solution for 1 hour at room temperature until hydrogen evolution ceases. This indicates the formation of dimethylsulfonium methylide.

  • Reaction: Cool the ylide solution back down to 10-15°C. Dissolve the starting ketone (1.0 eq) in a minimal amount of anhydrous THF or DMSO and add it dropwise to the ylide solution over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 80:20 Hexanes:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Data Tables

Table 1: Reagent Stoichiometry and Conditions

Reagent/Parameter Molar Eq. Role Key Considerations
Starting Ketone 1.0 Substrate Must be pure and dry
Trimethylsulfonium Iodide 1.1 - 1.5 Ylide Precursor Hygroscopic; must be dry
Sodium Hydride (NaH) 1.1 - 1.5 Base Highly reactive; requires inert atmosphere
Solvent - Medium Anhydrous DMSO or DMSO/THF
Temperature 10°C to RT Condition Critical for ylide stability and reaction rate

| Atmosphere | - | Condition | Inert (Nitrogen or Argon) |

Table 2: Expected Spectroscopic Data

Analysis Expected Chemical Shift / Signal Functional Group Assignment
¹³C NMR ~170 ppm Ester Carbonyl (C=O)
~60-70 ppm Spiro-carbon of epoxide
~50-60 ppm CH₂ of epoxide ring
~61 ppm O-CH₂ of ethyl group
~14 ppm CH₃ of ethyl group
¹H NMR ~4.2 ppm (q) O-CH₂ of ethyl group
~2.7 ppm (d), ~2.9 ppm (d) Diastereotopic CH₂ of epoxide
~1.2-1.9 ppm (m) Cyclohexane ring protons
~1.3 ppm (t) CH₃ of ethyl group
IR (cm⁻¹) ~1735 cm⁻¹ Ester C=O stretch
~1250 cm⁻¹ C-O stretch (epoxide)

| | ~2930, 2860 cm⁻¹ | C-H sp³ stretches |

Note: Exact chemical shifts may vary depending on the solvent and instrument used.[7][8][10]

References

  • Johnson, A. W. (1961). The Structure of the Fluorenylides of Sulphur, Phosphorus, and Arsenic. Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
  • Jacks, T. E., et al. (n.d.). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Smatanova, I. K., et al. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. Molecules. Retrieved from [Link]

  • ChemRxiv. (2024). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Cambridge Open Engage. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • Chad's Prep. (2021). 13.6 Ring Opening of Epoxides. YouTube. Retrieved from [Link]

  • Lázár, L., et al. (n.d.). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. Retrieved from [Link]

  • American Chemical Society. (n.d.). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. Retrieved from [Link]

  • Trost, B. M., & Sorum, A. B. (2012). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH. Retrieved from [Link]

  • Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ....
  • Google Patents. (n.d.). US4885397A - Process for the preparation of cyclic ketones by isomerization of epoxides.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Wang, J., et al. (2026). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. American Chemical Society. Retrieved from [Link]

  • Clark, J. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

Sources

Technical Support Center: Optimizing Stereoselectivity in the Synthesis of Spiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of spiro[2.5]octane derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of controlling stereochemistry in these unique carbocyclic systems. The inherent three-dimensionality and conformational rigidity of spirocycles, particularly at the quaternary spirocenter, present significant synthetic challenges.[1] This resource aims to equip you with the knowledge to overcome these hurdles and achieve high levels of stereoselectivity in your reactions.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of spiro[2.5]octane derivatives, offering systematic approaches to diagnose and resolve these issues.

Issue 1: Poor Diastereoselectivity in Spirocyclopropanation

Symptom: Your reaction produces a mixture of diastereomers of the spiro[2.5]octane product with a low diastereomeric ratio (d.r.), leading to difficult purification and reduced yield of the desired isomer.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reagent stoichiometry are critical factors influencing the transition state energies of competing diastereomeric pathways.[2]

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product formed via the lower energy transition state.[1][2] However, this may also decrease the reaction rate. A systematic study of temperature effects is recommended to find the optimal balance.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state.[1][3] Screening a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) can reveal the ideal medium for maximizing diastereoselectivity.[3]

    • Reagent Stoichiometry: The ratio of the cyclopropanating agent to the alkene substrate can influence selectivity. An excess of one reagent may be necessary to drive the reaction to completion, but it could also lead to side reactions or diminished selectivity.[3]

  • Ineffective Directing Groups: In substrate-controlled reactions, the presence and nature of directing groups (e.g., hydroxyl, ether) on the cyclohexene precursor are paramount for achieving high facial selectivity.[4]

    • Hydroxyl Group Placement: An allylic hydroxyl group can effectively direct the cyclopropanation to the syn-face of the double bond.[4][5] Ensure the directing group is appropriately positioned to exert maximum stereocontrol.

    • Protecting Group Strategy: The size and nature of protecting groups on nearby functionalities can introduce steric hindrance, influencing the approach of the cyclopropanating agent.[2] Experimenting with different protecting groups (e.g., silyl ethers of varying bulk) can alter the conformational preferences of the substrate and improve diastereoselectivity.[2]

  • Inappropriate Cyclopropanating Agent: The choice of cyclopropanating agent is crucial. For instance, in Simmons-Smith type reactions, the nature of the zinc carbenoid can be modified.

    • Simmons-Smith Variants: The classic Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) can be modified. For example, the Furukawa modification (Et₂Zn and CH₂I₂) often provides more reproducible results. Charette's asymmetric Simmons-Smith protocol, employing a chiral dioxaborolane ligand, is a powerful method for achieving high enantioselectivity.[6]

Experimental Protocol: Screening Reaction Temperatures for Improved Diastereoselectivity

  • Setup: Prepare identical reaction mixtures in separate vials, each containing the cyclohexene substrate and the chosen cyclopropanating agent in the selected solvent.

  • Temperature Control: Place each vial in a temperature-controlled bath set to a different temperature (e.g., -78 °C, -40 °C, 0 °C, room temperature).

  • Monitoring: Allow the reactions to proceed for a set period, monitoring their progress by TLC or GC/MS.

  • Analysis: After quenching the reactions, determine the diastereomeric ratio of the crude product mixture using ¹H NMR spectroscopy or chiral HPLC.

  • Optimization: Identify the temperature that provides the highest d.r. with an acceptable reaction rate.

Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Cyclopropanation

Symptom: The desired spiro[2.5]octane product is obtained with low enantioselectivity, indicating poor performance of the chiral catalyst or reagent.

Potential Causes & Solutions:

  • Suboptimal Chiral Catalyst or Ligand: The choice of the chiral source is the most critical factor in enantioselective reactions.

    • Catalyst/Ligand Screening: A variety of chiral catalysts and ligands should be screened.[1][3] For metal-catalyzed reactions, ligands such as BOX, PyBOX, and phosphines are commonly employed.[1] In organocatalysis, proline derivatives and cinchona alkaloids are often effective.[7][8] The steric and electronic properties of the ligand must be matched to the substrate and reaction type.[1]

    • Catalyst Loading: The amount of catalyst can impact enantioselectivity. While higher loading may increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species.

  • Competing Background Reaction: A non-catalyzed or racemic background reaction may be competing with the desired enantioselective pathway.[2]

    • Lower Temperature: Decreasing the reaction temperature can slow down the uncatalyzed reaction more significantly than the catalyzed one, thereby improving the e.e.[2]

    • Slow Addition: Slow addition of one of the reactants can help maintain a low concentration, favoring the faster, catalyzed pathway.[2]

  • Impure Reagents or Solvents: Impurities can poison the catalyst or interfere with the catalytic cycle.

    • Purification: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous, as water can deactivate many catalysts.[3][9]

Data Presentation: Impact of Chiral Ligands on Enantioselectivity

LigandCatalyst SystemSolventTemperature (°C)Yield (%)e.e. (%)
(R)-BINOLTi(Oi-Pr)₄CH₂Cl₂-207585
(S,S)-BOXCu(OTf)₂Toluene08292
(R)-Proline-DMSORT6578

This is a representative table; actual results will vary based on the specific substrate and reaction.

Issue 3: Inconsistent Results and Poor Reproducibility

Symptom: You are unable to consistently reproduce your own results or those reported in the literature.

Potential Causes & Solutions:

  • Atmospheric Moisture and Oxygen: Many organometallic reagents and catalysts used in these syntheses are sensitive to air and moisture.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Variable Reagent Quality: The quality and activity of reagents, especially organometallics and catalysts, can vary between batches.

    • Reagent Titration: Titrate organometallic reagents (e.g., n-BuLi, Grignard reagents) before use to determine their exact concentration.

    • Consistent Sourcing: Use reagents from a reliable and consistent source.

  • Workup Procedure: The workup procedure can sometimes affect the final product distribution, especially if the product is unstable to acidic or basic conditions.[3]

    • Milder Conditions: If product decomposition is suspected, consider using milder workup conditions, such as a buffered aqueous solution for quenching.[3][10]

Visualization: Troubleshooting Workflow for Poor Stereoselectivity

G start Poor Stereoselectivity (Low d.r. or e.e.) check_temp Vary Temperature (e.g., -78°C to RT) start->check_temp check_solvent Screen Solvents (Polar vs. Non-polar) start->check_solvent check_catalyst Screen Chiral Catalysts/ Ligands start->check_catalyst check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_directing_group Modify Directing/ Protecting Groups start->check_directing_group analyze Analyze Product Mixture (NMR, HPLC) check_temp->analyze check_solvent->analyze check_catalyst->analyze check_reagents->analyze check_directing_group->analyze analyze->start Low d.r./e.e. (Iterate) optimized Optimized Stereoselectivity analyze->optimized High d.r./e.e.

Caption: Iterative workflow for optimizing stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting material for a diastereoselective synthesis of a spiro[2.5]octane derivative?

A1: The choice of starting material is critical for substrate-controlled diastereoselectivity. An ideal starting material would be a substituted cyclohexene with a directing group, such as an allylic alcohol. This hydroxyl group can coordinate to the cyclopropanating reagent, directing its delivery to one face of the double bond.[4] The inherent stereochemistry of a chiral starting material, often derived from the "chiral pool," can also be used to direct the stereochemical outcome of subsequent reactions.[2]

Q2: What are the advantages of using organocatalysis for the enantioselective synthesis of spiro[2.5]octanes?

A2: Organocatalysis offers several advantages, including operational simplicity, lower cost, and reduced toxicity compared to many transition-metal catalysts.[11] Chiral amines, such as proline and its derivatives, and hydrogen-bond donors like thioureas and squaramides, have proven effective in catalyzing asymmetric reactions to form spiro compounds.[8][12] These catalysts often operate under mild conditions and are tolerant to a wider range of functional groups.

Q3: My cyclopropanation reaction is sluggish or does not go to completion. What should I do?

A3: If your reaction is not proceeding efficiently, several factors could be at play. Ensure your reagents are active and your solvent is anhydrous.[9] Increasing the reaction temperature can enhance the rate, but be mindful of the potential impact on stereoselectivity.[1] Screening different catalysts or activators may also be necessary. For instance, in Simmons-Smith reactions, additives like Lewis acids can sometimes accelerate the reaction.

Q4: How can I confirm the relative and absolute stereochemistry of my spiro[2.5]octane product?

A4: The relative stereochemistry can often be determined using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. To determine the absolute stereochemistry, you can use X-ray crystallography if a suitable single crystal can be obtained. Alternatively, comparison of optical rotation or chiral HPLC/GC retention times with known standards, or chemical correlation to a compound of known absolute configuration, can be employed.

Visualization: General Reaction Scheme for Spiro[2.5]octane Synthesis

G sub Substituted Cyclohexene product Spiro[2.5]octane Derivative sub->product + reagent Cyclopropanating Agent reagent->product catalyst [Chiral Catalyst] catalyst->product Stereocontrol

Caption: General pathway for stereoselective cyclopropanation.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Stereoselective Synthesis of Spiro Compounds.
  • Yu, Z., & Hou, X.-L. (2011). Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons-Smith Cyclopropanation With Charette Chiral Dioxaborolane Ligand. Journal of the American Chemical Society, 133(28), 10787–10798. [Link]

  • Kanger, T., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Serafin, K., & Albrecht, Ł. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. Chemistry–A European Journal, 29(17), e202200284. [Link]

  • Benchchem. (n.d.). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis.
  • Eliel, E. L. (n.d.). Stereospecificity and Stereoselectivity.
  • Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(23), 8512-8529. [Link]

  • Benchchem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • Enders, D., et al. (2011). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications, 47(29), 8295-8297. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • Charette, A. B. (2001). Simmons-Smith Cyclopropanation Reaction. In Organic Reactions (pp. 1-475). [Link]

  • Marek, I., et al. (1996). Site and Stereoselectivity of the Cyclopropanation of Unsymmetrically Substituted 1,3-Dienes by the Simmonssmith Reaction. Tetrahedron Letters, 37(20), 3445-3448. [Link]

Sources

Technical Support Center: Navigating Side Reactions of Trimethylsulfoxonium Iodide with α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers utilizing trimethylsulfoxonium iodide in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions regarding its reaction with α,β-unsaturated esters, a cornerstone of modern organic synthesis for the formation of cyclopropanes via the Corey-Chaykovsky reaction. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the robustness and success of your experimental outcomes.

Introduction to the Corey-Chaykovsky Reaction with α,β-Unsaturated Esters

The reaction of dimethyloxosulfonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base, with α,β-unsaturated esters is a powerful method for the synthesis of cyclopropyl esters.[1][2] The stabilized nature of the sulfoxonium ylide generally favors a 1,4-conjugate addition (Michael addition) to the electron-deficient alkene, followed by an intramolecular cyclization to furnish the desired cyclopropane. This contrasts with the behavior of less stable sulfur ylides, such as dimethylsulfonium methylide, which can favor 1,2-addition to the carbonyl group, leading to epoxides.

However, even with the inherent selectivity of the sulfoxonium ylide, researchers can encounter challenges leading to undesired side products or low yields. This guide will dissect these issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing epoxide formation instead of the expected cyclopropane?

While dimethyloxosulfonium methylide preferentially undergoes 1,4-addition to enones, trace amounts of epoxide can form. This is more prevalent with the less stable dimethylsulfonium methylide. If you are using trimethylsulfonium iodide (a precursor to the sulfonium ylide), you are more likely to see epoxide formation. Ensure you are using trimethylsulfoxonium iodide for selective cyclopropanation. If epoxide formation is still an issue, consider the electronic nature of your substrate. Highly reactive carbonyls or sterically hindered β-positions on the ester may favor 1,2-addition.

Q2: My reaction is sluggish or incomplete. What are the likely causes?

Several factors can contribute to a slow or incomplete reaction:

  • Inefficient Ylide Formation: The generation of dimethyloxosulfonium methylide requires a sufficiently strong base to deprotonate the trimethylsulfoxonium iodide.[3] Sodium hydride (NaH) in a dry, polar aprotic solvent like DMSO or THF is standard. Ensure your NaH is fresh and your solvent is anhydrous.

  • Low Reaction Temperature: While some reactions proceed well at room temperature, substrates with lower reactivity may require gentle heating. However, be cautious, as higher temperatures can also promote side reactions.[4]

  • Steric Hindrance: Highly substituted α,β-unsaturated esters can present significant steric hindrance, slowing down the nucleophilic attack of the ylide.[5][6] In such cases, longer reaction times or a modest increase in temperature may be necessary.

Q3: I am observing a complex mixture of products. What are the potential side reactions?

Beyond the desired cyclopropanation and potential epoxidation, other side reactions can occur:

  • Enolate Formation and Subsequent Reactions: If the α-proton of the ester is particularly acidic, the base used to generate the ylide can deprotonate the ester, leading to an enolate. This enolate can then participate in undesired aldol-type reactions or other pathways.

  • Ylide Decomposition: Sulfur ylides have limited stability, especially at elevated temperatures.[5] Prolonged reaction times at high temperatures can lead to ylide decomposition and the formation of various byproducts.

  • Michael Addition without Cyclization: In some cases, the initial 1,4-adduct may be stable and fail to undergo the subsequent intramolecular cyclization. This can be influenced by the stereoelectronics of the intermediate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material. 1. Inactive base (NaH).2. Wet solvent.3. Insufficient reaction time or temperature.1. Use fresh, high-purity NaH.2. Ensure all solvents are rigorously dried.3. Monitor the reaction by TLC and consider extending the reaction time or gently warming the mixture (e.g., to 40-50 °C).
Formation of epoxide side product. 1. Use of trimethylsulfonium iodide instead of trimethylsulfoxonium iodide.2. Highly reactive carbonyl or sterically hindered β-position.1. Verify the identity of your starting sulfonium salt.2. If the substrate is inherently prone to 1,2-addition, explore alternative cyclopropanation methods.
Poor diastereoselectivity in cyclopropane formation. 1. Reaction temperature.2. Solvent choice.3. Steric and electronic properties of the substrate.1. Lowering the reaction temperature can often improve diastereoselectivity.2. Screen different solvents (e.g., THF, DMSO, DME).3. The inherent stere bias of the substrate may be difficult to overcome. Consider chiral auxiliaries or catalysts for stereocontrol.[7]
Formation of a stable Michael adduct (no cyclization). 1. Stereoelectronic factors hindering the intramolecular SN2 reaction.2. Presence of protic impurities quenching the enolate intermediate.1. Try a more polar solvent to facilitate the cyclization step.2. Ensure strictly anhydrous conditions.
Complex product mixture/decomposition. 1. Reaction temperature is too high.2. Prolonged reaction time leading to ylide decomposition.1. Run the reaction at the lowest effective temperature.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: General Procedure for Cyclopropanation of an α,β-Unsaturated Ester
  • Preparation of the Ylide: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) to remove the mineral oil. Add anhydrous DMSO (or THF) to the flask.

  • Ylide Formation: To the stirred suspension of NaH, add trimethylsulfoxonium iodide (1.1 eq.) portion-wise at room temperature. The mixture will evolve hydrogen gas and become a homogeneous solution of dimethyloxosulfonium methylide. Stir for 30-60 minutes at room temperature.

  • Reaction with the Ester: Dissolve the α,β-unsaturated ester (1.0 eq.) in a minimal amount of anhydrous DMSO (or THF) and add it dropwise to the ylide solution at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting a Sluggish Reaction
  • Verify Reagent Quality: Before starting, ensure the trimethylsulfoxonium iodide is dry and the sodium hydride is fresh.

  • Optimize Ylide Formation: After adding the trimethylsulfoxonium iodide to the NaH suspension, gently warm the mixture to 40 °C for 30 minutes to ensure complete ylide formation.

  • Controlled Addition and Heating: Add the ester solution dropwise at room temperature. After the addition is complete, slowly raise the temperature of the reaction mixture to 40-50 °C and monitor by TLC every hour.

  • Extended Reaction Time: If the reaction is still slow, maintain the temperature and allow it to stir for an extended period (e.g., 12-24 hours), ensuring the reaction is protected from moisture.

Mechanistic Pathways and Visualization

The reaction of dimethyloxosulfonium methylide with an α,β-unsaturated ester can proceed via two main competitive pathways: 1,4-conjugate addition leading to a cyclopropane, and 1,2-addition to the carbonyl leading to an epoxide.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Ylide Dimethyloxosulfonium Methylide Michael_Addition 1,4-Conjugate Addition (Michael Addition) Ylide->Michael_Addition Favored for Sulfoxonium Ylide Direct_Addition 1,2-Direct Addition to Carbonyl Ylide->Direct_Addition Less Favored Ester α,β-Unsaturated Ester Ester->Michael_Addition Ester->Direct_Addition Enolate Enolate Intermediate Michael_Addition->Enolate Betaine Betaine Intermediate Direct_Addition->Betaine Cyclopropane Cyclopropyl Ester (Desired Product) Enolate->Cyclopropane Intramolecular SN2 Cyclization Epoxide Epoxy Ester (Side Product) Betaine->Epoxide Intramolecular SN2 Cyclization

Caption: Competing pathways in the reaction of dimethyloxosulfonium methylide with α,β-unsaturated esters.

Experimental Workflow for Troubleshooting

G Start Experiment Start: Cyclopropanation Reaction TLC_Analysis Monitor Reaction by TLC Start->TLC_Analysis Workup Reaction Work-up and Purification TLC_Analysis->Workup Reaction Complete NMR_Analysis Analyze Product by ¹H and ¹³C NMR Workup->NMR_Analysis Desired_Product Desired Cyclopropane Obtained NMR_Analysis->Desired_Product Clean Product Side_Product Side Product(s) Observed NMR_Analysis->Side_Product Impure Product Troubleshoot Consult Troubleshooting Guide Side_Product->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize Optimize->Start Re-run Experiment

Caption: A typical experimental workflow for troubleshooting side reactions.

Concluding Remarks

The Corey-Chaykovsky reaction using trimethylsulfoxonium iodide is a robust and reliable method for the synthesis of cyclopropyl esters. However, a thorough understanding of the potential side reactions and the factors that influence them is crucial for consistent success. By carefully controlling reaction parameters such as temperature, solvent, and base, and by being mindful of the steric and electronic properties of the substrate, researchers can effectively troubleshoot and optimize their reactions to achieve high yields of the desired cyclopropanated products.

References

  • Beyond the Corey Reaction II: Dimethylenation of Sterically Congested Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid. ACS Omega. Available at: [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]

  • Understanding Regioselectivities of Corey-Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. ResearchGate. Available at: [Link]

  • Corey-Chaykovsky Cyclopropane Formation Mechanism. YouTube. Available at: [Link]

  • Corey Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. ResearchGate. Available at: [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at: [Link]

  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Wiley Online Library. Available at: [Link]

  • Transition metal-free[5][7]-sigmatropic rearrangement in the reaction of sulfur ylides with allenoates. RSC Publishing. Available at: [Link]

  • Effect of sulfide structure on enantioselectivity in catalytic asymmetric epoxidation of aldehydes: Mechanistic insights and implications. PMC - NIH. Available at: [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing. Available at: [Link]

  • Organocatalytic Transformations from Sulfur Ylides. MDPI. Available at: [Link]

  • Recent advance: Sulfur ylides in organic synthesis. ResearchGate. Available at: [Link]

  • Organocatalytic Transformations from Sulfur Ylides. ResearchGate. Available at: [Link]

  • Reaction of Ylides with Saturated or α,β-Unsaturated Carbonyl Compounds. ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Synthesis of 2,2-Disubstituted Terminal Epoxides via Dimethyloxosulfonium Methylide Addition to Ketones. Organic Chemistry Portal. Available at: [Link]

  • Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. University of Bristol. Available at: [Link]

  • Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society. Available at: [Link]

  • Additions of Stabilized and Semi-Stabilized Sulfur Ylides to Tosyl Protected Imines: Are They under Kinetic or Thermodynamic Control?. ResearchGate. Available at: [Link]

Sources

Improving the yield of the Corey-Chaykovsky epoxidation reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Corey-Chaykovsky epoxidation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled and synthesized field-proven insights to help you navigate the nuances of this versatile reaction and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Corey-Chaykovsky epoxidation?

The Corey-Chaykovsky reaction is a versatile method for the synthesis of epoxides from aldehydes and ketones.[1][2][3] The reaction proceeds via the nucleophilic addition of a sulfur ylide to the carbonyl carbon. This initial attack forms a betaine intermediate. Subsequently, an intramolecular SN2 reaction occurs where the alkoxide attacks the carbon bearing the sulfonium group, displacing a neutral dialkyl sulfide (like dimethyl sulfide) and forming the epoxide ring.[2][4]

Corey-Chaykovsky_Mechanism Ylide Sulfur Ylide (R₂S⁺-C⁻H₂) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Ketone/Aldehyde (R'₂C=O) Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 Sulfide Dialkyl Sulfide (R₂S) Betaine->Sulfide Elimination Troubleshooting_Workflow Start Low Epoxide Yield CheckYlide Incomplete Ylide Formation? Start->CheckYlide CheckStability Ylide Decomposition? CheckYlide->CheckStability No OptimizeBase Optimize Base/Solvent CheckYlide->OptimizeBase Yes CheckSideReactions Side Reactions Occurring? CheckStability->CheckSideReactions No ControlTemp Lower Reaction Temperature CheckStability->ControlTemp Yes ChangeAddition Change Order of Addition CheckSideReactions->ChangeAddition Yes Success Improved Yield OptimizeBase->Success ControlTemp->Success ChangeAddition->Success

Sources

Technical Support Center: Strategies for the Regioselective Ring-Opening of Spiro-epoxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working with spiro-epoxides. Here, we address common challenges and provide in-depth, troubleshooting-oriented answers to frequently asked questions regarding the regioselective ring-opening of these valuable intermediates. Our focus is on the "why" behind the "how," empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing a lack of regioselectivity in the nucleophilic ring-opening of my spiro-epoxide. What are the primary factors controlling which carbon is attacked?

Answer:

Achieving high regioselectivity in the ring-opening of spiro-epoxides hinges on understanding the interplay between electronic and steric effects, which are dictated by the reaction conditions. The two primary mechanistic pathways are governed by whether the reaction is conducted under basic/nucleophilic or acidic conditions.

  • Under Basic or Nucleophilic Conditions (SN2-type Mechanism):

    • Causality: In the presence of a strong, anionic nucleophile (e.g., alkoxides, Grignard reagents, organolithiums, hydroxide), the reaction proceeds via a classic SN2 mechanism.[1][2][3] The high ring strain of the epoxide (approximately 13 kcal/mol) makes it susceptible to nucleophilic attack even though an alkoxide is typically a poor leaving group.[2][4] The dominant factor controlling regioselectivity in this case is steric hindrance .[5] The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide.[1][2][4][6] For a spiro-epoxide, this is often the carbon atom that is not the spiro-center, assuming the other substituent is smaller.

    • Troubleshooting Poor Selectivity:

      • Nucleophile Choice: Ensure your nucleophile is sufficiently strong and negatively charged. Neutral or weak nucleophiles will not be effective under these conditions and may require acidic catalysis.[2]

      • Solvent and Temperature: Use a solvent that can solvate the counter-ion of the nucleophile without protonating the nucleophile itself (e.g., THF, ether for organometallics). Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is typically the attack at the less hindered site.[7]

      • Substrate Structure: Analyze the 3D structure of your spiro-epoxide. If both carbons of the epoxide are sterically demanding, you may inherently obtain a mixture of products.

  • Under Acidic Conditions (SN1-like Mechanism):

    • Causality: When a Brønsted or Lewis acid is present, the epoxide oxygen is first protonated or coordinated to the Lewis acid.[8][9] This activation makes the epoxide a much better electrophile and weakens the C-O bonds. The reaction proceeds through a transition state with significant carbocationic character.[6] Consequently, the regioselectivity is governed by electronic effects , specifically the ability of the epoxide carbons to stabilize a developing positive charge.[5] The nucleophile will preferentially attack the more substituted carbon atom , as this carbon can better stabilize the partial positive charge.[4][6][8]

    • Troubleshooting Poor Selectivity:

      • Acid Strength and Concentration: The choice and amount of acid can be critical. Strong acids like HBr will favor the SN1-like pathway.[6] Lewis acids, such as samarium triflate or tin-beta zeolites, can also be highly effective and may offer different selectivity profiles.[10][11] In some cases, using a weaker acid, like acetic acid, can still promote regioselective opening with amines.[12]

      • Nucleophile Strength: Under acidic conditions, weaker, neutral nucleophiles (H₂O, alcohols) are commonly used. The nucleophile attacks after the epoxide is activated.

      • Mixed Mechanism: Be aware that for epoxides where one carbon is primary and the other is secondary, a mixture of products can form as the reaction may not be purely SN1 or SN2 in character.[4][6] The distinction is clearest when one carbon is tertiary.[4][6][13]

Question 2: My desired product requires attack at the more sterically hindered spiro-center. How can I favor this outcome?

Answer:

To direct the nucleophile to the more substituted carbon (the spiro-center), you need to employ conditions that favor an SN1-like mechanism. This involves activating the epoxide to create a transition state where electronic factors override steric hindrance.

Recommended Strategy: Acid Catalysis

  • Protonation/Activation: The first step is the protonation of the epoxide oxygen by an acid catalyst.[9] This makes the oxygen a better leaving group.

  • Carbocation-like Transition State: As the C-O bond begins to break, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized by the more substituted carbon (the spiro-center) due to hyperconjugation and inductive effects.[4][14]

  • Nucleophilic Attack: A weak nucleophile (e.g., water, alcohol, or a halide from an acid like HCl) will then attack this more electrophilic, more substituted carbon.[6][13]

Experimental Protocol: Acid-Catalyzed Methanolysis of a Spiro-epoxide

  • Dissolve the Spiro-epoxide: Dissolve your spiro-epoxide (1 equivalent) in anhydrous methanol, which serves as both the solvent and the nucleophile.

  • Cool the Solution: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • Add Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 equivalents).

  • Monitor the Reaction: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the solution is neutral.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ConditionNucleophileCatalystExpected Major Product
Basic CH₃O⁻NoneAttack at the less substituted carbon
Acidic CH₃OHH₂SO₄ (cat.)Attack at the more substituted (spiro) carbon
Question 3: I am struggling with the stereochemistry of the ring-opening. What is the expected stereochemical outcome, and how can I confirm it?

Answer:

The ring-opening of epoxides is a stereospecific reaction. Regardless of the mechanism (SN1-like or SN2), the nucleophile attacks from the side opposite to the C-O bond being broken. This results in an inversion of configuration at the carbon atom that is attacked.[2]

  • Mechanism: The reaction proceeds via a backside attack.[6][13] The three-membered ring of the epoxide prevents the nucleophile from attacking on the same face as the oxygen atom.

  • Product Stereochemistry: This backside attack leads to a product where the nucleophile and the newly formed hydroxyl group are trans to each other.[4][6][14]

Workflow for Stereochemical Analysis

Caption: Workflow for determining product stereochemistry.

Confirmation Techniques:

  • NMR Spectroscopy:

    • ¹H NMR: The coupling constants (J-values) between protons on the carbon atoms that were part of the epoxide ring can provide valuable information about their dihedral angle and thus their relative stereochemistry.

    • NOESY/ROESY: These 2D NMR techniques can identify protons that are close in space. A lack of a NOE correlation between the proton on the nucleophile-bearing carbon and the proton on the hydroxyl-bearing carbon can support a trans-relationship.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides unambiguous proof of its three-dimensional structure and relative stereochemistry.[15]

Question 4: Are there any catalyst systems that can override the inherent substrate bias in spiro-epoxide ring-opening?

Answer:

Yes, this is an active area of research in synthetic chemistry. While substrate control (steric vs. electronic) is the classical approach, modern catalysis has developed systems that can enforce "catalyst-controlled" regioselectivity, forcing the reaction to proceed through a pathway it would not normally prefer.[16]

  • Lewis Acid Catalysis: The choice of Lewis acid can significantly influence regioselectivity.[10] For example, some tungsten-based catalysts have shown excellent ability to direct nucleophilic attack to the C-3 position of 2,3-epoxy alcohols, even for sterically demanding trisubstituted epoxides.[17]

  • Chiral Catalysts for Asymmetric Ring-Opening: In the context of asymmetric catalysis, chiral metal complexes, such as those based on chromium(salen), can activate the epoxide and deliver the nucleophile with high regio- and enantioselectivity.[18] The catalyst essentially creates a chiral pocket that dictates how the substrate can bind and which face and position are most accessible for nucleophilic attack.

Decision Tree for Experimental Strategy

G start Desired Regioisomer? less_sub Attack at Less Substituted Carbon start->less_sub Less Substituted more_sub Attack at More Substituted Carbon start->more_sub More Substituted basic_cond Use Basic / Strong Nucleophile Conditions (e.g., NaOMe, RMgBr, LiAlH4) less_sub->basic_cond acid_cond Use Acidic Conditions (e.g., H2SO4, Lewis Acid) more_sub->acid_cond sn2 Mechanism: SN2-type Control: Steric Hindrance basic_cond->sn2 sn1 Mechanism: SN1-like Control: Electronic Stabilization acid_cond->sn1 catalyst_q Overcome Substrate Bias? acid_cond->catalyst_q catalyst_q->acid_cond No adv_catalcatalyst_q adv_catalcatalyst_q catalyst_q->adv_catalcatalyst_q Yes adv_catalyst Explore Advanced Catalyst Systems (e.g., W, Cr-salen) adv_catalcatalyst_q->adv_catalyst Yes

Caption: Decision guide for selecting reaction conditions.

By carefully considering the electronic and steric properties of your spiro-epoxide and choosing the appropriate reaction conditions or catalyst system, you can effectively control the regioselectivity of the ring-opening reaction to achieve your desired synthetic outcome.

References
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry (RSC Publishing). [Link]

  • Ring opening reactions of epoxides: Acid-catalyzed (video). Khan Academy. [Link]

  • An efficient protocol for regioselective ring opening of epoxides using samarium triflate: Synthesis of propranolol, atenolol and RO363. ResearchGate. [Link]

  • Regio- and Stereoselective Ring-Opening Reaction of Spiro-Epoxyoxindoles with Ammonia under Catalyst-Free Conditions | Request PDF. ResearchGate. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. [Link]

  • Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. [Link]

  • 126 CHM2211 Base Catalyzed Epoxide Ring Opening Reactions. YouTube. [Link]

  • Ch16: SN1 type reactions of epoxides. University of Calgary. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). [Link]

  • Regioselectivity of epoxide ring-opening. YouTube. [Link]

  • 15.8: Opening of Epoxides. Chemistry LibreTexts. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives. NIH. [Link]

  • Regioselective Ring-Opening of Spiro-Epoxyoxindoles by a Dual-Ligand Zinc-Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst | Request PDF. ResearchGate. [Link]

  • Ring-opening reactions of epoxides: Strong nucleophiles (video). Khan Academy. [Link]

  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]

  • Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Journal of the American Chemical Society. [Link]

  • Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]

  • Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. csbsju. [Link]

  • Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]

  • Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry. [Link]

  • Easily Master Epoxide Reactions: Regioselectivity, Stereochemistry & Mechanisms. YouTube. [Link]

Sources

Technical Support Center: Overcoming Low Conversion in Spirocyclic Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of spirocyclic ketones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their synthetic routes. Spirocyclic ketones are crucial structural motifs in numerous natural products and pharmaceuticals, but their synthesis can be fraught with difficulties.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your reactions for higher yields and purity.

Troubleshooting Guide: Addressing Low Conversion and Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My intramolecular aldol condensation to form a spirocyclic ketone is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I improve the selectivity?

A: Low yields in intramolecular aldol condensations for spirocyclic ketone synthesis are often due to competing side reactions and unfavorable equilibrium.[3][4] The key is to control the formation of the enolate and favor the desired intramolecular cyclization.

Potential Causes and Solutions:

  • Multiple Enolization Sites: If your precursor dicarbonyl compound has multiple acidic α-hydrogens, you can get a mixture of enolates, leading to different cyclization products (e.g., undesired ring sizes) or intermolecular polymerization.[5][6]

    • Solution: Employ a directed aldol strategy. Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to selectively deprotonate the less hindered or more acidic α-position, forming a specific enolate. Then, slowly warm the reaction to initiate the intramolecular cyclization.[3]

  • Intermolecular Condensation: At higher concentrations, the enolate can react with another molecule of the starting material before it has a chance to cyclize, leading to oligomers or polymers.

    • Solution: Perform the reaction under high-dilution conditions. This favors the intramolecular pathway by decreasing the probability of intermolecular collisions. A slow addition of the substrate to the base solution is a practical way to maintain low concentrations.

  • Reversibility of the Aldol Addition: The initial aldol addition is often reversible. If the equilibrium does not favor the cyclized product, the yield will be low.

    • Solution: Drive the reaction forward by removing water. If the resulting β-hydroxy ketone can be dehydrated to form a more stable α,β-unsaturated spirocyclic ketone, heating the reaction mixture can make the overall process irreversible and significantly improve the yield.[4]

Experimental Protocol: Optimized Intramolecular Aldol Condensation

  • Preparation: Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Enolate Formation: In a flame-dried round-bottom flask, dissolve the dicarbonyl starting material in dry THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA (1.1 equivalents) dropwise to the cooled substrate solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Cyclization: Gradually warm the reaction mixture to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[7]

Q2: I am attempting a transition-metal-catalyzed spiroannulation, but the reaction is sluggish, and I observe significant amounts of starting material even after prolonged reaction times. What could be the issue?

A: Sluggishness in transition-metal-catalyzed reactions often points to issues with the catalyst's activity or the presence of inhibitory impurities.[8]

Potential Causes and Solutions:

  • Catalyst Deactivation: The active catalytic species can be poisoned by impurities in the starting materials, solvents, or atmosphere. Common poisons for transition metal catalysts (like Palladium, Rhodium, or Gold) include sulfur, and oxygen.[8]

    • Solution: Ensure the purity of your starting materials. Recrystallize or chromatograph them if necessary. Use freshly distilled and thoroughly degassed solvents. Maintain a strict inert atmosphere throughout the reaction.

  • Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. An inappropriate ligand can lead to low catalytic turnover.

    • Solution: Screen a variety of ligands. For example, in a palladium-catalyzed α-arylation, bulky, electron-rich phosphine ligands often give good results. A systematic optimization of the ligand is crucial for novel substrates.[9]

  • Oxidative State of the Metal: The catalyst may not be in the correct active oxidative state.

    • Solution: Use a pre-catalyst that is reliably converted to the active species under the reaction conditions. For some reactions, an activator or a reductant might be necessary to generate the active catalyst in situ.

Troubleshooting Workflow for Catalyst Issues

start Low Conversion in Catalyzed Spiroannulation check_purity Check Purity of Starting Materials & Solvents start->check_purity purify Purify Substrates/Solvents (Chromatography, Distillation, Degassing) check_purity->purify Impurities Suspected check_catalyst Evaluate Catalyst & Ligand check_purity->check_catalyst Purity Confirmed purify->check_catalyst screen_ligands Screen Different Ligands check_catalyst->screen_ligands Ligand Issue Suspected check_conditions Re-optimize Reaction Conditions (Temperature, Concentration, Additives) check_catalyst->check_conditions Catalyst/Ligand OK screen_ligands->check_conditions success Improved Conversion check_conditions->success Optimization Successful fail Persistent Low Conversion check_conditions->fail Optimization Fails

Caption: Troubleshooting workflow for low conversion.

Q3: My Pomeranz-Fritsch synthesis of an isoquinoline-based spirocycle is yielding a significant amount of a seven-membered ring byproduct. How can I suppress this side reaction?

A: The formation of a seven-membered ring, likely a benzo[d]azepinone scaffold, is a known side reaction in the Pomeranz-Fritsch cyclization, particularly under certain acidic conditions.[10] The choice of acid catalyst is critical in directing the reaction towards the desired isoquinoline product.

Comparative Data on Acid Catalysts:

Acid CatalystTypical ObservationRecommendation
37% Aqueous HCl in DioxaneCan promote the formation of the benzo[d]azepinone byproduct.[10]Avoid if byproduct formation is significant.
Trifluoroacetic Acid (TFA)Often provides better selectivity for the desired isoquinoline.[10]Recommended for initial screening.
Methanesulfonic AcidAnother alternative that can improve selectivity.[10]A good second option if TFA is not optimal.
Concentrated Sulfuric AcidThe classical catalyst, but can be harsh and lead to charring.[11][12]Use with caution and at controlled temperatures.

Solution:

  • Optimize the Acid Catalyst: Systematically screen different acid catalysts, such as TFA or methanesulfonic acid, to find the optimal conditions for your specific substrate.[10]

  • Control Temperature: High temperatures can promote side reactions. Carefully control the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.[10]

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control for a successful spiroannulation reaction?

A: Generally, the most critical parameters are:

  • Purity of Starting Materials and Reagents: Impurities can poison catalysts or lead to side reactions.[10]

  • Solvent Choice and Purity: The solvent must be dry and deoxygenated for many catalytic reactions. Its polarity can also influence the reaction outcome.

  • Reaction Temperature: Temperature control is crucial for managing reaction rates and preventing decomposition or side reactions.[10]

  • Concentration: As discussed, high-dilution conditions are often necessary for intramolecular reactions to suppress intermolecular side reactions.

Q: How can I effectively purify my spirocyclic ketone, especially if it is an oil?

A: Purifying oily products can be challenging. Here are some effective techniques:

  • Column Chromatography: This is the most common and effective method. You will need to determine an appropriate solvent system (eluent) to separate your product from impurities.

  • Distillation: If your product is volatile and thermally stable, distillation (including Kugelrohr distillation for small quantities) can be a good option.

  • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be used for purification.

Q: I suspect my catalyst is being deactivated. How can I test for this?

A: You can perform a simple experiment. Run the reaction until it stalls. Then, add a fresh portion of the catalyst. If the reaction restarts and proceeds further, it is a strong indication of catalyst deactivation.[8]

Q: Are there any "green" or more sustainable approaches to spirocyclic ketone synthesis?

A: Yes, the field is moving towards more sustainable methods. Flow chemistry, for example, can offer significant benefits, including reduced solvent usage, better temperature control, and improved safety.[13][14] The use of biocatalysis with engineered enzymes is also an emerging area for the enantioselective synthesis of chiral spiro compounds.[7]

Visualizing Reaction Pathways

Intramolecular Aldol Condensation Mechanism

The following diagram illustrates the key steps in a base-catalyzed intramolecular aldol condensation to form a spirocyclic enone.

cluster_0 1. Enolate Formation cluster_1 2. Intramolecular Cyclization cluster_2 3. Protonation & Dehydration A Dicarbonyl Precursor B Enolate A->B Base (e.g., LDA) C Spirocyclic Alkoxide B->C Nucleophilic Attack D β-Hydroxy Spiroketone C->D Protonation E Spirocyclic Enone D->E Heat (-H₂O)

Caption: Mechanism of intramolecular aldol condensation.

References

  • Strategies in Spiroketal Synthesis Revisited: Recent Applic
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF.
  • The Core Chemistry of Spiroketones: A Technical Guide for Researchers. Benchchem.
  • New development in the enantioselective synthesis of spiro compounds. SciSpace.
  • Common methods for the preparation of spiroketals a)
  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. American Chemical Society.
  • Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering (RSC Publishing).
  • Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones | Organic Letters.
  • Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Form
  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones. RSC Publishing.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society.
  • troubleshooting low yield in Aldol condens
  • Synthesis of spirocyclic ketone intermediates. [LAuL′]⁺=[(IPr)Au(PhCN)]SbF6 (5 mol %).
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction | Organic Letters.
  • How To: Troubleshoot a Reaction. University of Rochester.
  • Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions.
  • Method for purification of ketones.
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Intramolecular Aldol Reactions. Chemistry Steps.
  • Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube.
  • Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Pomeranz–Fritsch reaction. Wikipedia.
  • Intramolecular aldol condens
  • Advanced Chemical Reaction Engineering Lectures.
  • Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. American Chemical Society.
  • Purification of aldehyde-ketone mixtures.
  • Optimization of Reaction Conditions for the Synthesis of Spiroketal
  • CHEM 6352 Organic Reactions & Synthesis - Common Mistakes on Homeworks and Tests.
  • C−H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds | Request PDF.
  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of spirocyclic ketones 3 a–k. Reactions were carried out with...
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
  • Synthesis of a Spiroketone Intermediate Featuring a Green and Sustainable Telescoped Flow Process.
  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis.
  • Common sources of mistake in organic synthesis. Reddit.
  • Flow chemical synthesis of spirocyclic ketone.
  • What are some common mistakes made when solving problems involving organic reaction mechanisms?. Quora.
  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. PubMed Central.
  • Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. 28th Annual Green Chemistry & Engineering Conference.
  • Pomeranz-Fritsch Isoquinoline Synthesis.
  • cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses Procedure.
  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction P
  • Asymmetric Synthesis of Spiroketals with Aminothiourea C

Sources

Byproduct formation in the synthesis of oxaspiro[2.5]octane systems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Oxaspiro[2.5]octane Systems

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of oxaspiro[2.5]octane systems. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important structural motif. Our goal is to provide in-depth, field-proven insights into the common challenges encountered during synthesis, with a primary focus on identifying and mitigating byproduct formation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address practical laboratory issues.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for successfully synthesizing oxaspiro[2.5]octane systems.

Q1: What is the most common and reliable method for synthesizing oxaspiro[2.5]octanes from cyclohexanone derivatives?

The most prevalent and versatile method is the Johnson-Corey-Chaykovsky Reaction (CCR) .[1] This reaction involves the addition of a sulfur ylide to a ketone, such as a substituted cyclohexanone, to yield the corresponding epoxide (oxirane).[2][3][4] It is highly valued for its efficiency in forming the strained three-membered oxirane ring spiro-fused to the cyclohexane backbone.

Q2: Can you illustrate the general mechanism for the Corey-Chaykovsky epoxidation?

Certainly. The reaction proceeds via a two-step mechanism. First, the sulfur ylide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the cyclohexanone derivative. This forms a zwitterionic intermediate known as a betaine. In the second step, the negatively charged oxygen atom performs an intramolecular nucleophilic attack on the carbon bearing the positively charged sulfonium group, which is an excellent leaving group (e.g., dimethyl sulfide). This ring-closing displacement reaction forms the oxaspiro[2.5]octane product.[1][2][4]

G cluster_intermediate Intermediate cluster_products Products ketone Cyclohexanone Derivative betaine Betaine Intermediate (Zwitterion) ketone->betaine 1. Nucleophilic Attack ylide Sulfur Ylide (e.g., Dimethylsulfonium methylide) oxaspiro Oxaspiro[2.5]octane betaine->oxaspiro 2. Intramolecular Ring Closure (SN2) sulfide Dimethyl Sulfide (Byproduct) betaine->sulfide Leaving Group Expulsion

Caption: General mechanism of the Corey-Chaykovsky epoxidation.

Q3: What is the functional difference between dimethylsulfonium methylide and dimethylsulfoxonium methylide (Corey's Ylide)?

This is a critical distinction that directly impacts byproduct formation, especially with certain substrates. The key difference lies in their stability and resulting reactivity:

  • Dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻): This is an unstable or less stabilized ylide. It is more reactive and typically undergoes kinetically controlled, irreversible 1,2-addition to carbonyls, making it ideal for the epoxidation of simple ketones and aldehydes.[2]

  • Dimethylsulfoxonium methylide ((CH₃)₂S(O)⁺CH₂⁻, Corey's Ylide): This is a stabilized ylide due to the electron-withdrawing sulfoxide group. It is less reactive and its additions are often reversible. With α,β-unsaturated carbonyl compounds (enones), it preferentially undergoes thermodynamically controlled 1,4-conjugate addition (Michael addition) to yield cyclopropanes, not epoxides.[2][4]

FeatureDimethylsulfonium methylideDimethylsulfoxonium methylide (Corey's Ylide)
Precursor Trimethylsulfonium salt (e.g., iodide, chloride)Trimethylsulfoxonium salt (e.g., iodide, chloride)
Stability Less stable, more reactiveMore stable, less reactive
Reaction with Ketones Epoxidation (1,2-addition)Epoxidation (1,2-addition)
Reaction with Enones Epoxidation (1,2-addition)Cyclopropanation (1,4-addition)
Typical Conditions Generated and used at lower temperaturesCan be prepared and handled more readily

Table 1: Comparison of common sulfur ylides used in the synthesis.

Section 2: Troubleshooting Guide: Byproduct Formation & Low Yields

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: Problem - My reaction is incomplete. I'm recovering a significant amount of the starting cyclohexanone derivative upon analysis.

Probable Causes & Solutions:

  • Inefficient Ylide Generation: The most common issue is poor deprotonation of the sulfonium salt.

    • Causality: The pKa of the protons on the sulfonium salt requires a very strong, non-nucleophilic base. Moisture in the solvent or reagents will quench the base and the ylide.

    • Solutions:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly distilled or anhydrous grade solvents (e.g., DMSO, THF).[2]

      • Verify Base Strength & Quality: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide. If using NaH, ensure it is fresh; older NaH can have a passivating layer of NaOH.

      • Sufficient Reaction Time: Allow adequate time for the base to fully deprotonate the sulfonium salt before adding your ketone. Stirring the base and salt mixture for 1-2 hours at room temperature is typical.[3]

  • Steric Hindrance: Highly substituted cyclohexanones, particularly near the carbonyl group, can slow the rate of nucleophilic attack by the ylide.

    • Causality: The bulky nature of both the substrate and the ylide can create a high activation energy barrier for the initial addition step.

    • Solutions:

      • Increase Reaction Time/Temperature: After ylide formation, allow the reaction with the ketone to proceed for a longer duration (e.g., 6-12 hours).[5] Gentle warming (e.g., to 40-50 °C) may be beneficial, but monitor for byproduct formation.

      • Use a Less Hindered Ylide: If using a substituted ylide, switch to the less bulky dimethylsulfonium methylide.

Q2: Problem - I'm observing a significant amount of a cyclopropane byproduct instead of the desired oxaspiro[2.5]octane.

Probable Cause & Solutions:

This issue almost exclusively arises when your starting material is an α,β-unsaturated cyclohexanone (a cyclohexenone) .

  • Incorrect Ylide Choice: You are likely using the stabilized ylide, dimethylsulfoxonium methylide (Corey's Ylide).

    • Causality: As detailed in the FAQ, stabilized ylides react with enones via 1,4-conjugate addition, which, after intramolecular ring closure, leads to a cyclopropyl ketone.[4] Unstabilized ylides react via 1,2-addition to the carbonyl, leading to the desired epoxide.[2]

    • Solutions:

      • Switch to an Unstabilized Ylide: The definitive solution is to use dimethylsulfonium methylide . This will force the reaction down the 1,2-addition pathway to yield the oxaspiro[2.5]octane derivative.

      • Verify Reagents: Double-check that you have not inadvertently used trimethylsulfoxonium iodide instead of trimethylsulfonium iodide as your ylide precursor.

Caption: Competing pathways for enone substrates with different ylides.

Q3: Problem - My main byproduct has a mass corresponding to the addition of the ylide without ring closure (e.g., a β-hydroxy sulfide). How can I prevent this?

Probable Cause & Solutions:

This byproduct results from the quenching of the betaine intermediate before it can cyclize.

  • Protic Contaminants: The presence of an acid source, even a weak one like water, can protonate the alkoxide of the betaine intermediate.

    • Causality: The protonated betaine is now a stable β-hydroxy sulfonium salt. It is much less likely to cyclize. This is a known side reaction, particularly when using organolithium bases like n-BuLi in THF.[6]

    • Solutions:

      • Strict Anhydrous Conditions: This is paramount. Ensure your solvent, ketone, and inert atmosphere (Nitrogen or Argon) are scrupulously dry.

      • Base Selection: This side reaction is less common with NaH in DMSO compared to n-BuLi in THF. Consider using the NaH/DMSO system.

      • Reverse Addition: Try adding the ketone solution slowly to the pre-formed ylide solution. This ensures the betaine intermediate is formed in an environment with a high concentration of ylide/base, promoting immediate cyclization over quenching.

Q4: Problem - The desired oxaspiro[2.5]octane is degrading during workup or purification, leading to rearranged products (e.g., aldehydes).

Probable Cause & Solutions:

The oxirane ring of the oxaspiro[2.5]octane is susceptible to ring-opening under acidic conditions.

  • Acidic Workup/Purification:

    • Causality: Traces of acid can catalyze the rearrangement of the epoxide to form an aldehyde or ketone. This is a known transformation that is sometimes performed intentionally with Lewis acids.[5]

    • Solutions:

      • Neutral or Mildly Basic Workup: Quench the reaction with water or a saturated aqueous NaCl solution, not an acidic solution.[5] Wash the organic extracts with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residues.

      • Buffer Silica Gel: If performing column chromatography, the silica gel can be acidic. Neutralize it by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column.

      • Avoid Chlorinated Solvents: During workup and concentration, avoid chlorinated solvents like dichloromethane (DCM) or chloroform, which can generate trace amounts of HCl over time. Use ethers, hexanes, or ethyl acetate instead.

Section 3: Recommended Protocols & Methodologies

The following protocols are provided as a validated starting point. Always perform your own risk assessment before beginning any new procedure.

Protocol 3.1: Synthesis of 1-Oxaspiro[2.5]octane via Corey-Chaykovsky Reaction

This protocol details the in-situ generation of dimethylsulfonium methylide and its reaction with cyclohexanone.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cyclohexanone

  • Anhydrous Diethyl Ether

  • Saturated aqueous NaCl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add sodium hydride (1.65 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Ylide Precursor: Add anhydrous DMSO (approx. 25 mL per 7 mmol of ketone) via syringe and stir the suspension.

  • Salt Addition: Add trimethylsulfonium iodide (1.65 eq) in one portion.

  • Ylide Formation: Stir the mixture at room temperature for 1-2 hours. Hydrogen gas evolution will be observed. The mixture will become a clear, greyish solution upon complete formation of the ylide.

  • Ketone Addition: Cool the reaction mixture to room temperature in a water bath. Add cyclohexanone (1.0 eq) dropwise via syringe over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 2-3 hours after the addition is complete.[3] Monitor the reaction progress by TLC or GC-MS.

  • Analytical Checkpoint: A successful reaction will show the disappearance of the cyclohexanone spot/peak and the appearance of a new, less polar product spot/peak corresponding to 1-oxaspiro[2.5]octane.

Protocol 3.2: Neutral Workup and Purification
  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 3-4 times the volume of DMSO used).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or petroleum ether (3x).[5]

  • Washing: Combine the organic layers and wash them with saturated aqueous NaCl solution until the aqueous layer is neutral (check with pH paper).[5] This removes residual DMSO.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature (<40°C).

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on neutralized silica gel (Hexanes/Ethyl Acetate gradient).[5]

References

  • EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ...
  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES | ADICHEMISTRY. [Link]

  • EP2683706A1 - Oxaspiro [2.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. [Link]

  • Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. - ResearchGate. [Link]

  • Corey-Chaykovsky Reactions | NROChemistry. [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. [Link]

  • Johnson–Corey–Chaykovsky reaction - Wikipedia. [Link]

Sources

HPLC and SFC purification methods for spiro[2.5]octane isomers

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the purification of spiro[2.5]octane isomers. This resource is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your separation methods effectively.

The Challenge of Spiro[2.5]octane Isomer Separation

Spiro[2.5]octane and its derivatives are rigid, three-dimensional structures that are increasingly important scaffolds in medicinal chemistry. Their unique architecture, however, presents significant purification challenges. These compounds can exist as a mixture of diastereomers and enantiomers, which often have very similar physicochemical properties, making their separation difficult with standard chromatographic techniques.

This guide will focus on two powerful techniques for resolving these complex mixtures: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Section 1: High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a widely used technique for the separation of isomers. For spiro[2.5]octane derivatives, both normal-phase and reversed-phase HPLC can be effective, depending on the specific substituents on the spirocyclic core. Chiral HPLC, employing a chiral stationary phase (CSP), is essential for the resolution of enantiomers.

HPLC Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps & Rationale
Poor Resolution Between Isomers 1. Inappropriate Column Chemistry: The stationary phase is not providing sufficient selectivity for the isomers. 2. Suboptimal Mobile Phase Composition: The mobile phase strength is too high or too low, or lacks the necessary selectivity. 3. Incorrect Temperature: Temperature can influence selectivity by altering the thermodynamics of interaction between the analytes and the stationary phase.1. Column Selection: For diastereomers, screen C18, Phenyl-Hexyl, and Cyano columns. For enantiomers, screen a range of chiral stationary phases (CSPs) such as polysaccharide-based columns (e.g., Daicel CHIRALPAK® or Phenomenex Lux® series). The helical structure of these CSPs creates a complex steric environment that enhances chiral recognition. 2. Mobile Phase Optimization: Systematically vary the mobile phase composition. In reversed-phase, adjust the organic modifier (acetonitrile vs. methanol) and the aqueous buffer pH. In normal-phase, alter the ratio of non-polar and polar solvents. For chiral separations, small changes in the alcohol modifier (e.g., ethanol, isopropanol) can have a significant impact on enantioselectivity. 3. Temperature Adjustment: Evaluate column temperatures between 25°C and 40°C. Lower temperatures often increase resolution but also increase backpressure and run times.
Peak Tailing 1. Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with basic functional groups on the analytes. 2. Column Overload: Injecting too much sample can lead to non-ideal peak shapes. 3. Mismatched Sample Solvent and Mobile Phase: The sample solvent may be too strong, causing peak distortion.1. Mobile Phase Additives: Add a small amount of a competing base (e.g., 0.1% triethylamine) or an acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to block active sites on the stationary phase. 2. Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal sample concentration and injection volume. 3. Sample Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Inconsistent Retention Times 1. Poor Column Equilibration: The column has not reached thermal or chemical equilibrium with the mobile phase. 2. Fluctuations in Mobile Phase Composition: Inaccurate mixing by the pump or solvent degradation. 3. Temperature Fluctuations: An unstable column oven can cause retention time drift.1. Sufficient Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure proper degassing. If using a gradient, check the pump's proportioning valve performance. 3. Stable Column Temperature: Use a reliable column oven and allow it to stabilize before starting the analysis.
HPLC FAQs

Q1: What are the best starting conditions for separating spiro[2.5]octane diastereomers?

A1: A good starting point for method development is a C18 column with a water/acetonitrile or water/methanol gradient. A shallow gradient is often necessary to resolve closely eluting diastereomers. For more polar spiro[2.5]octane derivatives, a column with a different selectivity, such as a Phenyl-Hexyl or Cyano phase, may provide better results.

Q2: How do I choose the right chiral column for my spiro[2.5]octane enantiomers?

A2: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds. It is recommended to screen a small set of complementary chiral columns (e.g., Daicel CHIRALPAK® IA, IB, IC, and ID) with different mobile phases (normal-phase, polar organic, and reversed-phase) to identify the optimal conditions.

Q3: Can I use the same column for both analytical and preparative HPLC?

A3: Yes, it is a common practice to develop a separation method on an analytical column and then scale it up to a preparative column with the same stationary phase chemistry. To ensure a successful transfer, the linear velocity of the mobile phase should be kept constant, and the sample load should be scaled proportionally to the column's cross-sectional area.

Experimental Protocol: HPLC Method Development for Spiro[2.5]octane Isomers
  • Initial Screening (Diastereomers):

    • Columns: C18, Phenyl-Hexyl, Cyano (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Detection: UV at 220 nm and 254 nm

  • Chiral Screening (Enantiomers):

    • Columns: Daicel CHIRALPAK® IA, IB, IC, ID (e.g., 4.6 x 250 mm, 5 µm)

    • Normal Phase Mobile Phases:

      • Hexane/Isopropanol (90:10, 80:20, 70:30)

      • Hexane/Ethanol (90:10, 80:20, 70:30)

    • Reversed Phase Mobile Phases:

      • Acetonitrile/Water (various ratios)

      • Methanol/Water (various ratios)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 220 nm and 254 nm

Section 2: Supercritical Fluid Chromatography (SFC) Purification

SFC is a powerful alternative to HPLC, particularly for the purification of non-polar compounds and chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and reduced solvent consumption compared to HPLC.

SFC Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps & Rationale
Poor Resolution 1. Inappropriate Co-solvent/Additive: The polarity and selectivity of the mobile phase are not optimal. 2. Suboptimal Back Pressure/Temperature: These parameters control the density and solvating power of the supercritical fluid. 3. Incorrect Stationary Phase: Similar to HPLC, column chemistry is crucial for selectivity.1. Co-solvent and Additive Screening: Screen different alcohol co-solvents (methanol, ethanol, isopropanol). Evaluate the effect of small amounts of additives (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds) to improve peak shape and selectivity. 2. Back Pressure and Temperature Optimization: Systematically vary the back pressure (typically 100-200 bar) and temperature (30-50°C) to fine-tune the separation. Higher pressure generally increases retention. 3. Stationary Phase Selection: For achiral separations, polar stationary phases like silica, diol, or 2-ethylpyridine are commonly used. For chiral separations, polysaccharide-based CSPs are the industry standard.
Peak Splitting or Tailing 1. Sample Solvent Mismatch: Injecting a sample in a strong solvent can cause significant peak distortion. 2. Co-solvent Adsorption Effects: Strong adsorption of the co-solvent onto the stationary phase can lead to unusual peak shapes. 3. Analyte Overload: Similar to HPLC, injecting too much sample can lead to poor peak shape.1. Optimize Sample Solvent: Dissolve the sample in a solvent that is weaker than the mobile phase, or in the co-solvent itself at a low concentration. 2. Adjust Co-solvent Percentage: In some cases, reducing the co-solvent percentage can mitigate these effects. 3. Reduce Sample Load: Perform a loading study to determine the optimal injection volume and concentration.
Pressure Fluctuations 1. Pump Malfunction: Issues with the CO2 pump or the co-solvent pump. 2. Leak in the System: A leak will prevent the system from maintaining a stable back pressure. 3. Blockage in the System: A blockage can cause the pressure to rise unexpectedly.1. Check Pump Performance: Ensure both pumps are delivering the correct flow rates and are properly primed. 2. Perform a Leak Test: Systematically check all fittings and connections for leaks. 3. Isolate the Blockage: Disconnect components sequentially to identify the source of the blockage. A common location for blockages is the in-line filter or the column inlet frit.
SFC FAQs

Q1: When should I choose SFC over HPLC for spiro[2.5]octane isomer purification?

A1: SFC is often advantageous for less polar spiro[2.5]octane derivatives that have limited solubility in reversed-phase HPLC mobile phases. It is also a greener alternative due to the significant reduction in organic solvent consumption. For chiral separations, SFC frequently provides faster analysis times and higher efficiency than HPLC.

Q2: What is the role of the co-solvent in SFC?

A2: Supercritical CO2 is non-polar, so a polar organic solvent (co-solvent), typically an alcohol, is added to increase the mobile phase's polarity and solvating power. The type and percentage of the co-solvent are critical parameters for controlling retention and selectivity.

Q3: How important are additives in SFC?

A3: Additives play a crucial role in improving peak shape and selectivity, especially for polar and ionizable compounds. Basic additives like diethylamine or isopropylamine can reduce peak tailing for basic analytes, while acidic additives like trifluoroacetic acid can improve the chromatography of acidic compounds.

Experimental Protocol: SFC Method Development for Spiro[2.5]octane Isomers
  • Initial Screening (Achiral and Chiral):

    • Columns: For achiral, use a polar column like 2-Ethylpyridine. For chiral, screen polysaccharide-based CSPs (e.g., Daicel CHIRALPAK® IA, IC).

    • Mobile Phase: Supercritical CO2 with a gradient of methanol as the co-solvent (e.g., 5% to 40% over 5 minutes).

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40°C

    • Detection: UV-Vis and, if available, Mass Spectrometry (MS).

  • Co-solvent and Additive Optimization:

    • Evaluate different co-solvents (methanol, ethanol, isopropanol).

    • If peak shape is poor, add a small amount of an appropriate additive (e.g., 0.1% of a basic or acidic modifier).

  • Back Pressure and Temperature Optimization:

    • Fine-tune the back pressure and temperature to maximize resolution. A design of experiments (DoE) approach can be efficient for this optimization.

Visualization of Method Selection and Troubleshooting

MethodSelection start Spiro[2.5]octane Isomer Mixture diastereomers Diastereomers Present? start->diastereomers enantiomers Enantiomers Present? diastereomers->enantiomers Yes hplc_diastereo HPLC (RP or NP) diastereomers->hplc_diastereo No sfc_achiral SFC (Achiral) diastereomers->sfc_achiral No hplc_chiral Chiral HPLC enantiomers->hplc_chiral Yes sfc_chiral Chiral SFC enantiomers->sfc_chiral Yes end_node Purified Isomers hplc_diastereo->end_node sfc_achiral->end_node hplc_chiral->end_node sfc_chiral->end_node

Caption: Decision tree for selecting the initial purification method.

TroubleshootingWorkflow start Poor Separation check_column Evaluate Column Chemistry start->check_column optimize_mobile_phase Optimize Mobile Phase / Co-solvent check_column->optimize_mobile_phase adjust_temp_pressure Adjust Temperature / Back Pressure optimize_mobile_phase->adjust_temp_pressure check_sample_prep Review Sample Preparation adjust_temp_pressure->check_sample_prep good_separation Improved Separation check_sample_prep->good_separation

Caption: General troubleshooting workflow for poor separation.

References

  • Lux Chiral HPLC Columns for Chiral Separation - Phenomenex. (n.d.). Phenomenex. [Link]

  • Lux Cellulose-4 Chiral LC Columns - Phenomenex. (n.d.). Phenomenex. [Link]

  • Lux Chiral LC & SFC Columns from Phenomenex - American Pharmaceutical Review. (n.d.). American Pharmaceutical Review. [Link]

  • Lesellier, E. (2012). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. PubMed. [Link]

  • Lux Chiral HPLC Columns from Phenomenex | Labcompare.com. (n.d.). Labcompare. [Link]

  • Lux i-Amylose-1 Chiral LC Columns - Phenomenex. (n.d.). Phenomenex. [Link]

  • H. Miller, L. (n.d.). Column Technology for Achiral SFC Separations. Chromatography Today. [Link]

  • de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International, 25(4). [Link]

  • Regalado, E. L. (2019). Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases. ResearchGate. [Link]

  • Tarafder, A., et al. (2018). Systematic investigations of peak distortions due to additives in supercritical fluid chromatography. ResearchGate. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. (2025). ResearchGate. [Link]

  • Development of a Chiral Supercritical Fluid Chrom

Scale-up considerations for the synthesis of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this valuable spirocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most robust and widely used method for the synthesis of this compound is the Johnson-Corey-Chaykovsky reaction.[1] This reaction involves the treatment of a ketone, in this case, Ethyl 2-oxocyclohexanecarboxylate, with a sulfur ylide, typically dimethylsulfonium methylide or dimethylsulfoxonium methylide, to form the corresponding epoxide.[2] The reaction is known for its high efficiency in forming three-membered rings and has been successfully implemented on an industrial scale.[3]

Q2: What are the starting materials and key reagents required?

A2: The primary starting material is Ethyl 2-oxocyclohexanecarboxylate. The key reagents for the Corey-Chaykovsky reaction are a sulfonium salt (e.g., trimethylsulfonium iodide) and a strong base (e.g., sodium hydride or potassium tert-butoxide) to generate the sulfur ylide in situ.[2][4] Anhydrous dimethyl sulfoxide (DMSO) is the most common solvent for this reaction.

Q3: What are the main safety concerns associated with this synthesis?

A3: The primary safety concerns are:

  • Dimethyl Sulfide (DMS) Byproduct: The reaction generates dimethyl sulfide, which is a volatile, flammable liquid with a strong, unpleasant odor. It is also an irritant.[3] Adequate ventilation and proper handling procedures are essential.

  • Strong Bases: The use of strong bases like sodium hydride (NaH) or potassium tert-butoxide requires careful handling to avoid contact with moisture and reactive substances.

  • Exothermic Reaction: The formation of the sulfur ylide and its subsequent reaction with the ketone can be exothermic. Proper temperature control is crucial, especially during scale-up, to prevent runaway reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample of the reaction mixture can be quenched with water, extracted with an organic solvent (e.g., ethyl acetate), and then analyzed to determine the consumption of the starting ketone and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Sulfur Ylide 1. Ensure the use of a fresh, high-purity sulfonium salt. 2. Use a sufficiently strong and anhydrous base. 3. Confirm the dryness of the solvent (DMSO).The sulfur ylide is a reactive intermediate generated in situ. Its formation is sensitive to the quality of the reagents and the absence of protic impurities like water, which would quench the strong base and the ylide.[5]
Low Reaction Temperature Gradually increase the reaction temperature to room temperature after the initial addition.While the initial ylide formation is often done at lower temperatures to control the exotherm, the subsequent reaction with the ketone may require a higher temperature to proceed at a reasonable rate.
Insufficient Reaction Time Monitor the reaction by TLC or GC-MS until the starting material is consumed.The reaction kinetics can vary depending on the substrate and reaction conditions. Insufficient time will lead to incomplete conversion.

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps Scientific Rationale
Aldol Condensation of the Starting Material 1. Maintain a low reaction temperature during the addition of the ketone. 2. Add the ketone slowly to the pre-formed ylide solution.The basic conditions of the reaction can promote the self-condensation of the enolizable starting ketone, leading to aldol-type byproducts.[6] Keeping the concentration of the ketone low and the temperature controlled minimizes this side reaction.
Hydrolysis of the Ester Use anhydrous conditions and quench the reaction carefully with water at a low temperature.The presence of water, especially under basic conditions, can lead to the hydrolysis of the ethyl ester functionality on the starting material or product.
Michael Addition (less common for this substrate) This is more prevalent with α,β-unsaturated ketones. For this saturated ketone, it is less of a concern.Sulfoxonium ylides tend to favor 1,4-addition (cyclopropanation) with enones, while sulfonium ylides favor 1,2-addition (epoxidation).[7] Since the starting material is not an enone, this is an unlikely side reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Corey-Chaykovsky reaction.[2][4] Optimization may be required based on specific laboratory conditions and scale.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Amount (for 10 mmol scale)Molar Equivalents
Trimethylsulfonium iodide204.092.45 g1.2
Sodium hydride (60% dispersion in mineral oil)40.000.48 g1.2
Anhydrous Dimethyl Sulfoxide (DMSO)78.1350 mL-
Ethyl 2-oxocyclohexanecarboxylate170.211.70 g (1.6 mL)1.0
Diethyl Ether-As needed-
Saturated aqueous ammonium chloride (NH₄Cl)-As needed-
Brine-As needed-
Anhydrous magnesium sulfate (MgSO₄)-As needed-
Procedure
  • Ylide Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (0.48 g, 12 mmol).

    • Wash the sodium hydride with hexanes (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous DMSO (30 mL) to the flask.

    • In a separate flask, dissolve trimethylsulfonium iodide (2.45 g, 12 mmol) in anhydrous DMSO (20 mL).

    • Slowly add the trimethylsulfonium iodide solution to the sodium hydride suspension at room temperature. The reaction is exothermic, and the temperature should be maintained below 25°C using a water bath.

    • Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to slightly hazy solution.

  • Epoxidation:

    • Cool the ylide solution to 0°C in an ice bath.

    • Slowly add Ethyl 2-oxocyclohexanecarboxylate (1.70 g, 10 mmol) dropwise to the stirred ylide solution over 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting ketone.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of cold water (50 mL).

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).[8] The fractions containing the product can be identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Scale-up Considerations

Scaling up the Corey-Chaykovsky reaction requires careful attention to several factors to ensure safety, efficiency, and product quality.

Key Scale-up Challenges and Solutions
ChallengeSolutionRationale
Exotherm Management 1. Use a jacketed reactor with precise temperature control. 2. Employ controlled, slow addition of reagents, particularly the sulfonium salt solution to the base and the ketone to the ylide.The formation of the ylide and the epoxidation are exothermic. Inadequate heat dissipation on a large scale can lead to a runaway reaction, solvent boiling, and pressure buildup.
Handling of Sodium Hydride 1. Use commercially available sodium hydride dispersions, which are safer to handle than the pure solid. 2. Ensure all equipment is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen).Sodium hydride is highly reactive with water and moisture, producing flammable hydrogen gas.
Dimethyl Sulfide (DMS) Off-gassing 1. Conduct the reaction in a well-ventilated area or a fume hood with a scrubber system. 2. The scrubber can contain an oxidizing agent (e.g., bleach) to neutralize the DMS.DMS is a volatile and odorous byproduct.[3] Proper containment and abatement are necessary for environmental and safety reasons.
Work-up and Extraction 1. Use a larger-scale extraction setup, such as a liquid-liquid extractor or a jacketed vessel with a bottom outlet valve. 2. Be mindful of potential emulsion formation during the aqueous wash steps.Efficient phase separation is crucial for high recovery of the product.
Purification 1. For multi-kilogram scale, purification by distillation under reduced pressure may be more practical than column chromatography. 2. If chromatography is necessary, consider using a larger, preparative-scale column or an automated flash chromatography system.Column chromatography can be time-consuming and require large volumes of solvent at scale. Distillation is often a more economical and scalable purification method for liquid products.

Visualizations

Reaction Mechanism

Corey_Chaykovsky_Mechanism cluster_ylide Ylide Formation cluster_epoxidation Epoxidation TSI Trimethylsulfonium Iodide Ylide Dimethylsulfonium Methylide (Ylide) TSI->Ylide Deprotonation NaH Sodium Hydride (Base) NaH->Ylide Betaine Betaine Intermediate Ylide->Betaine Ketone Ethyl 2-oxocyclohexanecarboxylate Ketone->Betaine Nucleophilic Attack Product This compound Betaine->Product Intramolecular SN2 DMS Dimethyl Sulfide (Byproduct) Betaine->DMS

Caption: Mechanism of the Corey-Chaykovsky Reaction.

Experimental Workflow

Experimental_Workflow start Start ylide_formation Ylide Formation (NaH, TMI, DMSO) start->ylide_formation epoxidation Epoxidation (Add Ketone) ylide_formation->epoxidation quench Reaction Quench (Water) epoxidation->quench extraction Extraction (Diethyl Ether) quench->extraction wash Aqueous Washes extraction->wash dry Drying (MgSO4) wash->dry concentrate Concentration dry->concentrate purify Purification (Chromatography/Distillation) concentrate->purify product Pure Product purify->product

Caption: Overall experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield? check_sm Starting Material Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No workup_issue Work-up/Purification Issue check_sm->workup_issue Yes incomplete_rxn_q Possible Causes: - Inactive Ylide - Low Temperature - Insufficient Time incomplete_rxn->incomplete_rxn_q workup_issue_q Possible Causes: - Emulsion during extraction - Product decomposition - Inefficient purification workup_issue->workup_issue_q

Caption: Decision tree for troubleshooting low yield.

References

  • Supporting Information - The Royal Society of Chemistry. (URL not provided)
  • NROChemistry. Corey-Chaykovsky Reactions. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • DORAS | DCU Research Repository. New routes towards organocatalysis using the Corey- Chaykovsky aziridination reaction. [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • ResearchGate. Corey−Chaykovsky Reaction. [Link]

  • ResearchGate. Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. [Link]

  • Wordpress. Corey-Chaykovsky Reaction. [Link]

  • PubChem. Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. [Link]

  • YouTube. Corey-Chaykovsky Reactions. [Link]

  • OUCI. Corey-Chaykovsky Reaction and Related Processes. [Link]

  • AHH Chemical. This compound. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PubChemLite. Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate. [Link]

  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]

  • National Center for Biotechnology Information. 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. [Link]

  • Google Patents. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde.

Sources

Validation & Comparative

A Comparative Guide to Spirocyclic Linkers in PROTAC Design: Navigating the Landscape of Rigidity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a warhead that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[2][3]

This guide provides a comparative analysis of spirocyclic linkers against more conventional linear alkyl and polyethylene glycol (PEG) linkers in PROTAC design. By examining the structural and functional consequences of incorporating these rigid scaffolds, we aim to provide a data-driven resource for the rational design of next-generation protein degraders.

The Rationale for Linker Optimization: Beyond a Simple Connection

The linker's architecture dictates the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a productive ternary complex—the cornerstone of PROTAC activity.[4] An ideal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[5] Conversely, a suboptimal linker can result in steric hindrance, unproductive binding modes, or poor physicochemical properties, ultimately compromising the PROTAC's therapeutic potential.[5]

Traditional PROTAC design has heavily relied on flexible linear alkyl and PEG chains due to their synthetic accessibility and the ease with which their length can be modified.[3] However, the high degree of conformational flexibility in these linkers can come with an entropic penalty upon binding and may not be optimal for every target-ligase pair. This has led to the exploration of more rigid linker architectures, with spirocyclic scaffolds emerging as a promising strategy to pre-organize the PROTAC molecule and enhance its performance.[6]

The Spirocyclic Advantage: Imparting Rigidity and Tuning Properties

Spirocycles are unique three-dimensional structures where two rings are fused at a single carbon atom.[7] Their incorporation into small molecules is an established strategy in medicinal chemistry to improve drug-like properties.[8] In the context of PROTACs, spirocyclic linkers offer several potential advantages:

  • Conformational Rigidity: By reducing the number of rotatable bonds, spirocycles can lock the PROTAC into a more defined and potentially more active conformation. This pre-organization can reduce the entropic cost of ternary complex formation.[6]

  • Improved Physicochemical Properties: Spirocyclic motifs, with their higher fraction of sp3-hybridized carbons (Fsp3), can lead to improved solubility, metabolic stability, and reduced off-target effects compared to their flatter, more aromatic or linear counterparts.[7] Studies have shown that replacing linear or aromatic groups with spirocycles can lower lipophilicity (logD) and enhance metabolic stability.[7]

  • Vectorial Control: The rigid nature of spirocycles provides well-defined exit vectors for the attachment of the warhead and E3 ligase ligand, allowing for precise control over their relative orientation.[9]

The following diagram illustrates the fundamental difference in the structural paradigm between flexible and rigid spirocyclic linkers.

G cluster_0 Flexible Linkers cluster_1 Rigid Linkers Flexible High Conformational Freedom Linear_Alkyl Linear Alkyl Chains Flexible->Linear_Alkyl e.g. PEG PEG Chains Flexible->PEG e.g. PROTAC_Efficacy PROTAC Efficacy & Physicochemical Properties Linear_Alkyl->PROTAC_Efficacy Impacts PEG->PROTAC_Efficacy Impacts Rigid Reduced Conformational Freedom Spirocyclic Spirocyclic Scaffolds Rigid->Spirocyclic e.g. Spirocyclic->PROTAC_Efficacy Impacts

Caption: Comparison of flexible vs. rigid linker paradigms in PROTAC design.

Comparative Analysis: Spirocyclic vs. Linear Linkers

While the theoretical benefits of spirocyclic linkers are compelling, empirical data is crucial for guiding their application. The following sections present a comparative overview based on available literature, highlighting the impact of linker choice on key PROTAC performance metrics.

Degradation Potency and Selectivity

The primary measure of a PROTAC's success is its ability to induce the degradation of the target protein, typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

A case study in the development of IRAK4 degraders demonstrated that introducing a spirocyclic pyridine to conformationally restrain the linker resulted in a nearly two-fold increase in potency compared to a more flexible counterpart.[6] While direct head-to-head comparisons of spirocyclic linkers with linear alkyl and PEG linkers of the same length for the same target and E3 ligase are still emerging in the literature, the principle of optimizing rigidity for improved potency is a recurring theme.

For instance, in the optimization of androgen receptor (AR) degraders, the replacement of a flexible linker with a more rigid piperazine-containing linker led to a significant improvement in degradation potency.[10] This suggests that for certain target-ligase pairs, reducing the conformational flexibility of the linker is a key strategy for enhancing efficacy.

The table below summarizes hypothetical comparative data to illustrate the potential impact of different linker types on degradation performance.

Linker TypeTarget-Ligase PairDC50 (nM)Dmax (%)Rationale
Linear AlkylBRD4 - VHL5090High flexibility may lead to multiple non-productive binding modes.
PEGBRD4 - VHL2595Improved solubility and potential for favorable interactions, but still flexible.
Spirocyclic BRD4 - VHL 10 >98 Pre-organized conformation reduces entropic penalty and favors productive ternary complex formation.
Physicochemical Properties: Solubility and Permeability

A major challenge in PROTAC development is their often-large molecular weight and high polar surface area, which can lead to poor solubility and cell permeability.[11] The linker plays a significant role in modulating these properties.

  • Solubility: Linear alkyl linkers are hydrophobic and can decrease the aqueous solubility of a PROTAC.[2] PEG linkers, with their repeating ether oxygens, are hydrophilic and generally improve solubility.[12] Spirocyclic scaffolds can offer a balance. By increasing the Fsp3 character, they can improve aqueous solubility compared to flat aromatic systems, and the introduction of heteroatoms within the spirocycle (e.g., oxa- or aza-spirocycles) can further enhance hydrophilicity.[13]

  • Permeability: Cell permeability is a complex property influenced by a molecule's size, polarity, and ability to form intramolecular hydrogen bonds. While hydrophobic alkyl linkers can improve passive diffusion, excessive lipophilicity can lead to efflux by transporters like P-glycoprotein.[] PEG linkers can enhance permeability by adopting folded conformations that shield polar groups.[12] Spirocyclic linkers, by providing a rigid, three-dimensional structure, can facilitate the adoption of a more compact conformation with a reduced polar surface area, thereby improving cell permeability.[8]

The following table provides a comparative overview of the expected impact of different linker types on physicochemical properties.

PropertyLinear Alkyl LinkerPEG LinkerSpirocyclic Linker
Solubility Generally decreasesGenerally increasesCan be tuned; often improves
Permeability Can improve, but risk of effluxCan improve via conformational foldingCan improve by promoting compact, less polar conformations
Metabolic Stability Generally stableCan be susceptible to oxidationGenerally stable; can improve stability of adjacent groups

Experimental Workflows for Comparative Linker Analysis

A systematic evaluation of different linker scaffolds is essential for optimizing PROTAC performance. The following diagram outlines a typical experimental workflow for comparing PROTACs with spirocyclic, linear alkyl, and PEG linkers.

G Start PROTAC Design & Synthesis Physicochem Physicochemical Characterization (Solubility, logD) Start->Physicochem Permeability Cell Permeability Assays (PAMPA, Caco-2) Start->Permeability Ternary_Complex Ternary Complex Formation Assays (SPR, ITC, FRET) Physicochem->Ternary_Complex Permeability->Ternary_Complex Degradation Protein Degradation Assays (Western Blot, In-Cell Western) Ternary_Complex->Degradation Data_Analysis Data Analysis (DC50, Dmax, Permeability Coefficients) Degradation->Data_Analysis End Lead Optimization Data_Analysis->End

Caption: Experimental workflow for the comparative evaluation of PROTAC linkers.

Detailed Experimental Protocols

1. Synthesis of Functionalized Spirocyclic Building Blocks

The synthesis of spirocyclic linkers for PROTACs requires functionalized building blocks that can be readily incorporated into the final molecule. A general approach involves the synthesis of spirocyclic amines or carboxylic acids.

  • Example: Synthesis of a functionalized azaspiro[3.3]heptane linker

    • Step 1: Synthesis of the Spirocyclic Core: Start with the commercially available 1,1-cyclobutanedimethanol. Convert the diol to a ditosylate.

    • Step 2: Cyclization with a Protected Amine: React the ditosylate with a protected amine, such as benzylamine, under basic conditions to form the N-benzyl azaspiro[3.3]heptane.

    • Step 3: Deprotection and Functionalization: Remove the benzyl protecting group via hydrogenolysis. The resulting secondary amine can be functionalized with a variety of linkers or directly coupled to a warhead or E3 ligase ligand precursor. For example, acylation with a bifunctional linker containing a terminal carboxylic acid or alkyne can be performed.

2. Western Blot for PROTAC-Induced Protein Degradation

This is the gold-standard assay for quantifying the degradation of a target protein.[15]

  • Materials:

    • Cell line expressing the target protein.

    • PROTAC compounds (with spirocyclic, linear alkyl, and PEG linkers).

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibody against the target protein.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of each PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Wash the cells with ice-cold PBS and lyse them on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.

3. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane.[16]

  • Materials:

    • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution).

    • Donor and acceptor buffers (e.g., PBS at different pH values to mimic physiological gradients).

    • PROTAC compounds.

    • UV-Vis plate reader or LC-MS/MS for quantification.

  • Procedure:

    • Prepare solutions of the PROTAC compounds in the donor buffer.

    • Add the donor solutions to the wells of the filter plate.

    • Add acceptor buffer to the wells of the acceptor plate.

    • Place the filter plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells.

    • Calculate the permeability coefficient (Pe).

4. Caco-2 Permeability Assay

The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized epithelium with tight junctions, providing a more physiologically relevant model of intestinal absorption that can also assess active transport and efflux.[17][18]

  • Materials:

    • Caco-2 cells.

    • Transwell inserts.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • PROTAC compounds.

    • LC-MS/MS for quantification.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Assess the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-to-B) permeability, add the PROTAC solution to the apical chamber and transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-to-A) permeability, add the PROTAC solution to the basolateral chamber and transport buffer to the apical chamber.

    • Incubate for a set time (e.g., 2 hours), taking samples from the receiver chamber at various time points.

    • Quantify the concentration of the PROTAC in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B).

Conclusion and Future Directions

The choice of linker is a critical decision in the design of a successful PROTAC. While flexible linear alkyl and PEG linkers have been the workhorses of the field, the strategic incorporation of rigid spirocyclic scaffolds offers a compelling approach to fine-tune the conformational and physicochemical properties of these powerful therapeutic agents. The inherent three-dimensionality and rigidity of spirocycles can pre-organize the PROTAC for optimal ternary complex formation, potentially leading to enhanced degradation potency and selectivity. Furthermore, their favorable impact on solubility and metabolic stability addresses some of the key challenges in PROTAC development.

As the field of targeted protein degradation continues to mature, the "linkerology" of PROTACs will undoubtedly become more sophisticated. A deeper understanding of the structure-activity and structure-property relationships of different linker types, including a growing body of comparative data, will be essential for the rational design of the next generation of protein degraders. The systematic evaluation of novel spirocyclic and other rigid linkers will be a key driver of innovation, ultimately leading to more effective and safer therapies for a wide range of diseases.

References

  • BenchChem. (2025).
  • Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs).
  • PMC. (n.d.).
  • BenchChem. (n.d.). comparative analysis of different PROTAC linkers (PEG vs. alkyl vs. piperazine).
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Springer Protocols. (2021).
  • PMC. (n.d.).
  • PMC. (n.d.). Systematic Investigation of the Permeability of Androgen Receptor PROTACs.
  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • PlumX. (2024). Spiraling Forward: Spirocyclic Compounds as Innovative Tools in Drug Discovery for Medicinal Chemists.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • LifeSensors. (n.d.).
  • Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • eScholarship.org. (2022).
  • ResearchGate. (n.d.). Examples of pharmaceutically important compounds bearing a spirocyclic motif.
  • PubMed. (n.d.). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery.
  • Thieme. (2025).
  • Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly.
  • Enamine. (n.d.). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery.
  • PMC. (n.d.).
  • ACS Publications. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide.
  • PMC. (n.d.).
  • BenchChem. (n.d.). Alkyl vs.
  • PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • Bio-Techne. (n.d.).
  • Reaction Biology. (n.d.).
  • BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK.
  • Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.
  • PubMed. (n.d.). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery.
  • Frontiers. (n.d.).
  • PMC. (n.d.).

Sources

A Comparative Spectroscopic Guide to Ethyl 1-oxaspiro[2.5]octane-2-carboxylate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the nuanced understanding of a molecule's three-dimensional structure and electronic properties is paramount. Spectroscopic analysis serves as the cornerstone of this understanding, providing a detailed fingerprint of a compound's architecture. This guide offers an in-depth comparative analysis of the spectroscopic signatures of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate, a spirocyclic ester of significant synthetic interest, against its foundational structural analogs: ethyl cyclopropanecarboxylate and tetrahydropyran.

Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide will elucidate the characteristic spectral features of the spiro-epoxide-ester scaffold. This comparative approach, grounded in experimental data, is designed to provide researchers, scientists, and drug development professionals with a practical framework for the structural elucidation of related complex molecules.

Molecular Structures Under Investigation

The compounds chosen for this comparative analysis represent the key structural motifs of the target spirocycle. Ethyl 1-oxaspiro[2.5]octane-2-carboxylate combines a tetrahydropyran-like ring fused to a cyclopropane ring bearing an ethyl ester. By dissecting the spectroscopic data of the simpler analogs, we can build a comprehensive understanding of the spectral contributions within the more complex target molecule.

G cluster_0 Ethyl 1-oxaspiro[2.5]octane-2-carboxylate cluster_1 Ethyl cyclopropanecarboxylate cluster_2 Tetrahydropyran Ethyl 1-oxaspiro[2.5]octane-2-carboxylate Ethyl cyclopropanecarboxylate Tetrahydropyran

Figure 1: Molecular structures of the compounds under investigation.

Comparative Spectroscopic Analysis

A thorough analysis of the spectroscopic data reveals the unique contributions of each structural fragment to the overall spectral fingerprint of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electron density around the proton, while the splitting patterns reveal the number of neighboring protons.

CompoundKey ¹H NMR Signals (δ ppm)
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate ~4.1 (q, 2H, -OCH₂CH₃), ~3.5 (s, 1H, epoxide CH), ~1.5-2.0 (m, 8H, cyclohexane ring), ~1.2 (t, 3H, -OCH₂CH₃)
Ethyl cyclopropanecarboxylate 4.06 (q, 2H, -OCH₂CH₃), 1.48 (m, 1H, cyclopropane CH), 1.22 (t, 3H, -OCH₂CH₃), 0.85 (m, 4H, cyclopropane CH₂)
Tetrahydropyran ~3.5-3.6 (m, 4H, -OCH₂-), ~1.5-1.7 (m, 6H, -CH₂-)

Analysis:

  • Ester Moiety: Both ethyl esters exhibit a characteristic quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons, arising from the coupling with each other.

  • Cyclopropane Ring: In ethyl cyclopropanecarboxylate, the protons on the cyclopropane ring appear at unusually high field (0.85-1.48 ppm) due to the anisotropic effect of the ring, which creates a shielding cone.

  • Tetrahydropyran Ring: The protons on the carbons adjacent to the oxygen in tetrahydropyran (~3.5-3.6 ppm) are deshielded compared to the other methylene protons (~1.5-1.7 ppm) due to the electronegativity of the oxygen atom.

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate: The proton on the epoxide ring (~3.5 ppm) shows a chemical shift consistent with protons on a three-membered ring containing an oxygen atom. The cyclohexane ring protons appear in the expected aliphatic region. The signals for the ethyl ester are also present.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

CompoundKey ¹³C NMR Signals (δ ppm)
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate ~170 (C=O), ~65 (spiro C), ~60 (-OCH₂CH₃), ~58 (epoxide CH), ~30, ~25, ~20 (cyclohexane CH₂), ~14 (-OCH₂CH₃)
Ethyl cyclopropanecarboxylate 173.8 (C=O), 60.2 (-OCH₂CH₃), 15.6 (cyclopropane CH), 14.3 (-OCH₂CH₃), 8.8 (cyclopropane CH₂)
Tetrahydropyran 68.5 (-OCH₂-), 26.2 (-CH₂-), 23.5 (-CH₂-)

Analysis:

  • Carbonyl Carbon: The carbonyl carbon of the ester group in both ethyl 1-oxaspiro[2.5]octane-2-carboxylate and ethyl cyclopropanecarboxylate appears significantly downfield (~170-174 ppm).

  • Carbons Adjacent to Oxygen: The carbons bonded to the oxygen atom in the ester and ether functionalities are deshielded and appear in the range of 60-70 ppm.

  • Cyclopropane Carbons: The carbons of the cyclopropane ring in ethyl cyclopropanecarboxylate are shifted upfield compared to typical alkanes due to the increased s-character of the C-C bonds.

  • Epoxide Carbons: The carbons of the epoxide ring in the spiro compound appear in a characteristic region around 58-65 ppm. The spiro-carbon, being quaternary and part of the strained three-membered ring, has a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

CompoundKey IR Absorptions (cm⁻¹)
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate ~1730 (C=O stretch, strong), ~1250 & ~1100 (C-O stretch, strong), ~850 (epoxide ring breathing)
Ethyl cyclopropanecarboxylate ~3080 (C-H stretch, cyclopropane), ~1730 (C=O stretch, strong), ~1180 (C-O stretch, strong)
Tetrahydropyran ~2940, ~2860 (C-H stretch), ~1090 (C-O-C stretch, strong)

Analysis:

  • Carbonyl Stretch: A strong absorption band around 1730 cm⁻¹ is a definitive feature of the ester carbonyl group in both ethyl 1-oxaspiro[2.5]octane-2-carboxylate and ethyl cyclopropanecarboxylate.

  • C-O Stretch: Strong C-O stretching vibrations are observed for the ester and ether linkages in all three compounds, typically in the 1000-1300 cm⁻¹ region.

  • Epoxide Vibration: Ethyl 1-oxaspiro[2.5]octane-2-carboxylate is expected to show a characteristic epoxide ring "breathing" vibration in the fingerprint region, around 850 cm⁻¹.

  • Cyclopropane C-H Stretch: Ethyl cyclopropanecarboxylate exhibits a C-H stretching vibration at a higher frequency (~3080 cm⁻¹) than typical sp³ C-H bonds, which is characteristic of the strained cyclopropane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate 184155 ([M-C₂H₅]⁺), 139 ([M-OC₂H₅]⁺), 111 ([M-COOC₂H₅]⁺), 81 (cyclohexene radical cation)
Ethyl cyclopropanecarboxylate 11485 ([M-C₂H₅]⁺), 69 ([M-OC₂H₅]⁺), 41 ([C₃H₅]⁺)
Tetrahydropyran 8685 ([M-H]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺)

Analysis:

  • Molecular Ion: The molecular ion peak is observed for all three compounds, confirming their respective molecular weights.

  • Ester Fragmentation: A common fragmentation pathway for the ethyl esters is the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da).

  • Cyclic Ether Fragmentation: Tetrahydropyran undergoes fragmentation through the loss of a hydrogen atom or cleavage of the ring.

  • Spirocycle Fragmentation: The fragmentation of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate is more complex, involving cleavages of the ester group, the epoxide ring, and the cyclohexane ring. The formation of a cyclohexene radical cation (m/z 81) is a likely pathway after the loss of the epoxide and ester functionalities.

G M [M]⁺˙ m/z 184 F1 [M-C₂H₅]⁺ m/z 155 M->F1 - •C₂H₅ F2 [M-OC₂H₅]⁺ m/z 139 M->F2 - •OC₂H₅ F3 [M-COOC₂H₅]⁺ m/z 111 M->F3 - •COOC₂H₅ F4 [C₆H₉]⁺ m/z 81 F3->F4 - C₂H₂O

Figure 2: Proposed fragmentation pathway for Ethyl 1-oxaspiro[2.5]octane-2-carboxylate.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the spectroscopic techniques discussed. It is imperative to consult the specific instrument manuals and standard operating procedures of your laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 8-16 for a concentrated sample).

    • Apply a calibrated 90° pulse.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to a wider range (e.g., 0 to 220 ppm).

    • Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent-moistened kimwipe (e.g., isopropanol).

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample directly onto the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and separated on the GC column based on its boiling point and polarity.

  • Ionization (Electron Ionization - EI):

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry (GC-MS) NMR_Prep Sample Preparation NMR_Acq Data Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing NMR_Acq->NMR_Proc IR_Prep Sample Preparation (ATR) IR_Acq Data Acquisition IR_Prep->IR_Acq IR_Proc Data Processing IR_Acq->IR_Proc MS_Intro Sample Introduction (GC) MS_Ion Ionization (EI) MS_Intro->MS_Ion MS_Ana Mass Analysis MS_Ion->MS_Ana MS_Det Detection MS_Ana->MS_Det

Figure 3: General workflow for the described spectroscopic techniques.

Conclusion

This guide has provided a detailed comparative analysis of the spectroscopic features of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate and its structural analogs. By understanding the characteristic ¹H NMR, ¹³C NMR, IR, and MS data of the constituent cyclopropane, tetrahydropyran, and ethyl ester moieties, researchers can more confidently interpret the spectra of complex spirocyclic molecules. The unique spectral signatures arising from the strained epoxide ring and the spirocyclic center have been highlighted. The provided experimental protocols offer a solid foundation for obtaining high-quality spectroscopic data. This knowledge is crucial for the unambiguous structural elucidation and characterization of novel compounds in the pursuit of new therapeutic agents.

References

  • PubChem. Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl cyclopropanecarboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Tetrahydropyran. National Center for Biotechnology Information. [Link]

  • NIST. Ethyl cyclopropanecarboxylate. National Institute of Standards and Technology. [Link]

  • NIST. Tetrahydropyran. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

The Spirocyclic Scaffold: A Comparative Guide to the Biological Activity of Oxaspiro[2.5]octane Derivatives and Their Spirooxindole Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer therapeutic advantages is perpetual. Among these, spirocyclic compounds—characterized by two rings connected through a single, shared carbon atom—have emerged as a privileged scaffold.[1][2] Their inherent three-dimensionality and conformational rigidity offer unique opportunities for precise interactions with biological targets, often leading to enhanced potency and selectivity.[3] This guide provides a comparative analysis of two distinct classes of spiro compounds: the well-documented spirooxindoles and the emerging class of ethyl 6-oxaspiro[2.5]octane-1-carboxylate derivatives and their analogs. We will delve into their known and potential biological activities, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic promise.

The Rise of Spiro Compounds in Medicinal Chemistry

The unique structural features of spiro compounds make them attractive candidates for drug development.[1][4] The spirocyclic core introduces a rigid, three-dimensional element into a molecule, which can lead to improved binding affinity and selectivity for protein targets. This structural rigidity can also enhance metabolic stability and other pharmacokinetic properties.[5] Numerous spiro compounds, both natural and synthetic, have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][6]

Spirooxindoles: A Paradigm of Anticancer Activity

Spirooxindoles represent a extensively studied class of spiroheterocycles with potent and diverse anticancer activities.[1][4] These compounds have been shown to inhibit the proliferation of a wide array of cancer cell lines, including those of the breast, lung, colon, and prostate.[4]

The anticancer effects of spirooxindoles are often attributed to their ability to modulate multiple cellular pathways implicated in cancer progression. Mechanistic studies have revealed that these compounds can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors) and metastasis.[4] Their capacity to interact with various molecular targets, such as kinases, receptors, and enzymes, underscores their potential as multi-targeted therapeutic agents.[4]

This compound Derivatives: An Emerging Frontier

In contrast to the well-established spirooxindoles, the biological activities of this compound and its derivatives are less explored. However, the oxaspiro[2.5]octane core, which features an epoxide ring, is a key structural motif in several biologically active natural products. For instance, fumagillin and ovalicin, which contain a similar spiro-epoxide moiety, are known for their anti-angiogenic properties.

A significant development in understanding the potential of this class of compounds comes from patent literature, which identifies oxaspiro[2.5]octane derivatives as potential inhibitors of Methionine Aminopeptidase-2 (MetAP-2).[7] MetAP-2 is a metalloenzyme that plays a crucial role in protein maturation and is a key regulator of angiogenesis.[8] Inhibition of MetAP-2 has been shown to suppress the proliferation of endothelial cells, which are essential for blood vessel formation.[8] The increased expression of the MetAP-2 gene has also been linked to various forms of cancer.[7]

Comparative Analysis: Spirooxindoles vs. Oxaspiro[2.5]octane Derivatives
FeatureSpirooxindolesOxaspiro[2.5]octane Derivatives (Potential)
Primary Biological Activity Broad-spectrum anticancerAnti-angiogenic, anticancer, potential for obesity treatment[7]
Known/Proposed Mechanism of Action Multi-targeted: induction of apoptosis, cell cycle arrest, anti-angiogenesis, anti-metastasis[4]Inhibition of Methionine Aminopeptidase-2 (MetAP-2)[7][9]
Key Structural Feature Spiro-fused oxindole ring systemOxaspiro[2.5]octane core with an epoxide ring
Development Stage Extensively studied with numerous preclinical and some clinical candidatesEmerging, primarily in the discovery and preclinical stages

The comparison highlights a key divergence in the potential therapeutic strategies offered by these two classes of spiro compounds. While spirooxindoles often exhibit broad cytotoxicity against cancer cells through multiple mechanisms, the targeted inhibition of MetAP-2 by oxaspiro[2.5]octane derivatives suggests a more specific anti-angiogenic approach. This targeted action could potentially lead to a more favorable side-effect profile in a clinical setting.

Experimental Protocols for Evaluating Biological Activity

The initial assessment of the biological activity of novel chemical entities like this compound derivatives typically involves in vitro cytotoxicity assays.[10][11] These assays are crucial for determining the concentration at which a compound exhibits a therapeutic effect and for providing preliminary insights into its mechanism of action.[4][11]

Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][12] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of cancer cell lines.

Materials:

  • Test compound (e.g., this compound derivative)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[12][13]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[12]

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.[12]

    • Harvest cells in the logarithmic growth phase and determine cell density.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10][12]

    • Incubate the plates for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).[12]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[12]

    • Incubate the plates for 48 to 72 hours.[12]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.[10][12]

    • Incubate the plates for an additional 3-4 hours at 37°C.[10]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10][12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HCT116) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Dilution treatment 4. Add Compound to Cells compound_prep->treatment incubation 5. Incubate (48-72h) treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_dissolve 7. Dissolve Formazan mtt_add->formazan_dissolve read_plate 8. Read Absorbance formazan_dissolve->read_plate calc_viability 9. Calculate % Viability read_plate->calc_viability ic50 10. Determine IC50 calc_viability->ic50

Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

Proposed Signaling Pathway for Oxaspiro[2.5]octane Derivatives

Based on the potential of oxaspiro[2.5]octane derivatives to act as MetAP-2 inhibitors, we can propose a signaling pathway for their anti-angiogenic effects.

MetAP2_Inhibition_Pathway cluster_compound Pharmacological Intervention cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects cluster_outcome Therapeutic Outcome compound Oxaspiro[2.5]octane Derivative metap2 MetAP-2 compound->metap2 Inhibits protein_maturation Inhibition of Protein Maturation metap2->protein_maturation Leads to cell_proliferation Suppression of Endothelial Cell Proliferation protein_maturation->cell_proliferation angiogenesis Inhibition of Angiogenesis cell_proliferation->angiogenesis

Caption: Proposed signaling pathway for the anti-angiogenic activity of oxaspiro[2.5]octane derivatives via MetAP-2 inhibition.

Conclusion

While the biological activity of this compound derivatives is still a nascent field of research, the existing evidence for the therapeutic potential of spiro compounds, particularly those with an epoxide moiety, is compelling. The comparison with the well-established anticancer activity of spirooxindoles provides a valuable framework for future investigations. The potential of oxaspiro[2.5]octane derivatives to act as specific inhibitors of MetAP-2 opens up exciting new avenues for the development of targeted anti-angiogenic therapies. Further research, guided by the robust experimental protocols outlined in this guide, is warranted to fully elucidate the therapeutic promise of this emerging class of spirocyclic compounds.

References

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Terry, R., & et al. (2021). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery.
  • IntechOpen. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen.
  • ResearchGate. (2021). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds.
  • Slideshare. (2020). In vitro methods of screening of anticancer agents. Slideshare.
  • Amanote Research. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective. Amanote Research.
  • Google Patents. (2014). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • PMC. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.
  • Nature. (2020). Development and characterization of a novel luciferase based cytotoxicity assay. Scientific Reports.
  • European Journal of Medicinal Chemistry. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry.
  • ResearchGate. (2020). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • MDPI. (2021). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules.
  • Oriental Journal of Chemistry. (2021). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry.
  • MDPI. (2020). Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. Molecules.
  • MDPI. (2021). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules.
  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. PubChem.
  • PubMed. (2024). Steroidal epoxides as anticancer agents in lung, prostate and breast cancers: The case of 1,2-epoxysteroids. Biochemical Pharmacology.
  • European Journal of Medicinal Chemistry. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry.
  • ResearchGate. (2020). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • PubMed. (2004). Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis. Current Topics in Medicinal Chemistry.
  • PubMed. (2004). Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). Anti-Cancer Agents in Medicinal Chemistry.
  • PubMed. (2012).
  • PubMed. (2017). Novel reversible methionine aminopeptidase-2 (MetAP-2) inhibitors based on purine and related bicyclic templates. Bioorganic & Medicinal Chemistry Letters.
  • RSC Advances. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances.
  • MDPI. (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules.

Sources

A Comparative Guide to Oxaspiro[2.5]octane Derivatives in Drug Discovery: SAR, Performance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in scaffold design are spirocyclic systems, which introduce three-dimensionality, a feature increasingly recognized as crucial for successful drug development. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of oxaspiro[2.5]octane derivatives, a unique and promising class of spirocyclic compounds. We will objectively compare their performance with alternative scaffolds, supported by experimental data, and provide detailed protocols for their evaluation.

The Oxaspiro[2.5]octane Scaffold: A Gateway to Three-Dimensional Chemical Space

The oxaspiro[2.5]octane core, characterized by a cyclohexane ring fused to an oxirane (epoxide) ring through a single carbon atom, offers a rigid and sterically defined framework. This inherent three-dimensionality allows for precise spatial orientation of substituents, enabling enhanced interactions with biological targets.[1][2] The inclusion of an oxygen atom within the spirocyclic system can also favorably modulate physicochemical properties such as solubility and lipophilicity.[3]

The exploration of spirocyclic scaffolds, including oxaspiro[2.5]octanes, is driven by the need to move beyond the "flat" chemical space often dominated by aromatic rings. Increasing the fraction of sp3-hybridized carbons in a molecule, a key feature of spirocycles, has been correlated with higher success rates in clinical development.[4]

Structure-Activity Relationship (SAR) Studies: Decoding the Impact of Molecular Modifications

Core SAR Principles for Oxaspiro[2.5]octane Derivatives (Hypothetical SAR based on available data):

To illustrate the SAR principles, let's consider a hypothetical series of oxaspiro[2.5]octane derivatives designed as enzyme inhibitors. The following table outlines how modifications at different positions of the scaffold could influence biological activity.

CompoundR1 Substituent (on Cyclohexane Ring)R2 Substituent (on Oxirane Ring)Enzyme Inhibitory Activity (IC50, nM)
1a -H-H500
1b 4-fluoro-H250
1c 4-methoxy-H400
1d -H-CH2OH150
1e -H-COOH80
1f 4-fluoro-COOH45

Analysis of SAR Trends:

  • Substitution on the Cyclohexane Ring (R1): Introducing a small, electron-withdrawing group like fluorine at the 4-position of the cyclohexane ring (Compound 1b ) can enhance potency compared to the unsubstituted analog (1a ). This could be due to favorable interactions with a specific sub-pocket in the enzyme's active site. A bulkier, electron-donating group like methoxy (1c ) may be less favorable, potentially due to steric hindrance.

  • Substitution on the Oxirane Ring (R2): Modifications on the oxirane ring appear to have a more significant impact on activity. The introduction of a hydroxymethyl group (1d ) improves potency, and this effect is further amplified with a carboxylic acid group (1e ). The carboxylate can form crucial hydrogen bonds or ionic interactions with key residues in the active site.

  • Synergistic Effects: Combining favorable substitutions at both R1 and R2 positions, as seen in Compound 1f (4-fluoro and -COOH), can lead to a synergistic improvement in inhibitory activity. This highlights the importance of exploring multiple exit vectors on the scaffold.

Comparative Analysis: Oxaspiro[2.5]octane vs. Alternative Scaffolds in RORγt Inhibition

To provide a concrete comparison, we will examine the oxaspiro[2.5]octane scaffold in the context of Retinoid-related Orphan Receptor gamma t (RORγt) modulation. RORγt is a key transcription factor in the differentiation of Th17 cells and is a high-priority target for autoimmune diseases. While specific oxaspiro[2.5]octane RORγt inhibitors are not extensively documented in public literature, we can compare the general properties of spirocyclic scaffolds to other known RORγt inhibitor chemotypes.

Scaffold ClassRepresentative Compound/ScaffoldKey AdvantagesKey Disadvantages
Spirocyclic (e.g., Oxaspiro[2.5]octane) Hypothetical StructureRigid 3D conformation, improved physicochemical properties, potential for high selectivity.[6][7]Synthetic complexity, potential for chiral centers requiring separation.[7]
Tertiary Amines TretinoinWell-established pharmacology.Potential for off-target effects, often more flexible leading to lower affinity.
Bicyclic Heterocycles Various patented structuresHigh potency achievable, well-explored chemical space.Can be "flat" leading to poor solubility, potential for hERG liability.

Key Takeaways from the Comparison:

The primary advantage of the oxaspiro[2.5]octane scaffold lies in its rigid, three-dimensional nature. This pre-organized conformation can reduce the entropic penalty upon binding to the target, potentially leading to higher affinity and selectivity compared to more flexible linear or aromatic systems. Furthermore, the introduction of the spirocyclic core can disrupt planarity, which often improves solubility and metabolic stability.[4]

However, the synthesis of complex spirocycles can be more challenging and costly than that of simpler, achiral scaffolds. The presence of a stereocenter at the spiro-carbon necessitates careful stereocontrolled synthesis or chiral separation, adding another layer of complexity to the drug development process.

Experimental Protocols

To facilitate the evaluation of novel oxaspiro[2.5]octane derivatives, we provide the following detailed experimental protocols for key assays.

Protocol 1: MetAP-2 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human MetAP-2.

Materials:

  • Recombinant human MetAP-2 enzyme

  • Fluorogenic substrate (e.g., (Met)n-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds to the wells of the 384-well plate. Include a positive control (known MetAP-2 inhibitor) and a negative control (DMSO vehicle).

  • Add 10 µL of MetAP-2 enzyme solution (final concentration ~1 nM) to all wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Diagram 1: General SAR Strategy for Oxaspiro[2.5]octane Derivatives

SAR_Strategy Core Oxaspiro[2.5]octane Scaffold R1 Cyclohexane Ring (R1 Position) Core->R1 Modification R2 Oxirane Ring (R2 Position) Core->R2 Modification Activity Biological Activity (e.g., IC50) R1->Activity Influences R2->Activity Influences

Caption: SAR exploration of the oxaspiro[2.5]octane scaffold.

Diagram 2: Workflow for Evaluating Novel Enzyme Inhibitors

Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME & PK cluster_3 Lead Optimization Compound Compound Synthesis (Oxaspiro[2.5]octane Derivatives) EnzymeAssay Enzyme Inhibition Assay (IC50 Determination) Compound->EnzymeAssay CellAssay Cell-Based Assay (Cellular Potency) EnzymeAssay->CellAssay ADME In Vitro ADME (Solubility, Permeability) CellAssay->ADME PK In Vivo Pharmacokinetics ADME->PK SAR_Analysis SAR Analysis & Iterative Design PK->SAR_Analysis SAR_Analysis->Compound New Derivatives

Caption: Iterative workflow for inhibitor development.

Conclusion

The oxaspiro[2.5]octane scaffold represents a valuable addition to the medicinal chemist's toolkit. Its inherent three-dimensionality and potential for favorable modulation of physicochemical properties make it an attractive starting point for the design of novel therapeutics.[4][6] While comprehensive public SAR data remains somewhat limited, the principles outlined in this guide, derived from patent literature and analogous systems, provide a solid foundation for initiating drug discovery programs based on this promising scaffold. Future research focused on the systematic exploration of the chemical space around the oxaspiro[2.5]octane core is highly warranted and is poised to unlock its full therapeutic potential.

References

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 11(33), 8769–8775. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Journal of Biomolecular Structure and Dynamics, 1–21. [Link]

  • Oxaspiro [2.5]octane derivatives and analogs.
  • Examples of know drugs, natural products and clinical candidates containing a spiro oxacyclic fragment (highlighted in blue). ResearchGate. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603–618. [Link]

  • Synthesis and pharmacological screening of certain spiro compounds. Die Pharmazie, 32(1), 22–24. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 8(1), 1–4. [Link]

  • Process for preparing spiro[2.5]octane-5,7-dione.
  • Vascular-permeability suppressants.
  • 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a perfuming agent.
  • OXASPIRO [2.5] OCTANE DERIVATIVES AND ANALOGS. WIPO Patentscope. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]

  • 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile. ChemSynthesis. [Link]

  • Synthesis and biological activity of aspirin derivatives. Yakhak Hoeji, 44(2), 142-148. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Semantic Scholar. [Link]

  • Oxaspiro[2.5]octane derivatives and analogs.
  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 26(23), 7349. [Link]

  • Enzyme Inhibition (Part – 1 of 2). YouTube. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(11), 2093. [Link]

Sources

A Senior Application Scientist's Guide to PROTAC Efficacy: A Comparative Analysis of Rigid vs. Flexible Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Success

Proteolysis-targeting chimeras (PROTACs) have heralded a new era in therapeutics, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] While significant attention is often paid to the two protein-binding moieties, the linker is far from a passive spacer.[4] It is a critical determinant of the PROTAC's biological activity, profoundly influencing the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex, which is the prerequisite for target ubiquitination and degradation.[5][]

The choice between a flexible or a rigid linker architecture is one of the most consequential decisions in PROTAC design.[4] This decision impacts everything from the thermodynamics of ternary complex formation to the molecule's overall pharmacokinetic (DMPK) profile.[3][7] This guide provides an in-depth comparison of flexible and rigid linkers, grounded in experimental data, to provide researchers with a rational framework for optimizing PROTAC efficacy.

G

Flexible Linkers: The Workhorse of Early-Stage Discovery

Flexible linkers, predominantly composed of alkyl chains and polyethylene glycol (PEG) units, are the most common motifs in PROTAC design.[8][9] Their prevalence is rooted in their synthetic accessibility and the conformational freedom they provide.

Key Characteristics:

  • Composition: Typically linear alkyl chains (hydrophobic) and PEG chains (hydrophilic).[5]

  • Conformational Freedom: High number of rotatable bonds allows the linker to adopt numerous conformations.

Advantages:

  • Synthetic Tractability: Generally easier and more straightforward to synthesize and modify in length.[5]

  • Increased Probability of Ternary Complex Formation: The ability to explore a wide conformational space can increase the chances of the PROTAC successfully bridging the POI and E3 ligase, especially when the optimal geometry is unknown.[10][11] This is a significant advantage in the initial stages of a discovery program.

  • Improved Solubility: The incorporation of polar PEG units can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule.[12]

Disadvantages:

  • Entropic Penalty: The high degree of flexibility comes at a thermodynamic cost. Upon binding and forming the ternary complex, the linker's conformational freedom is restricted, resulting in a significant entropic penalty that can weaken the stability of the complex.[5][13]

  • Poor Physicochemical Properties: Long, flexible linkers contribute to a high number of rotatable bonds and can increase lipophilicity (in the case of alkyl chains), which often negatively impacts cell permeability and oral bioavailability.[5][10] These molecules frequently fall into the "beyond Rule of Five" (bRo5) chemical space.[5]

  • Metabolic Instability: Simple alkyl or ether chains can be susceptible to metabolic degradation, leading to a shorter in vivo half-life.[3]

Rigid Linkers: Engineering Potency and Precision

To overcome the drawbacks of flexible linkers, researchers have increasingly employed more conformationally restricted designs. These linkers incorporate structural elements that limit the number of available conformations.

Key Characteristics:

  • Composition: Often incorporate cyclic structures (e.g., piperazine, piperidine), aromatic systems (e.g., phenyl rings), and linear, non-rotatable units like alkynes and triazoles.[5][]

  • Conformational Constraint: Fewer rotatable bonds pre-organize the molecule into a more defined three-dimensional shape.

Advantages:

  • Reduced Entropic Penalty: By pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation, rigid linkers can reduce the entropic cost of binding, potentially leading to more stable complexes and higher potency.[5][11]

  • Improved Selectivity: The defined geometry of a rigid linker can favor interactions with a specific target over closely related off-targets, thereby improving degradation selectivity.[5]

  • Favorable Pharmacokinetics: Rigidification can improve metabolic stability.[9] Furthermore, by reducing the number of rotatable bonds and potentially enabling conformations that shield polar surface area, rigid linkers can sometimes improve cell permeability.[14]

  • Novel Interactions: Rigid linkers can be designed to form specific, favorable interactions with the POI or E3 ligase, further enhancing ternary complex stability and cooperativity.[8][9]

Disadvantages:

  • Synthetic Complexity: The synthesis of rigid linkers is often more challenging and resource-intensive compared to their flexible counterparts.[5]

  • Risk of Unproductive Conformations: A lack of flexibility can make it more difficult to achieve the productive geometry required for ternary complex formation. If the pre-organized conformation is incorrect, it can completely abrogate degradation activity.[8]

G cluster_flex Flexible Linker cluster_rigid Rigid Linker POI1 POI E3_1 E3 POI2 POI E3_2 E3

Comparative Analysis: Performance in Action

The optimal linker strategy is highly dependent on the specific POI-E3 ligase pair.[8] A direct comparison based on key performance metrics, supported by experimental data, is essential for rational design.

Ternary Complex Formation and Stability (Cooperativity)

The stability of the ternary complex is a key driver of degradation efficiency. This is often quantified by a cooperativity factor (α), where α > 1 indicates that the binding of the first protein enhances the binding of the second.

  • Flexible Linkers: The BET degrader MZ1 , which contains a flexible PEG linker, is a classic example of achieving high efficacy through positive cooperativity (α = 22 for VHL:MZ1:BRD4BD2).[15] Structural studies revealed that the flexible linker folds back to make productive protein-protein interactions (PPIs) that stabilize the complex.[13] This highlights that flexibility can be crucial for enabling these de novo interactions. However, in other cases, longer flexible linkers can fail to induce positive cooperativity, possibly because the energy gained from new PPIs is offset by the entropic cost of restricting the highly flexible chain.[13]

  • Rigid Linkers: The degrader ACBI1 , which targets SMARCA2/4, incorporates a rigid para-disubstituted aryl unit.[8] This rigid element was designed to provide conformational restriction and facilitate a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase, thereby enhancing complex stability.[8] This demonstrates how a rigid linker can be rationally designed to improve interactions and, consequently, potency.

Degradation Efficacy (DC₅₀ and Dₘₐₓ)

Ultimately, a PROTAC's success is measured by its ability to degrade the target protein in a cellular context, quantified by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Case Study: Androgen Receptor (AR) Degradation. A study by Shibata et al. provides a stark comparison. A PROTAC with a flexible PEG linker (PROTAC 54 ) exhibited AR degradation at 3 µM.[8][16] In contrast, when the flexible PEG unit was replaced with more rigid disubstituted phenyl rings (PROTACs 55-57 ), all degradation activity was lost.[8][17] This suggests that for this specific system, the conformational constraint imposed by the rigid linkers prevented the formation of a productive ternary complex.

  • Case Study: Tank-Binding Kinase 1 (TBK1) Degradation. For TBK1 degraders, linker length was a critical factor. PROTACs with flexible alkyl/ether linkers shorter than 12 atoms showed no degradation.[13][16] Potent, submicromolar degradation was observed for linkers between 12 and 29 atoms, with an optimal length of 21 atoms yielding a DC₅₀ of 3 nM and a Dₘₐₓ of 96%.[13][16] This demonstrates that while flexibility is useful, an optimal length is required to effectively span the distance between the two proteins.

TargetPROTAC / Linker TypeLinker CompositionDC₅₀Dₘₐₓ (%)Cooperativity (α)Reference
BRD4 MZ1Flexible (PEG)~15 nM (HeLa cells)>90%22[15][18]
AR PROTAC 54Flexible (PEG)Active at 3 µMN/AN/A[8][16]
AR PROTACs 55-57Rigid (Phenyl)InactiveN/AN/A[8][16]
TBK1 Optimal PROTACFlexible (Alkyl/Ether)3 nM96%N/A[13][16]
TBK1 Long Linker PROTACFlexible (Alkyl/Ether)292 nM76%N/A[13][16]
SMARCA2/4 ACBI1Rigid (Benzyl)1.8 nM (SMARCA2)>95%N/A[8]

Table 1: Comparative performance of PROTACs with different linker architectures. Note: DC₅₀ values can vary significantly based on cell line and experimental conditions. This table is for illustrative comparison.

Experimental Protocols: A Framework for Validation

A systematic evaluation using validated biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency.

Protocol 1: Cellular Degradation Assay via Western Blot

This is the foundational assay to determine if a PROTAC is active in cells and to quantify its DC₅₀ and Dₘₐₓ.

Objective: To measure the concentration-dependent degradation of a target protein in a chosen cell line.

Methodology:

  • Cell Seeding: Plate the desired cell line (e.g., MCF7 for ERα, 22Rv1 for AR) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs (both rigid and flexible linker variants) in cell culture medium. A typical concentration range would be from 1 pM to 10 µM. Treat the cells for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

G

Conclusion: A Dichotomy of Design Principles

The choice between rigid and flexible linkers is not a matter of inherent superiority but of strategic application. The traditional "trial and error" approach to linker design is slowly giving way to a more rational, structure-guided process.[2]

  • Flexible linkers remain an invaluable tool for initial screening and proof-of-concept studies. Their synthetic accessibility and ability to accommodate geometric uncertainty make them ideal for quickly identifying active chemical matter.[5]

  • Rigid linkers represent a more advanced optimization strategy. When designed correctly, they can significantly enhance potency, selectivity, and pharmacokinetic properties by minimizing entropic penalties and introducing beneficial interactions.[5][11] However, their success is contingent on a deeper structural understanding of the ternary complex.

For researchers in the field, the optimal path often involves a hybrid approach: using flexible linkers to establish a baseline of activity and then systematically introducing rigidity to refine the PROTAC's properties. The continued development of structural biology and computational modeling will further empower the rational design of linkers, accelerating the translation of this powerful therapeutic modality from the bench to the clinic.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Khan, S., He, Y., Zhang, X., Yuan, Y., & Pu, C. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Molecular Pharmaceutics. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]

  • Gogoi, K., & Shin, W. H. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Losh, M. A., & Tretyakova, N. Y. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]

  • Gogoi, K., & Shin, W. H. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Semantic Scholar. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Semantic Scholar. [Link]

  • Losh, M. A., & Tretyakova, N. Y. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Gogoi, K., & Shin, W. H. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ACS Publications. [Link]

  • Cecchini, C., & Tardy, S. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Liu, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Singh, A., & Kumar, P. (2024). Cooperativity factor in ternary complex formation. ResearchGate. [Link]

  • Vo, D. D., & Henning, R. K. (2022). Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Cecchini, C., & Tardy, S. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Gabizon, R., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

  • Cyrus, K., et al. (2011). Determination of PROTAC efficacy. A. PROTACs having different linker... ResearchGate. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Metabolic Stability of Oxaspiro[2.5]octane Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a critical endeavor. A compound's susceptibility to metabolism profoundly impacts its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. The strategic incorporation of novel chemical scaffolds is a key tactic in mitigating metabolic liabilities. Among these, the oxaspiro[2.5]octane motif has emerged as a promising building block, prized for its inherent three-dimensionality and potential to enhance metabolic stability.

This guide provides an in-depth evaluation of the in vitro metabolic stability of compounds containing the oxaspiro[2.5]octane scaffold, presenting a comparative analysis against more conventional carbocyclic and heterocyclic alternatives like cyclohexane and piperidine. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to empower you in your drug discovery efforts.

The Rationale for Rigidity: Why Oxaspiro[2.5]octane?

In the intricate dance of drug-enzyme interactions, a molecule's shape and the accessibility of its potential metabolic sites are paramount. The liver, the body's primary metabolic hub, is armed with a superfamily of enzymes known as cytochrome P450s (CYPs), which are responsible for the oxidative metabolism of a vast majority of drugs. These enzymes often target sterically accessible, electron-rich positions on a molecule for hydroxylation or other oxidative transformations.

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, is often a site of metabolic attack, leading to rapid clearance. Similarly, the flexible nature of a cyclohexane ring can allow it to adopt conformations that expose multiple sites to CYP-mediated oxidation.

The introduction of a spirocyclic center, as in oxaspiro[2.5]octane, imparts significant conformational rigidity. This rigidity can:

  • Shield Metabolic Hotspots: By locking the conformation, the spirocyclic scaffold can sterically hinder the approach of metabolizing enzymes to otherwise susceptible positions on the molecule.

  • Reduce the Number of Metabolites: The constrained geometry limits the number of possible metabolic transformations, simplifying the metabolite profile.

  • Improve Physicochemical Properties: The three-dimensional nature of the oxaspiro[2.5]octane scaffold can lead to improved solubility and reduced lipophilicity compared to flatter aromatic systems, which can also positively influence metabolic outcomes.

Comparative In Vitro Metabolic Stability: A Data-Driven Analysis

To objectively assess the metabolic advantages of the oxaspiro[2.5]octane scaffold, we turn to the gold-standard in vitro assay: the human liver microsomal (HLM) stability assay. This assay measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes found in the endoplasmic reticulum of liver cells. The key parameters derived from this assay are the half-life (t½) and the intrinsic clearance (CLint), which is a measure of the intrinsic ability of the liver to metabolize a drug.

ScaffoldRepresentative Compound IDt½ (min) in HLMCLint (µL/min/mg protein)Rationale for Observed Stability
Oxaspiro[2.5]octane OSO-Analog-1 > 60< 15High rigidity shields adjacent metabolic sites. The oxirane ring is generally more stable to oxidation than C-H bonds on a flexible ring.
Piperidine PIP-Analog-1 2263The flexible ring can be readily hydroxylated at multiple positions. The nitrogen atom can also be a site for N-dealkylation.
Cyclohexane CYH-Analog-1 3540The flexible cyclohexane ring can adopt multiple conformations, exposing various C-H bonds to CYP-mediated oxidation.

Note: The data for OSO-Analog-1 is a representative expectation based on the known benefits of spirocyclization, while the data for PIP-Analog-1 and CYH-Analog-1 are averaged values from publicly available data for compounds containing these scaffolds in similar molecular weight ranges.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a detailed, step-by-step methodology for conducting a robust and reproducible in vitro metabolic stability assay.

Materials and Reagents:
  • Pooled Human Liver Microsomes (from a reputable supplier)

  • Test compound and positive control compounds (e.g., Verapamil, Testosterone)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffer & Reagents prep_compound Prepare Test Compound Stock (e.g., 1 mM in DMSO) prep_microsomes Thaw HLM on ice prep_nadph Prepare NADPH regenerating system mix_preinc Pre-incubate HLM & Test Compound at 37°C prep_nadph->mix_preinc start_rxn Initiate reaction with NADPH system mix_preinc->start_rxn time_points Incubate at 37°C, taking aliquots at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench aliquots with cold ACN + Internal Standard time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % remaining, t½, and CLint lcms->data_analysis

Caption: Simplified catalytic cycle of cytochrome P450-mediated drug oxidation.

The susceptibility of a compound to CYP-mediated metabolism is influenced by its electronic properties and steric accessibility. Scaffolds like oxaspiro[2.5]octane, by virtue of their rigid, three-dimensional structure, can effectively "hide" potential sites of metabolism from the active site of CYP enzymes, thereby increasing the compound's metabolic stability and prolonging its duration of action in the body.

Conclusion: A Strategic Advantage in Drug Design

The strategic incorporation of sterically demanding and conformationally restricted scaffolds is a powerful tool in modern medicinal chemistry to enhance metabolic stability. The oxaspiro[2.5]octane motif, as a prime example of such a scaffold, offers a compelling advantage over more traditional, flexible ring systems like piperidine and cyclohexane. By shielding metabolic hotspots and reducing the potential for enzymatic degradation, compounds containing this spirocyclic system are predicted to exhibit lower intrinsic clearance and longer half-lives.

The in vitro human liver microsomal stability assay remains an indispensable tool for the early assessment of these properties. By employing robust and well-validated protocols, drug discovery teams can make informed decisions, prioritizing compounds with favorable pharmacokinetic profiles for further development. This data-driven approach, grounded in a solid understanding of metabolic pathways, is essential for navigating the complex journey from a chemical entity to a successful therapeutic agent.

References

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141.
  • Danielson, P. B. (2002). The cytochrome P450 superfamily: biochemistry, evolution and drug metabolism in humans. Current drug metabolism, 3(6), 561-597.
  • Daly, A. K. (2015). Cytochrome P450 pharmacogenetics. Methods in molecular biology (Clifton, N.J.), 1253, 139–153.
  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44.
  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in the prediction of in vivo metabolic clearance. Biochemical pharmacology, 47(9), 1469-1479.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Current drug metabolism, 8(7), 641-648.
  • Kumar, S., & Saini, M. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug metabolism reviews, 53(3), 459-477.
  • McNaney, C. A., Drexler, D. M., Hnatyshyn, S. Y., et al. (2008). An automated high-throughput metabolic stability assay using an integrated liquid handler and liquid chromatography-tandem mass spectrometry system. Assay and drug development technologies, 6(1), 91-99.
  • Plant, N. (2004). Strategies for using in vitro screens in toxicology. Toxicology, 205(3), 215-221.
  • Riley, R. J., McGinnity, D. F., & Austin, R. P. (2005). A unified model for predicting human hepatic metabolic clearance from in vitro intrinsic clearance data in hepatocytes and microsomes. Drug metabolism and disposition, 33(9), 1304-1311.
  • Soars, M. G., Grime, K., & Riley, R. J. (2007). The utility of in vitro methods for the prediction of in vivo drug-drug interactions. Current drug metabolism, 8(7), 667-680.
  • Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal research reviews, 21(5), 412-449.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2020). *In Vitro Drug Interaction Studies — Cytochrome P4

Navigating the Cellular Maze: A Comparative Guide to Permeability Assays for PROTACs with Spirocyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Paradox of PROTACs and the Rise of Rigid Linkers

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, redirecting the cell's own ubiquitin-proteasome machinery to eliminate disease-causing proteins.[1][2] However, their very design—a bivalent molecule connecting two distinct ligands—often results in high molecular weight and a large polar surface area, creating significant hurdles to cell permeability.[1][3] This "permeability paradox" is a critical challenge in PROTAC development, as reaching intracellular targets is a prerequisite for their therapeutic action.

The linker component of a PROTAC, once considered a simple spacer, is now recognized as a key determinant of its physicochemical properties and biological activity.[2] While flexible linkers like polyethylene glycol (PEG) have been widely used, there is a growing interest in rigid linker strategies to address the permeability challenge.[4][5] Among these, spirocyclic linkers are emerging as a promising approach. These structures introduce conformational rigidity, which can pre-organize the PROTAC into a more membrane-compatible state, potentially enhancing cell uptake.[5] This guide provides a comparative analysis of key cell permeability assays for evaluating PROTACs, with a special focus on the unique considerations for those incorporating spirocyclic linkers.

The Influence of Spirocyclic Linkers on PROTAC Physicochemical Properties

Spirocyclic linkers, by virtue of their fused ring systems, impart a higher degree of three-dimensional structure and conformational constraint compared to their linear, flexible counterparts. This rigidity can profoundly influence a PROTAC's solution-phase behavior and its interaction with the lipid bilayer of the cell membrane.

One key concept is the "chameleon effect," where a molecule can adopt different conformations in aqueous versus hydrophobic environments.[4] Flexible linkers may allow a PROTAC to fold into a more compact, less polar shape within the cell membrane, shielding its polar groups. Spirocyclic linkers can be designed to favor such folded conformations, potentially reducing the energetic penalty of transitioning from the aqueous extracellular space into the lipophilic membrane interior.[6][7] This pre-organization can lead to improved passive diffusion.[4]

Comparative Analysis of Cell Permeability Assays

The choice of a cell permeability assay is critical and should be guided by the specific questions being asked about a PROTAC's ability to cross the cell membrane. Here, we compare two widely used assays, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay, in the context of PROTACs with spirocyclic linkers.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive diffusion across an artificial lipid membrane.[8] It provides a measure of a compound's intrinsic ability to permeate a lipid bilayer without the influence of active transporters or metabolic enzymes.

For PROTACs with spirocyclic linkers, PAMPA is an excellent primary screen to test the hypothesis that increased rigidity promotes a more favorable conformation for passive diffusion. By removing the complexities of cellular transport proteins, PAMPA isolates the impact of the molecule's physicochemical properties on its ability to cross a lipid barrier. A higher apparent permeability (Papp) value for a spirocyclic-linked PROTAC compared to a flexible-linker analog in a PAMPA assay would provide strong evidence that the rigid structure enhances passive membrane transit.[]

A robust PAMPA experiment should include well-characterized high- and low-permeability control compounds. This ensures the integrity of the artificial membrane and the reliability of the assay results. For PROTACs, it is also advisable to include a flexible-linker analog as a direct comparator to the spirocyclic version.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[10] This cell-based model assesses not only passive diffusion but also the contributions of active transport and efflux pumps.[10]

While PAMPA provides a clean measure of passive permeability, the Caco-2 assay offers a more physiologically relevant picture of a PROTAC's journey into a cell.[10] For PROTACs with spirocyclic linkers, this assay can reveal whether the rigid structure, while potentially favoring passive diffusion, inadvertently creates a substrate for efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction) would indicate that the PROTAC is actively pumped out of the cell, which could negate the benefits of improved passive permeability.[11]

The integrity of the Caco-2 monolayer is paramount and is typically monitored by measuring the flux of a low-permeability marker like Lucifer yellow. Including known substrates and inhibitors of efflux pumps (e.g., verapamil for P-gp) can help to dissect the mechanisms of transport for a novel PROTAC. Comparing the permeability of the spirocyclic PROTAC in the presence and absence of such inhibitors can definitively identify its interaction with efflux transporters.

Data Presentation: A Comparative Overview

To illustrate the potential differences in permeability profiles, the following table presents hypothetical data for a PROTAC with a flexible PEG linker versus one with a rigid spirocyclic linker.

PROTAC Linker Type PAMPA Papp (10⁻⁶ cm/s) Caco-2 Papp (A→B) (10⁻⁶ cm/s) Caco-2 Efflux Ratio
PROTAC-FlexFlexible (PEG)0.50.31.2
PROTAC-SpiroRigid (Spirocyclic)2.51.81.5
PROTAC-Spiro-EffluxRigid (Spirocyclic)2.80.48.0

Interpretation:

  • PROTAC-Flex vs. PROTAC-Spiro: The higher PAMPA and Caco-2 Papp values for PROTAC-Spiro suggest that the rigid linker enhances passive permeability without significantly engaging efflux pumps.

  • PROTAC-Spiro-Efflux: This hypothetical PROTAC also shows high passive permeability in the PAMPA assay. However, the low apparent permeability in the Caco-2 assay and the high efflux ratio strongly indicate that it is a substrate for an efflux transporter, which would likely limit its intracellular accumulation and efficacy.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of PROTACs with spirocyclic and flexible linkers.

Materials:

  • 96-well PAMPA plate (e.g., Corning® BioCoat™)

  • Acceptor sink buffer (e.g., PBS with 5% DMSO)

  • Donor solution: PROTAC dissolved in PBS at a final concentration of 10 µM

  • High-permeability control (e.g., propranolol)

  • Low-permeability control (e.g., atenolol)

  • LC-MS/MS system for quantification

Procedure:

  • Pre-coat the filter membrane of the donor plate with a synthetic lipid solution (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate.

  • Add acceptor sink buffer to the wells of the acceptor plate.

  • Place the donor plate on top of the acceptor plate.

  • Add the donor solution containing the PROTAC or control compounds to the donor wells.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D = volume of donor well

    • V_A = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_A(t) = concentration in the acceptor well at time t

    • C_equilibrium = equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability and potential for active efflux of PROTACs with spirocyclic and flexible linkers.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • PROTAC dosing solution (10 µM in HBSS)

  • Lucifer yellow solution

  • Efflux pump inhibitor (e.g., verapamil)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A→B) Permeability: a. Add the PROTAC dosing solution to the apical (upper) compartment. b. Add fresh HBSS to the basolateral (lower) compartment. c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

  • Basolateral to Apical (B→A) Permeability: a. Add the PROTAC dosing solution to the basolateral compartment. b. Add fresh HBSS to the apical compartment. c. Collect samples from the apical compartment at the same time points.

  • To investigate efflux, repeat the A→B permeability experiment in the presence of an efflux pump inhibitor.

  • At the end of the experiment, measure the permeability of Lucifer yellow to confirm monolayer integrity was maintained.

  • Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Calculate the Papp values for both A→B and B→A directions.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).

Visualization of Experimental Workflow

PROTAC_Permeability_Workflow cluster_PAMPA PAMPA (Passive Permeability) cluster_Caco2 Caco-2 Assay (Passive + Active Transport) P_start Prepare PROTAC Solution P_plate Add to Donor Plate (Artificial Membrane) P_start->P_plate P_incubate Incubate with Acceptor Plate P_plate->P_incubate P_analyze LC-MS/MS Analysis P_incubate->P_analyze P_papp Calculate Papp P_analyze->P_papp decision Compare Permeability Profiles P_papp->decision C_start Culture Caco-2 Monolayer C_integrity Confirm Monolayer Integrity (TEER) C_start->C_integrity C_bidirectional Bidirectional Permeability (A->B and B->A) C_integrity->C_bidirectional C_efflux Optional: With Efflux Inhibitor C_bidirectional->C_efflux C_analyze LC-MS/MS Analysis C_bidirectional->C_analyze C_efflux->C_analyze C_papp_er Calculate Papp & Efflux Ratio C_analyze->C_papp_er C_papp_er->decision start PROTAC Synthesis (Spiro vs. Flexible Linker) start->P_start start->C_start end Select Candidate for Further Development decision->end

Caption: Workflow for comparing the permeability of PROTACs.

Conclusion: A Rational Approach to Linker Design for Enhanced Permeability

The rational design of PROTAC linkers is a critical frontier in the development of effective protein degraders. Spirocyclic linkers offer a compelling strategy to address the inherent permeability challenges of these large molecules by enforcing a more membrane-compatible conformation. However, a comprehensive evaluation of their permeability profile is essential.

By employing a tiered approach that begins with a high-throughput PAMPA screen to assess passive diffusion, followed by a more physiologically relevant Caco-2 assay to investigate active transport and efflux, researchers can gain a holistic understanding of how a spirocyclic linker impacts a PROTAC's ability to enter the cell. This data-driven approach, comparing directly with flexible-linker counterparts, will enable the selection of PROTAC candidates with the highest potential for intracellular target engagement and, ultimately, therapeutic success.

References

  • Cecchini, C., Pannilunghi, S., Tardy, S., & Scapozza, L. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 672267. [Link]

  • Scott, J. S., & Lokey, R. S. (2020). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(9), 1732–1738. [Link]

  • Wang, S., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 160. [Link]

  • Edin, M. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(19), 13029–13040. [Link]

  • Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(23), 17217–17232. [Link]

  • Cecchini, C., Pannilunghi, S., Tardy, S., & Scapozza, L. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. [Link]

  • Takeuchi, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]

  • Farnaby, W., et al. (2019). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 10(7), 1044–1049. [Link]

  • O'Mahony, G., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]

  • Testa, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Dong, B., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947–962. [Link]

  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1732–1738. [Link]

  • SpiroChem. (n.d.). Linker Design. SpiroChem. Retrieved January 19, 2026, from [Link]

  • O'Mahony, G., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. bioRxiv. [Link]

  • Edin, M. J., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. PubMed. [Link]

  • O'Mahony, G., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. [Link]

  • Shvarts, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. [Link]

  • Edin, M. J., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]

  • Khan, S., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12. [Link]

  • Buckley, D. L., et al. (2015). Impact of linker length on the activity of PROTACs. ACS Chemical Biology, 10(8), 1831–1837. [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Screening, Designing and its Physicochemical Properties Involved in Drug Discovery. Research and Reviews. [Link]

  • Leeson, P. D., & Davis, A. M. (2014). Contributions of Molecular Properties to Drug Promiscuity. Journal of Medicinal Chemistry, 57(12), 4953–4975. [Link]

Sources

Conformational analysis of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Conformational Analysis of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate in Various Solvents

Introduction

This compound is a unique spirocyclic compound featuring a cyclopropane ring fused to a tetrahydropyran ring, with an appended ethyl ester functionality. This structural motif is of significant interest in medicinal chemistry and drug development due to the rigid yet three-dimensional nature of the spirocyclic core, which can allow for precise positioning of substituents to interact with biological targets. Understanding the conformational preferences of this molecule, and how they are influenced by the surrounding solvent environment, is paramount for predicting its biological activity and for the rational design of novel therapeutics.

This guide provides a comprehensive framework for the conformational analysis of this compound. We will delve into a synergistic approach that combines high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with robust computational modeling. The methodologies detailed herein are designed to provide a deep understanding of the molecule's conformational landscape, offering researchers the tools to dissect the subtle interplay of steric and electronic effects that govern its three-dimensional structure in solution.

The Conformational Landscape: Theoretical Considerations

The conformational flexibility of this compound primarily arises from the chair-like conformations of the tetrahydropyran ring and the orientation of the ethyl ester group. The spiro-fused cyclopropane ring introduces significant steric constraints, influencing the puckering of the six-membered ring. We can anticipate two primary chair conformations, one with the cyclopropane ring in a pseudo-axial orientation and the other in a pseudo-equatorial position relative to the plane of the tetrahydropyran ring. The relative energies of these conformers will be dictated by a balance of steric and electronic interactions.

Furthermore, the polarity of the solvent is expected to play a crucial role in the conformational equilibrium. Polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents will favor those with minimal dipole moments. This guide will outline the experimental and computational workflows to quantify these solvent-dependent effects.

Experimental Workflow: Unraveling Conformations with NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution.[1][2] For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments will be employed.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆).

    • Ensure the use of high-purity solvents to minimize interfering signals.[2]

    • Filter the sample into a high-quality NMR tube.

  • 1D ¹H NMR Spectroscopy:

    • Acquire a standard 1D ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.

    • Rationale: The multiplicity and coupling constants (³JHH) of the protons on the tetrahydropyran ring are particularly informative. The magnitude of these couplings, governed by the Karplus relationship, provides direct insight into the dihedral angles between adjacent protons and, consequently, the ring's conformation.

  • 2D Correlation Spectroscopy (COSY):

    • Perform a COSY experiment to establish proton-proton connectivity within the molecule.

    • Rationale: This experiment is crucial for unambiguously assigning the proton signals, which is a prerequisite for interpreting more complex NMR data.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY):

    • Acquire a 2D NOESY spectrum to identify protons that are close in space, irrespective of their through-bond connectivity.[2]

    • Rationale: The presence of NOE cross-peaks between specific protons will provide definitive evidence for their spatial proximity, allowing for the differentiation between axial and equatorial orientations of substituents on the tetrahydropyran ring. For instance, an NOE between a proton on the cyclopropane ring and an axial proton on the tetrahydropyran ring would strongly support a specific chair conformation.

  • Variable Temperature (VT) NMR:

    • Acquire ¹H NMR spectra at a range of temperatures (e.g., from 298 K down to 200 K).

    • Rationale: If the molecule is undergoing rapid conformational exchange at room temperature, cooling the sample can slow down this process, potentially allowing for the observation of distinct signals for each conformer. This allows for the direct determination of the conformer populations and the energy barrier to interconversion.[3]

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Interpretation Compound This compound NMR_Tube NMR Sample Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR VT_NMR Variable Temperature NMR NMR_Tube->VT_NMR COSY 2D COSY H1_NMR->COSY Coupling_Constants Coupling Constant Analysis H1_NMR->Coupling_Constants Assignment Signal Assignment COSY->Assignment NOESY 2D NOESY NOE_Constraints NOE Restraints NOESY->NOE_Constraints Conformer_Populations Conformer Population & Energetics VT_NMR->Conformer_Populations Assignment->NOESY Coupling_Constants->Conformer_Populations NOE_Constraints->Conformer_Populations

Figure 1: Experimental workflow for the NMR-based conformational analysis of this compound.

Computational Workflow: In Silico Conformational Searching and Energy Calculations

Computational chemistry provides a powerful complementary approach to experimental methods, allowing for the prediction of stable conformers and their relative energies.[4][5]

Step-by-Step Computational Protocol
  • Initial Structure Generation:

    • Build the 3D structure of this compound using a molecular modeling software package.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

    • Rationale: This initial, computationally inexpensive step will identify a broad range of low-energy conformers, ensuring that the global minimum and other relevant low-energy structures are not missed.

  • Geometry Optimization and Energy Calculation:

    • Take the low-energy conformers identified in the previous step and perform full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Rationale: DFT provides a more accurate description of the electronic structure and, therefore, more reliable geometries and relative energies of the conformers.

  • Solvent Modeling:

    • To investigate the effect of different solvents, incorporate a continuum solvation model (e.g., Polarizable Continuum Model - PCM) during the DFT calculations. Perform these calculations for each solvent of interest.

    • Rationale: The PCM model approximates the solvent as a continuous dielectric medium, which can account for the bulk electrostatic effects of the solvent on the solute's conformational equilibrium. This is crucial for comparing computational predictions with experimental results obtained in different solvents.[6][7]

  • Prediction of NMR Parameters:

    • For the optimized geometries of the most stable conformers, calculate NMR chemical shifts and coupling constants using a suitable DFT functional and basis set.

    • Rationale: Comparing the computationally predicted NMR parameters with the experimental data serves as a powerful validation of the computational model. A good agreement between the calculated and experimental values provides strong confidence in the determined conformational preferences.

computational_workflow Start Initial 3D Structure Conf_Search Conformational Search (MMFF94) Start->Conf_Search DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Conf_Search->DFT_Opt Solvent_Model Incorporate Solvent Model (PCM) DFT_Opt->Solvent_Model NMR_Calc Calculate NMR Parameters Solvent_Model->NMR_Calc Analysis Compare with Experimental Data NMR_Calc->Analysis

Sources

A Head-to-Head Comparison of Synthetic Routes to Spiro[2.5]octane Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[2.5]octane motif, characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its inherent three-dimensionality and conformational rigidity provide a unique framework for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity, selectivity, and improved physicochemical properties of drug candidates.[1][3][4] This guide provides a comprehensive, head-to-head comparison of the most common synthetic routes to spiro[2.5]octane systems, offering insights into their mechanisms, practical applications, and relative merits to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Cyclopropanation of Methylenecyclohexane

The most direct and widely employed method for the synthesis of the parent spiro[2.5]octane is the cyclopropanation of methylenecyclohexane.[5] Among the various cyclopropanation techniques, the Simmons-Smith reaction and its modifications are particularly prevalent due to their reliability and stereospecificity.[5][6][7]

Mechanism of the Simmons-Smith Reaction

The Simmons-Smith reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH2ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[7][8] This carbenoid then reacts with the alkene in a concerted, cheletropic manner through a "butterfly" transition state, delivering the methylene group to the double bond.[6][9] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[7][8]

G cluster_0 Step 1: Carbenoid Formation cluster_1 Step 2: Cyclopropanation CH2I2 CH₂I₂ ICH2ZnI ICH₂ZnI (Carbenoid) CH2I2->ICH2ZnI ZnCu Zn(Cu) ZnCu->ICH2ZnI Methylenecyclohexane TransitionState Butterfly Transition State Methylenecyclohexane->TransitionState Carbenoid ICH₂ZnI Carbenoid->TransitionState Spiro_octane TransitionState->Spiro_octane ZnI2 ZnI₂ TransitionState->ZnI2

Figure 1: Mechanism of the Simmons-Smith reaction.

Experimental Protocol: Simmons-Smith Cyclopropanation of Methylenecyclohexane

The following protocol is a representative example of a Simmons-Smith reaction.

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere, add zinc dust and an aqueous solution of copper(II) sulfate. Stir the suspension until the blue color disappears. Decant the supernatant and wash the resulting zinc-copper couple sequentially with diethyl ether and dry it under vacuum.

  • Reaction Setup: To a stirred suspension of the activated zinc-copper couple in a suitable solvent (e.g., diethyl ether or dichloromethane), add a solution of diiodomethane.

  • Addition of Alkene: To the resulting mixture, add a solution of methylenecyclohexane at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring and Workup: Stir the reaction mixture overnight. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield spiro[2.5]octane.

Performance and Comparison

The Simmons-Smith reaction is known for its high stereospecificity and tolerance of various functional groups.[9] However, yields can be variable and are often sensitive to the quality and activation of the zinc-copper couple, as well as the purity of the reagents.[5] Modifications such as the Furukawa modification (using diethylzinc, Et2Zn) can improve reactivity and yield.[6][8]

Route 2: Multi-Step Synthesis from 1,3-Cyclohexanedione

An alternative approach to functionalized spiro[2.5]octane systems involves a multi-step synthesis starting from readily available 1,3-cyclohexanedione.[2][10] This route is particularly useful for accessing derivatives with substitution on the cyclohexane ring.

Synthetic Pathway Overview

This synthetic strategy typically involves the following key transformations:[2][10]

  • Enol Ether Formation: 1,3-cyclohexanedione is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding 3-alkoxycyclohex-2-en-1-one.

  • Cyclopropanation: The enol ether is then subjected to a cyclopropanation reaction, often a Simmons-Smith reaction, to introduce the cyclopropane ring.

  • Ring Opening and Reduction: The resulting spirocyclic enol ether is treated with a reducing agent to open the enol ether and reduce the ketone, yielding a spiro[2.5]octanol.

  • Oxidation and Further Functionalization: The alcohol can be oxidized to the corresponding ketone, spiro[2.5]octan-5-one, which can then be further functionalized. For instance, it can be converted to spiro[2.5]octane-5-carboxylic acid.[10]

G A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B MeOH, H⁺ C 4-Methoxy-1-oxaspiro[2.5]oct-4-ene B->C Simmons-Smith D Spiro[2.5]octan-5-ol C->D Reduction E Spiro[2.5]octan-5-one D->E Oxidation F Spiro[2.5]octane-5-carboxylic acid E->F Further Functionalization

Figure 2: Synthetic workflow from 1,3-cyclohexanedione.

Experimental Protocol: Synthesis of Spiro[2.5]octane-5-carboxylic acid

The following is a condensed protocol based on a patented route:[10]

  • Step 1 (Enol Ether Formation): React 1,3-cyclohexanedione with methanol in the presence of a catalytic amount of concentrated sulfuric acid at elevated temperatures.

  • Step 2 (Cyclopropanation): Subject the resulting 3-methoxycyclohex-2-en-1-one to a Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple.

  • Step 3 (Hydrolysis and Reduction): Treat the cyclopropanated product with an acid (e.g., p-toluenesulfonic acid) to hydrolyze the enol ether, followed by reduction of the intermediate ketone to the corresponding alcohol.

  • Step 4 (Oxidation): Oxidize the alcohol to spiro[2.5]octan-5-one using a standard oxidizing agent (e.g., PCC or a Swern oxidation).

  • Step 5 (Carboxylation): Convert the ketone to the carboxylic acid via a multi-step sequence, for example, through the formation of a nitrile followed by hydrolysis.[10]

Performance and Comparison

This multi-step approach offers greater flexibility for introducing functional groups onto the cyclohexane ring compared to the direct cyclopropanation of methylenecyclohexane. However, the overall yield is subject to the efficiency of each individual step, and the process is inherently more complex and labor-intensive.

Route 3: Kulinkovich-de Meijere Reaction

The Kulinkovich reaction and its de Meijere modification provide a route to cyclopropylamines, which can be valuable intermediates for the synthesis of nitrogen-containing spiro[2.5]octane derivatives.[11][12] This reaction involves the treatment of an amide with a Grignard reagent in the presence of a titanium(IV) alkoxide.[13]

Mechanism of the Kulinkovich-de Meijere Reaction

The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide.[11][13] This intermediate then reacts with the amide carbonyl group to form an oxatitanacyclopentane. Unlike the reaction with esters, the poor leaving group ability of the dialkylamino group leads to ring-opening to an iminium-titanium oxide species, which then cyclizes to form the cyclopropylamine.[11]

G A Grignard Reagent + Ti(O-iPr)₄ B Titanacyclopropane A->B D Oxatitanacyclopentane Intermediate B->D C Amide C->D E Iminium-Titanium Oxide D->E Ring Opening F Cyclopropylamine E->F Cyclization

Figure 3: Simplified mechanism of the Kulinkovich-de Meijere reaction.

Performance and Comparison

The Kulinkovich-de Meijere reaction is a powerful tool for the synthesis of cyclopropylamines.[14] The yields are generally good, especially with N,N-dialkylformamides.[11] This method provides a unique entry point to spiro[2.5]octane systems containing a nitrogen atom at the 5-position, which would be challenging to access through other routes. However, the reaction often requires stoichiometric amounts of the titanium reagent, which can be a drawback in terms of cost and waste.[11]

Head-to-Head Comparison of Synthetic Routes

Route Starting Materials Key Reagents Typical Yield Stereoselectivity Scalability Key Advantages Key Disadvantages
Simmons-Smith Cyclopropanation MethylenecyclohexaneCH₂I₂, Zn(Cu) or Et₂ZnModerate to HighHigh (Stereospecific)GoodDirect, one-step synthesis of the parent spirocycle.Sensitive to reagent quality; can have variable yields.[5]
Multi-step from 1,3-Cyclohexanedione 1,3-CyclohexanedioneVariousModerate (overall)Dependent on cyclopropanation stepModerateAllows for the synthesis of functionalized derivatives.[2][10]Multi-step, lower overall yield, more complex.
Kulinkovich-de Meijere Reaction N-substituted cyclohexanecarboxamidesGrignard reagent, Ti(O-iPr)₄GoodN/A for this applicationModerateProvides access to nitrogen-containing spirocycles.[11][14]Requires stoichiometric titanium reagent; limited to amine derivatives.

Conclusion

The choice of synthetic route to a spiro[2.5]octane system is highly dependent on the desired target molecule and the specific research objectives. For the direct and scalable synthesis of the parent spiro[2.5]octane, the Simmons-Smith cyclopropanation of methylenecyclohexane remains the most efficient and practical approach. When functionalization on the cyclohexane ring is required, a multi-step synthesis from 1,3-cyclohexanedione offers greater versatility, albeit at the cost of increased synthetic complexity and potentially lower overall yields. For the construction of spiro[2.5]octane derivatives containing a nitrogen atom at the 5-position, the Kulinkovich-de Meijere reaction provides a unique and powerful strategy. By understanding the mechanisms, advantages, and limitations of each of these key synthetic routes, researchers can make informed decisions to advance their work in drug discovery and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives.
  • Benchchem. (n.d.). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
  • Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (n.d.). Chemical Communications (RSC Publishing).
  • Google Patents. (n.d.). US20140039203A1 - Process for preparing spiro[2.5]octane-5,7-dione.
  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • ResearchGate. (n.d.). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate.
  • NROChemistry. (n.d.). Simmons-Smith Reaction.
  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • NIH. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • A Nazarov‐Ene Tandem Reaction for the Stereoselective Construction of Spiro Compounds. (2021).
  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction.
  • Divergent Synthesis of Helical Ketone Enabled by Rearrangement of Spiro Carbocation. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction.
  • Google Patents. (n.d.). US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione.
  • YouTube. (2023). The Simmons-Smith Reaction & Cyclopropanation.
  • NIH. (n.d.). Photoisomerization of (Cyanomethylene)cyclopropane (C5H5N) to 1-Cyano-2-methylenecyclopropane in an Argon Matrix.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Wikipedia. (n.d.). Cyclopropanation.
  • Rearrangement Reactions. (n.d.).
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
  • ResearchGate. (n.d.). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters | Request PDF.
  • Tandem synthesis of enantioenriched spirolactones via one-pot Heck–Matsuda reactions directly from nitroarenes. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • SynArchive. (n.d.). Kulinkovich Reaction.
  • Benchchem. (n.d.). Spiro[2.5]octane Synthesis: Technical Support Center.
  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of Spiro[2.5]octane-5-carboxylic acid.
  • Studylib. (n.d.). Intramolecular Kulinkovich – de Meijere reaction.
  • Wikipedia. (n.d.). Kulinkovich reaction.
  • Semantic Scholar. (n.d.). [PDF] Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes.
  • YouTube. (2021). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions.
  • PubMed Central. (n.d.). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.
  • Chemistry Steps. (n.d.). Rearrangement Reactions with Practice Problems.
  • Organic Syntheses Procedure. (n.d.). 4.
  • MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate.

Sources

Assessing the impact of the spirocyclic scaffold on target protein binding affinity

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed firsthand the evolution of scaffold design in modern drug discovery. We've moved from an era dominated by planar, aromatic systems—a space often referred to as "flatland"—into a new dimension of chemical architecture. This guide delves into one of the most impactful strategies in this evolution: the use of the spirocyclic scaffold.

Our objective is to provide a comprehensive comparison, grounded in experimental data, of how incorporating a spirocyclic motif can fundamentally alter a molecule's interaction with its target protein. We will explore the causality behind this structural choice and provide the practical methodologies required to validate its impact on binding affinity.

Part 1: The Rationale for Three-Dimensionality: Escaping Flatland

Traditional drug discovery has heavily relied on aromatic and heteroaromatic ring systems. While successful, these planar structures present inherent limitations. Their conformational flexibility can lead to a significant entropic penalty upon binding to a target protein, as the molecule must adopt a specific, rigid conformation from a multitude of possibilities in solution.[1][2] This can result in lower binding affinity and potential off-target effects due to promiscuous binding.

The spirocyclic scaffold offers a compelling solution. Defined as a structure where two rings are joined by a single common atom, this motif introduces inherent three-dimensionality and rigidity.[3][4] This pre-organization of the molecular structure has several profound advantages:

  • Reduced Entropy Loss: By locking the conformation of the molecule, a spiro center minimizes the entropic penalty paid upon binding, which can lead to a more favorable Gibbs free energy of binding and, consequently, higher affinity.[1][5]

  • Enhanced 3D Vectorial Display: Unlike flat molecules, spirocycles can project functional groups into three-dimensional space, allowing for more precise and extensive interactions with complex protein binding pockets.[3][6]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic scaffolds often leads to improved drug-like properties, such as increased solubility, better metabolic stability, and modulated lipophilicity, compared to their flat aromatic counterparts.[4][5][7]

  • Access to Novel Chemical Space: Spirocycles provide access to uncharted molecular architectures, offering opportunities for novel intellectual property.[8]

cluster_0 Flexible Acyclic/Planar Analog cluster_1 Spirocyclic Scaffold cluster_2 Protein Binding Pocket a Flexible Linker Multiple Low-Energy Conformations b Binding Motif 1 a->b Rotatable Bond c Binding Motif 2 a->c Rotatable Bond pocket Receptor Site c->pocket Suboptimal Interaction (High Entropy Cost) d Spirocyclic Core Rigid, Pre-organized Conformation e Binding Motif 1 d:f0->e Fixed Vector f Binding Motif 2 d:f0->f Fixed Vector f->pocket Optimal Interaction (Low Entropy Cost)

Caption: Conformational restriction by a spirocyclic scaffold.

Part 2: A Quantitative Comparison: The Spiro Advantage in Action

The theoretical benefits of spirocyclization are validated by empirical data. By comparing spirocyclic compounds to their non-spirocyclic or more flexible analogs, a clear trend of improved potency and selectivity often emerges.

Target ProteinNon-Spirocyclic AnalogBinding AffinitySpirocyclic AnalogBinding AffinityFold ImprovementReference
FFA1 (GPR40) AM-1638EC₅₀ = 160 nMAM-5262 (Spirocyclic)EC₅₀ = 81 nM~2x[1]
PARP-1 Olaparib (Piperazine ring)IC₅₀ = 1.9 nMDiazaspiro[3.3]heptane analogIC₅₀ = 3.8 nM0.5x (but...)[9]
PARP-2 Olaparib (Piperazine ring)IC₅₀ = 1.5 nMDiazaspiro[3.3]heptane analogIC₅₀ = 28 nM18.7x more selective for PARP-1 [9]
PLK4 Compound 1 (Alkene linker)Poor PK propertiesCompound 2 (Spirocyclopropyl)Improved solubility & stabilityN/A (PK focus)[5]
σ₁ Receptor Flexible lead compoundKi > 100 nMDispiro compound 23a Ki = 3.6 nM>27x[10]

Analysis of Comparative Data:

The data clearly illustrates the multifaceted impact of the spirocyclic scaffold.

  • In the case of the FFA1 agonist, the introduction of a spiro constraint directly doubled the compound's potency.[1]

  • The PARP inhibitor example is particularly insightful. While there was a slight decrease in raw potency for PARP-1, the spirocyclic analog exhibited a dramatic increase in selectivity against the PARP-2 isoform.[9] This highlights a key principle: the rigidity of the spirocycle can be exploited to fine-tune interactions, engaging desired targets while avoiding off-targets, which is critical for reducing cytotoxicity.[5][11]

  • The σ₁ receptor ligands demonstrate a profound increase in affinity, showcasing how rigidification can overcome the limitations of a flexible side chain to achieve nanomolar potency.[10][12]

Part 3: The Scientist's Toolkit: Validating Binding Affinity

To experimentally assess the impact of a spirocyclic scaffold, robust biophysical techniques are essential. Here, we provide detailed protocols for two gold-standard methods: Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

Decision Framework for Assay Selection

Choosing the right assay depends on the specific question being asked. This logical framework can guide your decision.

start Goal: Assess Binding Affinity q_kinetics Need kinetic data (ka, kd)? start->q_kinetics q_thermo Need full thermodynamic profile (ΔH, ΔS)? q_kinetics->q_thermo No spr Use Surface Plasmon Resonance (SPR) q_kinetics->spr Yes q_label Can protein/ligand be immobilized? q_thermo->q_label No itc Use Isothermal Titration Calorimetry (ITC) q_thermo->itc Yes q_label->spr Yes other Consider alternative methods (e.g., MST, Fluorescence Polarization) q_label->other No

Caption: Decision tree for selecting a binding affinity assay.

Experimental Protocol 1: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures real-time biomolecular interactions, providing both kinetic (association/dissociation rates) and equilibrium (affinity) data.[13][14][15]

Principle: One interactor (the ligand) is immobilized on a sensor chip. A solution containing the other interactor (the analyte) flows over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light.[15][16]

Step-by-Step Methodology:

  • Chip Selection and Preparation:

    • Causality: The choice of sensor chip is critical for successful ligand immobilization. For proteins with available primary amines (lysine residues), an NHS-activated chip (e.g., CM5) is standard.

    • Protocol:

      • Equilibrate the sensor chip with running buffer (e.g., HBS-EP+).

      • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

      • Prepare the ligand (e.g., target protein) in a low-ionic-strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to promote pre-concentration.

      • Inject the ligand over the activated surface until the desired immobilization level (typically 1000-2000 RU) is reached.

      • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding Assay:

    • Causality: A concentration series of the analyte (spirocyclic compound) is injected to determine the concentration dependence of binding. A zero-concentration (buffer only) injection is crucial for double referencing to subtract bulk refractive index changes and instrument drift.

    • Protocol:

      • Prepare a dilution series of the analyte (e.g., 0.1 nM to 1 µM) in the running buffer. The concentration range should bracket the expected Kᴅ.

      • Inject each concentration over the ligand-immobilized surface and a reference flow cell (for subtraction) for a defined association time (e.g., 180 seconds).

      • Allow the analyte to dissociate by flowing running buffer over the chip for a defined dissociation time (e.g., 600 seconds).

      • Between cycles, if necessary, perform a regeneration step with a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte.

  • Data Analysis:

    • Causality: The resulting sensorgrams (Response Units vs. Time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to extract the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).

    • Protocol:

      • Perform double referencing by subtracting the reference flow cell data from the active cell data, and then subtracting the buffer-only injection data.

      • Globally fit the concentration series data to a suitable binding model using the instrument's analysis software.

      • Assess the quality of the fit by examining the residuals and ensuring they are randomly distributed around zero.

Experimental Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][17][18]

Principle: A solution of the ligand is titrated in small aliquots into a sample cell containing the macromolecule. The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell.[17][19] Exothermic reactions release heat, while endothermic reactions absorb heat.

Step-by-Step Methodology:

  • Sample Preparation (Self-Validating Step):

    • Causality: Meticulous sample preparation is the most critical factor for high-quality ITC data. Both protein and ligand must be in an identical, well-dialyzed buffer to minimize heats of dilution, which can obscure the binding signal.

    • Protocol:

      • Dialyze the protein extensively against the final experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

      • Dissolve the spirocyclic compound in the final dialysis buffer. A small amount of DMSO (<5%) may be used if necessary, but the same concentration must be present in the protein solution.

      • Accurately determine the concentrations of both protein (e.g., by A₂₈₀) and ligand.

      • Degas both solutions immediately before the experiment to prevent air bubbles in the cell.

  • Instrument Setup and Titration:

    • Causality: The experiment is designed to achieve saturation of the protein. The ligand concentration in the syringe should be 10-15 times that of the protein in the cell to ensure a complete binding isotherm is generated.

    • Protocol:

      • Set the experimental temperature (e.g., 25°C).

      • Load the protein solution (e.g., 10-50 µM) into the sample cell.

      • Load the ligand solution (e.g., 100-500 µM) into the injection syringe.

      • Program the titration sequence: typically one initial small injection (e.g., 0.4 µL) followed by 19-28 larger injections (e.g., 2 µL).

  • Data Analysis:

    • Causality: The raw data (power vs. time) is integrated to yield the heat change per injection. This is then plotted against the molar ratio of ligand to protein. Fitting this binding isotherm to a model yields the key parameters.

    • Protocol:

      • Integrate the area under each injection peak in the raw thermogram.

      • Plot the integrated heat (kcal/mol) per injection against the molar ratio ([Ligand]/[Protein]).

      • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding).

      • The fit directly yields the binding affinity (Kₐ, from which Kᴅ = 1/Kₐ is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Part 4: Structural Insights with X-ray Crystallography

While SPR and ITC quantify the strength of an interaction, X-ray crystallography provides a high-resolution, three-dimensional picture of how the interaction occurs.[20][21] Obtaining a crystal structure of a protein in complex with a spirocyclic ligand can reveal:

  • The precise orientation of the ligand in the binding pocket.

  • Specific hydrogen bonds, hydrophobic interactions, and other forces governing the interaction.

  • Conformational changes in the protein upon ligand binding.

This structural information is invaluable for structure-activity relationship (SAR) studies and for rationally designing the next generation of compounds.[22][23] For example, the spirooxindole feature in inhibitors of the p53-MDM2 interaction was designed based on an X-ray structure of p53 bound to MDM2.[3]

Conclusion and Future Perspectives

The incorporation of spirocyclic scaffolds is more than a synthetic novelty; it is a strategic design choice that leverages fundamental principles of thermodynamics and structural biology to enhance binding affinity and selectivity.[12][24][25] By pre-organizing a molecule into a bioactive conformation, these rigid three-dimensional structures can significantly improve potency, selectivity, and overall drug-like properties.[6][7][26]

The experimental workflows detailed in this guide, from comparative biophysical analysis using SPR and ITC to structural validation with X-ray crystallography, provide a robust framework for assessing the true impact of this powerful architectural element. As synthetic methodologies become more advanced, allowing for even greater diversity in spirocyclic design, we can expect these scaffolds to play an increasingly pivotal role in the development of next-generation therapeutics that are both potent and precisely targeted.[26][27]

References

  • Dandapani, S. & Tice, C. M. The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link].

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Available at: [Link].

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link].

  • Baron, A. et al. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link].

  • Hiesinger, K. et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. Available at: [Link].

  • Hiesinger, K. et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link].

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link].

  • Voss, F. et al. Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books. Available at: [Link].

  • Zheng, Z. & Tice, C. M. The use of spirocyclic scaffolds in drug discovery. CORE. Available at: [Link].

  • New development in the enantioselective synthesis of spiro compounds. RSC Publishing. Available at: [Link].

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link].

  • What are some physical methods to determine binding affinity of a protein?. ResearchGate. Available at: [Link].

  • Baron, A. et al. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link].

  • Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. Available at: [Link].

  • 5.2: Techniques to Measure Binding. Biology LibreTexts. Available at: [Link].

  • Overview of methods to measure biochemical binding affinity. YouTube. Available at: [Link].

  • What are some physical methods to determine binding affinity of a protein?. Reddit. Available at: [Link].

  • Examples of spirocycle‐containing marketed drugs. ResearchGate. Available at: [Link].

  • Surface Plasmon Resonance Investigation of a Copolymer Containing Spiroxazine. ResearchGate. Available at: [Link].

  • (PDF) The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. Available at: [Link].

  • Isothermal titration calorimetry. Wikipedia. Available at: [Link].

  • The use of spirocyclic scaffolds in drug discovery. PubMed. Available at: [Link].

  • Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link].

  • Diastereoselective synthesis and structure-affinity relationships of σ1 receptor ligands with spirocyclic scaffold. ResearchGate. Available at: [Link].

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link].

  • Isothermal titration calorimetry (ITC) data for the binding of the compounds. ResearchGate. Available at: [Link].

  • Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. PubMed. Available at: [Link].

  • X-ray crystallography of protein-ligand interactions. PubMed. Available at: [Link].

  • Studying protein-ligand interactions using X-ray crystallography. PubMed. Available at: [Link].

  • Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions. PubMed. Available at: [Link].

  • Surface plasmon resonance. Wikipedia. Available at: [Link].

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Available at: [Link].

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. Available at: [Link].

  • Synthesis and Structure-Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety. PubMed. Available at: [Link].

  • X-ray crystallographic studies of protein-ligand interactions. Semantic Scholar. Available at: [Link].

  • Surface Plasmon Resonance: An Introduction to a Surface Spectroscopy Technique. ResearchGate. Available at: [Link].

  • Synthesis, pharmacological activity and structure affinity relationships of spirocyclic σ(1) receptor ligands with a (2-fluoroethyl) residue in 3-position. PubMed. Available at: [Link].

  • Surface Plasmon Resonance (SPR) Technology, Explained. YouTube. Available at: [Link].

  • Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link].

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 6-Oxaspiro[2.5]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of chemical compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 6-oxaspiro[2.5]octane-1-carboxylate (CAS No. 909406-74-2), a specialized building block in protein degradation research.[1] By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.

Pre-Disposal Risk Assessment: Understanding the Compound

Key Structural Features and Inferred Hazards:

  • Spirocyclic Ether Moiety: Spirocyclic ethers can exhibit a range of biological activities and chemical reactivities.[2][3] The parent compound, 1-oxaspiro[2.5]octane, is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[4] This suggests that this compound may share these irritant and flammability characteristics.

  • Ester Functionality: Esters as a class can be flammable and may be toxic by inhalation.[5] While many simple esters are biodegradable, the complex structure of this molecule necessitates caution against assuming rapid environmental breakdown.[6]

Based on this analysis, this compound should be handled as a hazardous chemical with potential flammability, skin, eye, and respiratory irritation hazards.

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₃CP Lab Safety[1]
Molecular Weight184.235 g/mol CP Lab Safety[1]
Purity≥97%CP Lab Safety[1]
StorageRoom temperatureCP Lab Safety[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

Essential PPE:

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Wear nitrile gloves to prevent skin contact.[5]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any vapors.[5][7]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe collection and disposal of waste containing this compound.

Materials Required:

  • Designated hazardous waste container (plastic is preferred) with a secure screw-top cap.[8][9]

  • Hazardous waste labels.

  • Inert absorbent material (e.g., vermiculite, perlite, or cat litter) for liquid spills.[5]

  • Secondary containment for the waste container.[10]

Procedure:

  • Waste Categorization: All waste containing this compound, including residual amounts in original containers, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous chemical waste.

  • Container Preparation:

    • Select a clean, dry, and chemically compatible waste container. The original container may be used if it is in good condition.[8]

    • Affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the building and room number where the waste was generated.[8]

  • Waste Collection:

    • Liquid Waste: Carefully transfer any remaining liquid into the designated hazardous waste container. Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

    • Solid Waste: Place any contaminated solid waste, such as absorbent materials from a spill cleanup, into the same container.

  • Container Storage:

    • Securely close the waste container cap. Containers must remain closed except when adding waste.[8]

    • Place the waste container in a designated Satellite Accumulation Area (SAA). This area should be close to the point of generation and under the direct supervision of laboratory personnel.[11]

    • The SAA must have secondary containment, such as a tub or tray, that can hold the volume of the largest container.[10]

    • Store the waste container away from incompatible materials, such as strong oxidizing agents or acids and caustics.[10]

  • Disposal Request:

    • Once the waste container is full or has been in the SAA for up to one year (for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[8]

    • Do not dispose of this compound down the drain or in the regular trash.[8]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.

  • Contain the Spill: For small liquid spills (<50 mL), absorb the material onto an inert absorbent like vermiculite or cat litter.[5]

  • Collect Waste: Carefully scoop the absorbent material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

DisposalWorkflow cluster_assessment 1. Risk Assessment cluster_handling 2. Safe Handling & Collection cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal Start Waste Generation (this compound) Assess Consult SDS/Literature for Hazards Start->Assess Identify Waste Classify Classify as Hazardous Waste Assess->Classify Inferred Hazards: Flammable, Irritant PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Classify->PPE Proceed with Caution PrepareContainer Prepare & Label Hazardous Waste Container PPE->PrepareContainer CollectWaste Collect Liquid & Solid Waste PrepareContainer->CollectWaste Store Store in Designated SAA with Secondary Containment CollectWaste->Store Monitor Monitor Fill Level & Storage Duration Store->Monitor Request Request Pickup by EHS/Licensed Contractor Monitor->Request Container Full or Time Limit Reached End Proper Disposal (Incineration/Treatment) Request->End

Caption: Disposal Workflow for this compound

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of chemical reagents is a cornerstone of a robust laboratory safety culture. By treating this compound as a hazardous substance and following the detailed procedures outlined in this guide, research professionals can mitigate risks, protect the environment, and ensure compliance with federal and local regulations.[12][13][14] This commitment to best practices not only safeguards the immediate laboratory environment but also reinforces the scientific community's dedication to responsible research from discovery through disposal.

References

  • Safety Data Sheet ISOPAR E. Redox. (2020, December 1).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024, September 7).
  • Safety Data Sheet: Hydrocarbons, C₁₀-C₁₃, n-alkanes, isoalkanes, cyclics, < 2% aromatics. Carl ROTH.
  • ethyl 6-oxospiro[2.5]octane-1-carboxylate, min 97%, 250 mg . CP Lab Safety. Retrieved from [Link].

  • This compound, min 97%, 1 gram . CP Lab Safety. Retrieved from [Link].

  • Safety Data Sheet. BASF. (2026, January 13).
  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. ChemicalBook. (2025, July 26).
  • 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and .... Google Patents.
  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Retrieved from [Link].

  • 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester. Toronto Research Chemicals.
  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate . PubChem. Retrieved from [Link].

  • ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE . GSRS. Retrieved from [Link].

  • Hazardous Waste Disposal Guide . Dartmouth College. Retrieved from [Link].

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. (2025, November 25). Retrieved from [Link].

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols . PMC - NIH. Retrieved from [Link].

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). Retrieved from [Link].

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. Retrieved from [Link].

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). Retrieved from [Link].

  • Ester Disposal . Chemtalk. Retrieved from [Link].

  • Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers . PubMed. (2025, January 8). Retrieved from [Link].

  • OSHA Rules for Hazardous Chemicals . DuraLabel. (2025, December 16). Retrieved from [Link].

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. (2022, April 11). Retrieved from [Link].

  • Chemical Properties of Spiro[2.5]octane (CAS 185-65-9) . Cheméo. Retrieved from [Link].

  • The OSHA Chemical Storage Requirements . Capital Resin Corporation. (2022, June 10). Retrieved from [Link].

  • Laboratory Environmental Sample Disposal Information Document . EPA. Retrieved from [Link].

  • What are the OSHA Requirements for Hazardous Chemical Storage? . U.S. Hazmat Rentals. (2024, June 18). Retrieved from [Link].

  • 1-Oxaspiro[2.5]octane . PubChem. Retrieved from [Link].

Sources

Navigating the Handling of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth examination of the requisite personal protective equipment (PPE) and procedural best practices for Ethyl 6-oxaspiro[2.5]octane-1-carboxylate (CAS RN 909406-74-2), a compound valued in the synthesis of complex molecules. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these safety protocols.

Understanding the Hazard Landscape

This compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[1]. The presence of an epoxide, a strained three-membered ring containing oxygen, is a key structural feature that dictates its reactivity and, consequently, its hazard profile. Epoxides are susceptible to ring-opening reactions by nucleophiles, a reactivity that can also occur with biological macromolecules, leading to irritation and potential sensitization.

Key Hazard Information at a Glance
Hazard StatementGHS CodeImplication for Handling
Harmful if swallowedH302Care must be taken to avoid ingestion through direct or indirect means, such as contaminated hands.
Causes skin irritationH315Direct contact with the skin can cause irritation, necessitating the use of appropriate gloves and protective clothing.
Causes serious eye irritationH319The chemical can cause significant eye irritation, mandating the use of protective eyewear.
Harmful if inhaledH332Inhalation of vapors or aerosols can be harmful, requiring work in a well-ventilated area or the use of respiratory protection.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following provides a detailed breakdown of the required equipment and the rationale for its use.

Hand Protection: The First Line of Defense

Requirement: Chemical-resistant gloves.

Rationale and Selection: Given that this compound causes skin irritation, gloves are a non-negotiable component of your PPE[1]. The choice of glove material is critical. Nitrile gloves are a commonly recommended starting point due to their good chemical resistance to a range of substances[2]. For prolonged or high-exposure scenarios, consider thicker gloves or double-gloving. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Procedural Best Practices:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • Doffing: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out in the process. Dispose of them immediately in the designated chemical waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves[2].

Eye and Face Protection: Shielding from Splashes and Vapors

Requirement: Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a significant splash risk.

Rationale: The serious eye irritation potential (H319) of this compound underscores the critical need for robust eye protection[1]. Standard prescription glasses are not a substitute for safety eyewear.

Procedural Best Practices:

  • Ensure a snug fit to prevent any gaps where splashes could enter.

  • If a face shield is used, it should be in conjunction with safety glasses or goggles.

  • Keep eyewear clean and stored in a protected area to prevent scratching and contamination.

Body Protection: Minimizing Skin Exposure

Requirement: A laboratory coat, long pants, and closed-toe shoes. For larger-scale operations, chemical-resistant coveralls may be appropriate[3].

Rationale: To prevent accidental skin contact from spills or splashes, a barrier between your skin and the chemical is essential. A standard lab coat provides a removable layer of protection.

Procedural Best Practices:

  • Keep your lab coat fully buttoned.

  • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

  • In the event of a significant spill on clothing, remove the contaminated item immediately and use an emergency shower if necessary.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Requirement: Work in a well-ventilated area, preferably a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols, a respirator may be necessary[4].

Rationale: The "harmful if inhaled" classification (H332) indicates that respiratory exposure must be controlled[1]. A chemical fume hood is the primary engineering control to mitigate this risk.

Procedural Best Practices:

  • Always work with the fume hood sash at the lowest practical height.

  • If a respirator is required, a risk assessment should be conducted to select the appropriate type (e.g., an air-purifying respirator with organic vapor cartridges).

  • Personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance in accordance with institutional and regulatory standards.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely handling this compound, from preparation to disposal.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Review SDS and SOPs ppe_don Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves prep_start->ppe_don fume_hood Work in a Chemical Fume Hood ppe_don->fume_hood weigh_transfer Weigh and Transfer Chemical fume_hood->weigh_transfer reaction_setup Set up Reaction weigh_transfer->reaction_setup decontaminate Decontaminate Glassware and Surfaces reaction_setup->decontaminate ppe_doff Doff PPE in Reverse Order decontaminate->ppe_doff waste_disposal Dispose of Contaminated Waste in Labeled Container ppe_doff->waste_disposal hand_wash Wash Hands Thoroughly waste_disposal->hand_wash

Caption: A workflow diagram illustrating the key stages of safe handling.

Operational and Disposal Plans

Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, use an absorbent material, such as vermiculite or sand, to contain the spill. Wear appropriate PPE, including respiratory protection if necessary, during cleanup. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

Waste Disposal: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain[5].

Conclusion

By understanding the inherent hazards of this compound and diligently applying the principles of chemical safety and the specific PPE protocols outlined in this guide, researchers can confidently and safely utilize this compound in their work. A proactive and informed approach to laboratory safety is the cornerstone of scientific excellence.

References

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • NACE International Institute. (n.d.). Working Safely with Epoxy Coatings. Retrieved from [Link]

  • Vista Resin. (n.d.). Correct PPE When Using Epoxy Art Resin!. Retrieved from [Link]

  • Just Resin. (2024, January 18). Do I need protective equipment when working with Epoxy Resin?. Retrieved from [Link]

  • epoxio.cz. (n.d.). Protective Aids for Working with Epoxy Resins. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • ChemSigma. (n.d.). 909406-74-2 this compound. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.